molecular formula C161H271N49O41S B12379129 T100-Mut

T100-Mut

Cat. No.: B12379129
M. Wt: 3581.2 g/mol
InChI Key: CSIZYOZYIQTQBN-JCEIWUHFSA-N
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Description

T100-Mut is a useful research compound. Its molecular formula is C161H271N49O41S and its molecular weight is 3581.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C161H271N49O41S

Molecular Weight

3581.2 g/mol

IUPAC Name

(4S)-4-[[5-amino-2-[[(2S)-5-amino-2-[[5-amino-2-[[(2S)-2-[[6-amino-2-[[(2S)-6-amino-2-[[4-amino-2-[[(2S)-2-[[5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[1-[[(2S)-1-[[1-[[(2S)-4-amino-1-[[5-amino-1-[[(2S)-5-carbamimidamido-1-[[1-[[(2S)-4-methyl-1-oxo-1-[[1-oxo-1-[[(2S)-1-oxopropan-2-yl]amino]-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C161H271N49O41S/c1-17-18-19-20-21-22-23-24-25-26-30-52-125(222)185-112(76-93-79-182-95-45-32-31-44-94(93)95)148(241)190-98(48-35-38-69-164)144(237)206-127(85(6)7)154(247)197-101(51-41-72-181-161(177)178)134(227)191-102(53-60-117(165)214)137(230)187-99(49-39-70-179-159(173)174)135(228)202-113(77-123(171)220)149(242)189-96(46-33-36-67-162)133(226)186-97(47-34-37-68-163)143(236)207-128(86(8)9)155(248)198-106(57-64-121(169)218)141(234)193-103(54-61-118(166)215)139(232)192-104(55-62-119(167)216)140(233)194-108(59-66-126(223)224)142(235)204-115(81-212)152(245)196-107(58-65-122(170)219)145(238)210-131(91(16)213)158(251)184-90(15)132(225)199-110(74-84(4)5)151(244)208-130(88(12)13)157(250)209-129(87(10)11)156(249)203-114(78-124(172)221)150(243)195-105(56-63-120(168)217)138(231)188-100(50-40-71-180-160(175)176)136(229)205-116(82-252)153(246)200-109(73-83(2)3)147(240)201-111(146(239)183-89(14)80-211)75-92-42-28-27-29-43-92/h27-29,31-32,42-45,79-80,83-91,96-116,127-131,182,212-213,252H,17-26,30,33-41,46-78,81-82,162-164H2,1-16H3,(H2,165,214)(H2,166,215)(H2,167,216)(H2,168,217)(H2,169,218)(H2,170,219)(H2,171,220)(H2,172,221)(H,183,239)(H,184,251)(H,185,222)(H,186,226)(H,187,230)(H,188,231)(H,189,242)(H,190,241)(H,191,227)(H,192,232)(H,193,234)(H,194,233)(H,195,243)(H,196,245)(H,197,247)(H,198,248)(H,199,225)(H,200,246)(H,201,240)(H,202,228)(H,203,249)(H,204,235)(H,205,229)(H,206,237)(H,207,236)(H,208,244)(H,209,250)(H,210,238)(H,223,224)(H4,173,174,179)(H4,175,176,180)(H4,177,178,181)/t89-,90-,91+,96-,97?,98-,99-,100-,101-,102?,103-,104?,105?,106?,107-,108-,109-,110?,111?,112?,113?,114-,115?,116?,127?,128-,129?,130-,131-/m0/s1

InChI Key

CSIZYOZYIQTQBN-JCEIWUHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NC(CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC(C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CS)C(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](C)C=O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C=O

Origin of Product

United States

Foundational & Exploratory

T100-Mut and TRPA1-TRPV1 Complex Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel complex, with a specific focus on the inhibitory role of the T100-Mut peptide. This document outlines the molecular interactions, presents key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways and workflows.

Core Regulatory Mechanism: Tmem100 and the this compound Peptide

The functional interplay between TRPA1 and TRPV1, two crucial mediators of pain and inflammation, is intricately modulated by the transmembrane protein Tmem100.[1][2] Wild-type Tmem100 forms a complex with TRPA1 and TRPV1 in sensory neurons.[1][3] Mechanistically, Tmem100 acts as a potentiating modulator by weakening the physical association between TRPA1 and TRPV1. This disassociation releases an intrinsic inhibition that TRPV1 exerts on TRPA1, thereby enhancing TRPA1 activity.[1][3][4]

A mutant form of Tmem100, designated Tmem100-3Q, elicits the opposite effect. It strengthens the interaction between TRPA1 and TRPV1, leading to a profound inhibition of TRPA1 channel function.[1][3] The this compound peptide is a cell-permeable peptide derived from the C-terminal sequence of Tmem100-3Q and effectively mimics its inhibitory action.[1]

The inhibitory effect of this compound on TRPA1 is critically dependent on the presence of TRPV1, highlighting the context-dependent nature of this regulatory mechanism.[1] this compound selectively attenuates TRPA1-mediated responses without directly affecting TRPV1 activation.[1] This targeted inhibition of TRPA1 has shown promise in alleviating TRPA1-associated persistent pain in preclinical models.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of the this compound peptide on TRPA1-TRPV1 complex activity.

ParameterConditionAgonistConcentrationEffect of this compound TreatmentReference
Cellular Response (HEK293T cells expressing TRPA1 & TRPV1) Pre-treatment with this compound vs. Scrambled PeptideMustard Oil (MO)500 nM65% reduction in the percentage of MO-responsive cells.[1]
Cellular Response (Dorsal Root Ganglion Neurons) Pre-treatment with this compound vs. Scrambled PeptideMustard Oil (MO)10 µMSelective decrease in MO-induced responses.[1]
Capsaicin (CAP)100 nMNo significant effect on CAP-induced responses.[1]
Behavioral Response (in vivo) Pre-treatment with this compound vs. Scrambled PeptideMustard Oil (MO)-Alleviation of MO-induced acute nocifensive behavior.[1]
--Attenuation of mechanical hyperalgesia.[1]
ParameterAgonistTmem100 PresenceChange in Open Probability (Po) of TRPA1Reference
Single-Channel Open Probability Mustard OilPresentIncreased[1]
CapsaicinPresentNo significant change[1]

Signaling Pathway and Regulatory Model

The interaction between Tmem100, TRPA1, and TRPV1 can be visualized as a dynamic regulatory switch. The following diagrams illustrate the differential effects of wild-type Tmem100 and the this compound peptide on the TRPA1-TRPV1 complex.

G Tmem100-Mediated Regulation of the TRPA1-TRPV1 Complex cluster_0 Wild-Type Tmem100: Potentiation of TRPA1 cluster_1 This compound Peptide: Inhibition of TRPA1 Tmem100_wt Tmem100 (WT) Complex_wt TRPA1-TRPV1 Complex (Loose Association) Tmem100_wt->Complex_wt Weakens Interaction TRPA1_wt TRPA1 TRPA1_wt->Complex_wt Activation_wt TRPA1 Activation TRPA1_wt->Activation_wt TRPV1_wt TRPV1 TRPV1_wt->Complex_wt Disinhibition Release of Inhibition Complex_wt->Disinhibition Disinhibition->TRPA1_wt T100_Mut This compound Peptide Complex_mut TRPA1-TRPV1 Complex (Tight Association) T100_Mut->Complex_mut Enhances Interaction TRPA1_mut TRPA1 TRPA1_mut->Complex_mut Inactivation_mut TRPA1 Inhibition TRPA1_mut->Inactivation_mut TRPV1_mut TRPV1 TRPV1_mut->Complex_mut Inhibition Enhanced Inhibition Complex_mut->Inhibition Inhibition->TRPA1_mut

Caption: Tmem100 and this compound signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound and TRPA1-TRPV1 complex.

Co-Immunoprecipitation (Co-IP)

This protocol is for demonstrating the physical interaction between TRPA1, TRPV1, and Tmem100 in a heterologous expression system or native tissues.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Antibodies: Primary antibodies specific for TRPA1, TRPV1, and Tmem100 (or epitope tags); appropriate secondary antibodies.

  • Protein A/G magnetic beads.

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes with gentle rotation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting with antibodies against the proteins of interest.

G Co-Immunoprecipitation Workflow Start Cell Lysate Preparation Preclear Pre-clearing with Beads Start->Preclear IP Incubation with Primary Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Steps Capture->Wash Elute Elution of Protein Complex Wash->Elute Analyze Western Blot Analysis Elute->Analyze G Patch-Clamp Electrophysiology Workflow Start Prepare Cell and Pipette Seal Gigaohm Seal Formation Start->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record Record Baseline Current WholeCell->Record ApplyDrug Apply Agonist +/- this compound Record->ApplyDrug RecordResponse Record Evoked Current ApplyDrug->RecordResponse Analyze Data Analysis RecordResponse->Analyze G Calcium Imaging Workflow Start Cell Plating Load Load Cells with Fura-2 AM Start->Load Deesterify De-esterification Load->Deesterify Image Acquire Baseline Fluorescence Deesterify->Image Stimulate Apply Agonist +/- this compound Image->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Calculate and Analyze Ratio Record->Analyze

References

An In-depth Technical Guide on the T100-Mut Sequence and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T100-Mut is a synthetic, cell-permeable peptide that has emerged as a significant tool for studying the modulation of pain signaling pathways.[1][2] It is derived from a mutated form of the transmembrane protein 100 (Tmem100) and has been shown to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in a manner dependent on the presence of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This technical guide provides a comprehensive overview of the sequence, structure, and function of this compound, along with detailed experimental protocols and data presented for researchers in the fields of pain, sensory neuroscience, and drug development.

This compound: Sequence and Origin

This compound is a myristoylated peptide, a modification that enhances its cell permeability, allowing it to interact with intracellular targets.[2][3][4]

Amino Acid Sequence: Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OH

This sequence is derived from the C-terminal region of a mutated form of Tmem100, specifically Tmem100-3Q.[1] Tmem100 is a 134-amino acid protein found in dorsal root ganglia (DRG) neurons, where it is co-expressed with TRPA1 and TRPV1 and forms a complex with these channels.[1] The Tmem100-3Q mutant was generated to investigate the role of specific residues in the C-terminus of Tmem100 in modulating the TRPA1-TRPV1 interaction.[5]

Mechanism of Action

This compound functions by enhancing the physical association between TRPA1 and TRPV1 channels.[1] In their native state, TRPV1 can exert an inhibitory effect on TRPA1. Tmem100 weakens this interaction, thereby potentiating TRPA1 activity. The Tmem100-3Q mutant, and by extension the this compound peptide, has the opposite effect. It strengthens the association between TRPA1 and TRPV1, leading to a potent, TRPV1-dependent inhibition of TRPA1-mediated activity.[1] This selective inhibition of TRPA1 makes this compound a valuable tool for dissecting the role of this channel in various physiological and pathophysiological processes, particularly in the context of persistent pain.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from published studies.

Table 1: In Vitro Efficacy of this compound on TRPA1 Activity

Experimental SystemAgonistThis compound ConcentrationEffectReference
IB4-negative DRG neurons10 μM Mustard Oil (MO)200 nMSelective decrease in MO-induced responsesWeng et al., 2015
IB4-negative DRG neurons100 nM Capsaicin (CAP)200 nMNo effect on CAP-induced responsesWeng et al., 2015
HEK293T cells (co-expressing TRPA1 & TRPV1)500 nM Mustard Oil (MO)200 nM65% reduction in the percentage of MO-responsive cellsWeng et al., 2015

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelThis compound TreatmentOutcome MeasureEffectReference
Mustard Oil (MO)-induced acute nocifensive behavior5 μl of 2 mM intradermal injectionLicking/biting durationSignificant reduction in nocifensive behaviorWeng et al., 2015
MO-induced mechanical hyperalgesia5 μl of 2 mM intradermal injectionPaw withdrawal thresholdSignificant attenuation of mechanical hyperalgesiaWeng et al., 2015
Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia5 μl of 2 mM intradermal injectionPaw withdrawal thresholdSignificant attenuation of mechanical hyperalgesiaWeng et al., 2015
CFA-induced thermal hyperalgesia5 μl of 2 mM intradermal injectionPaw withdrawal latencyNo significant effect on thermal hyperalgesiaWeng et al., 2015

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Co-Immunoprecipitation of TRPA1 and TRPV1

This protocol is for verifying the interaction between TRPA1 and TRPV1 and assessing the modulatory effect of this compound.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect cells with plasmids encoding for tagged versions of TRPA1 (e.g., Myc-TRPA1) and TRPV1 (e.g., FLAG-TRPV1) using a suitable transfection reagent.

    • Allow for protein expression for 24-48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • For the experimental condition, pre-incubate the cell lysate with this compound peptide at the desired concentration before adding the antibody.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both tags (e.g., anti-Myc and anti-FLAG) to detect the co-immunoprecipitated proteins.

Calcium Imaging with Fura-2 AM

This protocol is for measuring intracellular calcium changes in response to TRP channel activation.[6][7][8][9]

  • Cell Preparation:

    • Plate HEK293T cells co-expressing TRPA1 and TRPV1, or dissociated DRG neurons, on glass coverslips.

    • Allow cells to adhere and recover.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in a physiological buffer like HBSS) containing a dispersing agent like Pluronic F-127.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells with the physiological buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with a solution containing the TRPA1 agonist (e.g., mustard oil) and record the changes in the fluorescence ratio.

    • To test the effect of this compound, pre-incubate the cells with the peptide for a designated period before applying the agonist.

In Vivo Pain Models
  • Acclimatization:

    • Acclimatize mice to the testing environment (e.g., a plexiglass observation chamber) for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 5 µl of a 2 mM solution) or a control peptide via intradermal injection into the plantar surface of the hind paw.

  • Nociceptive Challenge:

    • After a pre-determined time, inject a dilute solution of mustard oil (e.g., 0.5-5% in mineral oil) into the same paw.

  • Behavioral Observation:

    • Immediately after the mustard oil injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw over a defined period (e.g., 5-15 minutes).

  • Induction of Inflammation:

    • Induce persistent inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.

  • Assessment of Hyperalgesia:

    • At a time point when inflammation and hyperalgesia are established (e.g., 24 hours post-CFA), assess mechanical and thermal sensitivity.

  • Drug Administration:

    • Administer this compound or a control peptide via intradermal injection into the inflamed paw.

  • Behavioral Testing:

    • Mechanical Hyperalgesia (von Frey Test): Place the mouse on an elevated mesh platform.[10][11][12][13] Apply calibrated von Frey filaments with increasing force to the plantar surface of the paw and determine the paw withdrawal threshold.[10][11][12][13]

    • Thermal Hyperalgesia (Plantar Test): Place the mouse on a glass plate.[14][15][16] Apply a radiant heat source to the plantar surface of the paw and measure the latency to paw withdrawal.[14][15][16]

Visualizations

Signaling Pathway of this compound Action

T100_Mut_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPA1 TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates TRPV1 TRPV1 TRPV1->TRPA1 Inhibits Enhanced_Association Enhanced Association Tmem100 Tmem100 Tmem100->TRPA1 Weakens association with TRPV1 T100_Mut This compound T100_Mut->TRPA1      T100_Mut->TRPV1 Noxious_Stimuli Noxious Stimuli (e.g., Mustard Oil) Noxious_Stimuli->TRPA1 Activates Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Inhibition Inhibition Inhibition->TRPA1

Caption: Proposed mechanism of this compound action on the TRPA1-TRPV1 complex.

Experimental Workflow for In Vivo Pain Assay

Pain_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Acclimatize Mice baseline Baseline Behavioral Testing (Optional) acclimatization->baseline inflammation Induce Inflammation (e.g., CFA) baseline->inflammation drug_admin Administer this compound or Control inflammation->drug_admin pain_stimulus Apply Nociceptive Stimulus (e.g., Mustard Oil, von Frey, Plantar Test) drug_admin->pain_stimulus behavior_record Record Behavioral Response pain_stimulus->behavior_record data_analysis Analyze and Compare Groups behavior_record->data_analysis

Caption: Generalized workflow for in vivo pain assays to evaluate this compound efficacy.

Structural Information

The primary structure of this compound is its amino acid sequence: Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OH . The N-terminal myristoylation is a lipid modification that facilitates the peptide's insertion into the plasma membrane, bringing it into proximity with its targets, TRPA1 and TRPV1.

To date, there is no publicly available experimental data on the secondary or tertiary structure of the this compound peptide from techniques such as circular dichroism or NMR spectroscopy. Computational modeling could provide predictive insights into its potential conformation, but this would require further investigation.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1-TRPV1 complex in pain and sensory signaling. Its ability to selectively inhibit TRPA1 in a TRPV1-dependent manner provides a unique mechanism for modulating nociceptive pathways. The data and protocols presented in this guide offer a foundation for researchers to utilize this compound in their studies and to further explore its therapeutic potential. Future work to elucidate the precise binding affinity and three-dimensional structure of this compound will undoubtedly enhance our understanding of its mechanism of action and facilitate the design of more potent and specific modulators of the TRPA1-TRPV1 interaction.

References

TMEM100 Protein: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Transmembrane Protein 100 and its Relationship to the Synthetic Peptide T100-Mut

Abstract

Transmembrane protein 100 (TMEM100) is a highly conserved, two-transmembrane domain protein that plays a critical role in a multitude of physiological and pathological processes. Primarily recognized for its essential function in vascular development and cardiac morphogenesis as a downstream target of the BMP9/10-ALK1 signaling pathway, TMEM100's influence extends to pain modulation, cancer progression, and immune infiltration. This technical guide provides a comprehensive overview of TMEM100, detailing its molecular functions, associated signaling cascades, and its role in various diseases. Furthermore, this document clarifies the nature of this compound, a synthetic peptide derived from a mutated form of TMEM100, and its application as a research tool for investigating pain pathways. Detailed experimental protocols for studying TMEM100, quantitative data on its expression and functional effects, and visual representations of its signaling pathways are presented to support researchers and drug development professionals in their exploration of this multifaceted protein.

Introduction to TMEM100 Protein

Transmembrane protein 100 (TMEM100) is a 134-amino acid protein encoded by the TMEM100 gene. It is characterized by two transmembrane domains and is localized to the plasma membrane and the endoplasmic reticulum.[1] While its expression is widespread across various organs such as the brain, heart, and skeletal muscle, it is most abundantly found in the lung, particularly in the vascular endothelium.[2][3] TMEM100 is a critical downstream component of the Bone Morphogenetic Protein (BMP) 9/10 signaling cascade, which is essential for embryonic vascular development and the maintenance of vascular integrity.[4][5]

Emerging research has also implicated TMEM100 in a diverse range of cellular processes and disease states. It has been identified as a modulator of pain signaling through its interaction with TRPA1 and TRPV1 channels, and as a tumor suppressor in several cancers, including non-small cell lung cancer and prostate cancer, by influencing cell proliferation, apoptosis, and migration.[6][7][8]

The Relationship Between TMEM100 and this compound

It is crucial to distinguish between the endogenous TMEM100 protein and the research tool known as this compound. This compound is not a naturally occurring mutation but a synthetic, cell-permeable peptide. Its design is derived from a mutated form of Tmem100, referred to as Tmem100-3Q.[1][9]

Wild-type TMEM100 modulates pain signaling by weakening the physical association between the ion channels TRPA1 and TRPV1, which form a complex in dorsal root ganglia neurons.[1] This action by TMEM100 releases the inhibition of TRPA1 by TRPV1, thereby potentiating TRPA1-mediated pain signals.[1]

Conversely, the mutant Tmem100-3Q has the opposite effect; it enhances the association between TRPA1 and TRPV1, leading to the inhibition of TRPA1 activity.[1] The synthetic peptide This compound contains the C-terminal sequence of Tmem100-3Q and is designed to mimic this inhibitory effect.[1][9] Therefore, this compound serves as a valuable experimental tool to probe the mechanisms of pain and to explore potential therapeutic strategies for pain management by targeting the TRPA1-TRPV1 interaction.[1]

Core Signaling Pathways Involving TMEM100

TMEM100 is a key player in several critical signaling pathways, influencing a range of cellular functions from development to disease.

The BMP/ALK1 Signaling Pathway

TMEM100 is a well-established downstream target of the BMP9/10-ALK1 signaling pathway, which is fundamental for arterial endothelium differentiation and vascular morphogenesis.[5] BMP9 and BMP10, members of the TGF-β superfamily, bind to a receptor complex on endothelial cells, consisting of ALK1 (ACVRL1) and BMPR2. This binding leads to the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate the transcription of target genes, including TMEM100.[10] The critical role of this pathway is underscored by the fact that knockout mice for either Tmem100 or Alk1 exhibit similar embryonic lethality with severe vascular defects.[5]

BMP_ALK1_TMEM100_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP9/10 BMP9/10 Receptor_Complex BMPR2-ALK1 Complex BMP9/10->Receptor_Complex Binds BMPR2 BMPR2 BMPR2->Receptor_Complex ALK1 ALK1 ALK1->Receptor_Complex pSMAD1/5/8 pSMAD1/5/8 Receptor_Complex->pSMAD1/5/8 Phosphorylates SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex TMEM100_Gene TMEM100 Gene SMAD_Complex->TMEM100_Gene Translocates to Nucleus & Activates Transcription TMEM100_mRNA TMEM100 mRNA TMEM100_Gene->TMEM100_mRNA Transcription TMEM100_Protein TMEM100 Protein TMEM100_mRNA->TMEM100_Protein Translation

Caption: BMP/ALK1 signaling pathway leading to TMEM100 expression.

Modulation of TRPA1-TRPV1 Complex in Pain Signaling

In dorsal root ganglia neurons, TMEM100 plays a crucial role in modulating pain perception through its interaction with the TRPA1 and TRPV1 ion channels. These channels can form a complex where TRPV1 inhibits the activity of TRPA1. Wild-type TMEM100 weakens this interaction, thereby disinhibiting TRPA1 and potentiating pain signals. In contrast, the mutant Tmem100-3Q, and by extension the synthetic peptide this compound, enhances the TRPA1-TRPV1 association, leading to inhibition of TRPA1 and a reduction in pain.[1]

TMEM100_TRP_Modulation cluster_wildtype Wild-Type TMEM100 cluster_mutant This compound (mimics Tmem100-3Q) WT_TMEM100 TMEM100 TRPA1_WT TRPA1 WT_TMEM100->TRPA1_WT Weakens interaction with TRPV1 Pain_Signal_WT Pain Signal (Potentiated) TRPA1_WT->Pain_Signal_WT Active TRPV1_WT TRPV1 TRPV1_WT->TRPA1_WT Inhibits T100_Mut This compound TRPA1_Mut TRPA1 T100_Mut->TRPA1_Mut Enhances interaction with TRPV1 Pain_Signal_Mut Pain Signal (Inhibited) TRPA1_Mut->Pain_Signal_Mut Inactive TRPV1_Mut TRPV1 TRPV1_Mut->TRPA1_Mut Strongly Inhibits Experimental_Workflow_TMEM100_Migration cluster_setup Phase 1: Genetic Modulation cluster_assay Phase 2: Functional Assay cluster_analysis Phase 3: Data Analysis Cell_Culture Culture Cancer Cells (e.g., A549) Transfection Transfect with: 1. TMEM100 overexpression vector 2. Empty vector (Control) 3. TMEM100 siRNA 4. Scrambled siRNA (Control) Cell_Culture->Transfection Validation Validate Overexpression/Knockdown (qRT-PCR & Western Blot) Transfection->Validation Transwell_Setup Seed transfected cells in upper chamber of Transwell insert (serum-free media) Validation->Transwell_Setup Chemoattractant Add chemoattractant (e.g., FBS) to lower chamber Incubation Incubate for 12-24 hours Transwell_Setup->Incubation Chemoattractant->Incubation Fix_Stain Fix and stain migrated cells (e.g., Crystal Violet) Incubation->Fix_Stain Imaging Image stained cells (Microscopy) Fix_Stain->Imaging Quantification Quantify migrated cells (Count cells in multiple fields) Imaging->Quantification Conclusion Draw conclusions on TMEM100's role in cell migration Quantification->Conclusion

References

An In-depth Technical Guide on the Role of T100-Mut in Nociception and Pain Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T100-Mut peptide, a novel modulator of the TRPA1-TRPV1 ion channel complex, and its significant role in nociception and the development of persistent pain states. The document synthesizes current research to detail the mechanism of action, quantitative effects, and the experimental basis for this compound's therapeutic potential.

Executive Summary

This compound is a synthetic, cell-permeable peptide derived from a mutated form of Tmem100, a protein found in dorsal root ganglia (DRG) neurons.[1][2] This peptide has emerged as a potent and selective modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor for environmental irritants and inflammatory agents that drive pain. This compound exerts its effects by enhancing the physical association between TRPA1 and the Transient Receptor Potential Vanilloid 1 (TRPV1), another critical pain receptor.[1][2] This enhanced interaction leads to a TRPV1-dependent inhibition of TRPA1 activity, thereby alleviating TRPA1-associated pain behaviors in various animal models.[3] This guide will detail the foundational science of this compound, from its molecular origins to its demonstrated efficacy in preclinical pain models.

Molecular Basis and Mechanism of Action

This compound originates from the transmembrane protein Tmem100, which is co-expressed with TRPA1 and TRPV1 in sensory neurons.[1][2] The native Tmem100 protein normally decreases the interaction between TRPA1 and TRPV1. However, a mutant version, Tmem100-3Q, was found to have the opposite effect, strongly promoting the TRPA1-TRPV1 association.[1][2]

The this compound peptide was designed to mimic this gain-of-function mutation. It comprises the C-terminal sequence of Tmem100-3Q and is conjugated to a myristoylated group at its N-terminus.[3][4] This lipid modification allows the peptide to penetrate the cell membrane and localize to the inner leaflet, where it can interact with the TRPA1-TRPV1 complex.[4]

The primary mechanism of action is the allosteric modulation of the TRPA1 channel. By stabilizing the TRPA1-TRPV1 complex, this compound selectively inhibits TRPA1-mediated activity and subsequent pain signaling.[3] Crucially, this inhibitory effect is entirely dependent on the presence of TRPV1, highlighting a unique regulatory interplay between these two key nociceptive channels.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal activity and pain-related behaviors.

Table 1: In Vitro Effects of this compound on Sensory Neuron Activity

Parameter Condition Control (Scrambled Peptide) This compound (200 nM) Percent Reduction Reference
% of DRG Neurons Responding to Mustard Oil (MO) Calcium Imaging 12 ± 1.3% 4.6 ± 0.9% ~62% [3]
% of DRG Neurons Responding to Capsaicin (CAP) Calcium Imaging 16 ± 1.3% 15 ± 6.5% No significant change [3]

| % of HEK293T Cells Responding to MO (TRPA1+TRPV1) | Calcium Imaging | N/A | N/A | 65% reduction |[3] |

Table 2: In Vivo Effects of this compound on Pain Behaviors

Pain Model Parameter Measured Control (Scrambled Peptide) This compound Percent Reduction Reference
Mustard Oil-Induced Acute Pain Nocifensive Behavior (seconds) 80 ± 9 s 36 ± 6 s ~55% [3]
Mustard Oil-Induced Mechanical Hyperalgesia Mechanical Threshold N/A Significantly attenuated N/A [3]
Paclitaxel-Induced Neuropathic Pain Mechanical Hyperalgesia N/A Significantly attenuated N/A [3]

| Temporomandibular Disorder (TMD) Pain | Bite Force Reduction | N/A | Significantly attenuated | N/A |[5] |

Signaling Pathways and Experimental Workflows

The interaction between this compound, TRPA1, and TRPV1 represents a novel signaling node in pain pathways. The diagrams below, generated using the DOT language, illustrate this mechanism and a typical experimental workflow for its investigation.

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Noxious Stimuli cluster_response Cellular Response TRPA1 TRPA1 Channel Ca_Influx Ca2+ Influx TRPA1->Ca_Influx TRPV1 TRPV1 Channel TRPV1->TRPA1 Complex Formation Tmem100 Native Tmem100 Tmem100->TRPA1 Inhibits Association Tmem100->TRPV1 T100_Mut This compound Peptide T100_Mut->TRPA1 Enhances Association T100_Mut->TRPV1 T100_Mut->Ca_Influx Inhibits Irritants Mustard Oil, Paclitaxel Irritants->TRPA1 Activates Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal

Caption: this compound enhances TRPA1-TRPV1 association, inhibiting TRPA1-mediated pain signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis DRG_Culture 1. Isolate and Culture Dorsal Root Ganglia (DRG) Neurons Peptide_Tx 2. Treat Neurons with this compound or Scrambled Control Peptide DRG_Culture->Peptide_Tx Calcium_Imaging 3. Apply TRPA1 Agonist (e.g., Mustard Oil) and measure Ca2+ influx Peptide_Tx->Calcium_Imaging Analysis 4. Quantify Percentage of Responding Neurons Calcium_Imaging->Analysis Animal_Model 1. Induce Pain Model (e.g., Paclitaxel Neuropathy) Peptide_Admin 2. Administer this compound or Vehicle Control Animal_Model->Peptide_Admin Behavioral_Test 3. Perform Behavioral Assay (e.g., Von Frey for Mechanical Threshold) Peptide_Admin->Behavioral_Test Data_Analysis 4. Analyze Paw Withdrawal Thresholds Over Time Behavioral_Test->Data_Analysis

Caption: Standard workflow for evaluating this compound's efficacy in vitro and in vivo.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

  • Objective: To measure the inhibitory effect of this compound on TRPA1 agonist-induced calcium influx in primary sensory neurons.

  • Protocol:

    • Neuron Isolation: Dorsal root ganglia are dissected from adult mice and subjected to enzymatic digestion (e.g., with collagenase and dispase) to obtain a single-cell suspension.

    • Cell Culture: Neurons are plated on coated coverslips and cultured for 24-48 hours.

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes.

    • Peptide Incubation: The cultured neurons are pre-treated with this compound (e.g., 200 nM) or a scrambled peptide control for a specified duration.

    • Stimulation and Imaging: Coverslips are mounted on a perfusion chamber on an inverted microscope. A baseline fluorescence is recorded, after which a TRPA1 agonist (e.g., 10 µM Mustard Oil) is applied. Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

    • Data Analysis: A neuron is considered responsive if the fluorescence intensity increases significantly above baseline (e.g., >20%). The percentage of responding neurons in the this compound group is compared to the control group.[3]

  • Objective: To assess the effect of this compound on acute chemical-induced pain behavior.

  • Protocol:

    • Animal Acclimation: Wild-type mice are acclimated to the testing environment.

    • Peptide Administration: this compound or a scrambled control peptide is injected locally (e.g., intraplantar) or systemically a set time before the nociceptive stimulus.

    • Noxious Stimulus: A dilute solution of mustard oil (a TRPA1 agonist) is injected into the plantar surface of the hind paw.

    • Behavioral Observation: Immediately following injection, the animal is placed in an observation chamber. The total time spent licking, biting, or flinching the injected paw over a defined period (e.g., 5 minutes) is recorded by a blinded observer.

    • Data Analysis: The mean duration of nocifensive behaviors is compared between the this compound-treated group and the control group.[3]

Implications for Drug Development

The discovery of this compound and its unique mechanism of action presents a promising new strategy for the development of analgesics. Key advantages include:

  • Selectivity: this compound specifically targets TRPA1-mediated pain, with no significant effect on TRPV1 activation by capsaicin.[3] This selectivity may reduce the side effects associated with broad-spectrum channel blockers.

  • Novel Mechanism: By modulating the interaction between two distinct channels, this compound represents a departure from traditional approaches that focus on direct channel antagonism.

  • Efficacy in Persistent Pain: The peptide has demonstrated efficacy in models of both inflammatory and neuropathic pain, suggesting its potential for treating chronic pain conditions.[3][5]

Future drug development efforts could focus on creating small molecule mimetics of this compound or optimizing the peptide's delivery and pharmacokinetic properties for clinical use. The TRPV1-dependency of its action is a critical factor to consider in translational studies.[3]

References

An In-depth Technical Guide to the Cellular Uptake and Permeability of T100-Mut

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T100-Mut is a synthetic, cell-permeable peptide that has garnered significant interest for its therapeutic potential in pain management. Its efficacy is intrinsically linked to its ability to traverse the cell membrane and modulate the interaction between two key ion channels involved in pain sensation: the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1). This technical guide provides a comprehensive overview of the cellular uptake and permeability of this compound, summarizing available data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.

Introduction to this compound

This compound is a myristoylated peptide derived from a mutant form of the Tmem100 protein, specifically Tmem100-3Q. The native Tmem100 protein is known to regulate the interaction between TRPA1 and TRPV1 channels in dorsal root ganglia (DRG) neurons. The this compound peptide mimics the effect of the full-length Tmem100-3Q, enhancing the association between TRPA1 and TRPV1 to inhibit TRPA1-mediated activity and pain in a TRPV1-dependent manner.[1]

The peptide sequence of this compound is: {Myr}-Trp-Lys-Val-Arg-Gln-Arg-Asn-Lys-Lys-Val-Gln-Gln-Gln-Glu-Ser-Gln-Thr-Ala-Leu-Val-Val-Asn-Gln-Arg-Cys-Leu-Phe-Ala [2]

The N-terminal myristoylation is a critical modification that confers cell permeability to the peptide, enabling it to penetrate the plasma membrane and access its intracellular targets.[2]

Cellular Uptake and Permeability of this compound: Quantitative Data

While the seminal study by Weng et al. (2015) established the cell-permeable nature of this compound and its biological activity, specific quantitative data on its uptake rates and permeability coefficients are not extensively detailed in publicly available literature. However, based on studies of other myristoylated peptides, a general understanding of its uptake kinetics can be inferred. The cellular uptake of myristoylated peptides is known to be a rapid process, with membrane association reaching a maximum within approximately 30 minutes.[3]

The following table summarizes the qualitative and inferred quantitative aspects of this compound cellular uptake.

ParameterDescriptionInferred Value/CharacteristicReference
Mechanism of Entry The primary mechanism by which this compound crosses the cell membrane.Myristoylation-mediated direct membrane translocation.[2][3]
Kinetics of Uptake The speed at which the peptide enters the cell.Rapid, with significant intracellular levels expected within 30-60 minutes.[3]
Temperature Dependence The effect of temperature on the uptake process.The uptake of myristoylated peptides is a temperature-dependent process.[3]
Permeability Coefficient A quantitative measure of the peptide's ability to cross the cell membrane.Not explicitly reported for this compound.

Experimental Protocols for Assessing this compound Cellular Uptake and Permeability

The following are detailed methodologies for key experiments that can be adapted to quantify the cellular uptake and permeability of this compound. These protocols are based on established techniques for studying cell-penetrating and myristoylated peptides.

Quantification of Cellular Uptake using Fluorescence-Based Methods

This protocol describes the use of a fluorescently labeled this compound to quantify its cellular uptake via fluorescence spectroscopy or flow cytometry.

Materials:

  • Fluorescently labeled this compound (e.g., with TAMRA, FITC, or Alexa Fluor dyes)

  • Cell line of interest (e.g., HeLa, dorsal root ganglia neurons)

  • 24-well or 96-well culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer

  • Spectrofluorometer or flow cytometer

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density of 40,000 cells/well and incubate for 24 hours in DMEM with 10% FBS.

  • Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound at desired concentrations (e.g., 0.5 µM, 1 µM, 1.5 µM, 2 µM).

  • Incubation: Incubate the cells for various time points (e.g., 1, 2, 3, or 4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove extracellular peptide.

  • Cell Detachment: Add trypsin-EDTA to detach the cells.

  • Cell Lysis (for Spectroscopy):

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in ice-cold PBS and centrifuge again.

    • Add cell lysis buffer to the pellet to lyse the cells.

  • Fluorescence Measurement (Spectroscopy): Measure the fluorescence intensity of the cell lysate using a spectrofluorometer.

  • Flow Cytometry Analysis:

    • After detachment, resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

  • Protein Quantification: Determine the total protein concentration in each cell lysate sample using the BCA protein assay for normalization of fluorescence data.[4]

Permeability Assay using an In Vitro Barrier Model

This protocol describes a method to assess the permeability of this compound across a cell monolayer, mimicking a biological barrier.

Materials:

  • Transwell inserts with a porous membrane

  • Endothelial or epithelial cell line (e.g., Caco-2, HUVEC)

  • This compound peptide

  • LC-MS/MS or fluorescently labeled this compound and a fluorescence plate reader

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Procedure:

  • Cell Seeding on Transwells: Seed the cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Peptide Addition: Add this compound to the apical chamber (donor compartment).

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver compartment).

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (LC-MS/MS for unlabeled peptide or a fluorescence plate reader for labeled peptide).

  • Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the flux of the peptide across the monolayer (amount per time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

The biological effect of this compound is a direct consequence of its ability to enter the cell and modulate the TRPA1-TRPV1 protein complex. The following diagrams illustrate the key pathways and workflows.

This compound Mechanism of Action

T100_Mut_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space T100_Mut_ext This compound (Myristoylated) T100_Mut_int This compound T100_Mut_ext->T100_Mut_int Cellular Uptake TRPA1 TRPA1 Complex TRPA1-TRPV1 Complex TRPA1->Complex TRPV1 TRPV1 TRPV1->Complex T100_Mut_int->Complex Enhances Association Pain_Signal Pain Signal (Inhibited) Complex->Pain_Signal Inhibits Cellular_Uptake_Workflow A Seed Cells B Incubate with Fluorescent this compound A->B C Wash to Remove Extracellular Peptide B->C D Detach and Lyse Cells C->D E Measure Intracellular Fluorescence D->E F Normalize to Protein Concentration E->F

References

T100-Mut Peptide: A Novel Modulator of the TRPA1-TRPV1 Complex for Pain Relief

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vivo Efficacy of T100-Mut in Preclinical Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of the this compound peptide in various preclinical models of pain. This compound is a cell-permeable peptide that has demonstrated significant analgesic properties by modulating the interaction between Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1), two key ion channels involved in pain signaling.[1] This document details the experimental protocols, quantitative data from these studies, and the underlying signaling pathways.

Core Mechanism of Action: Modulation of the TRPA1-TRPV1 Complex

This compound is a synthetic, cell-permeable peptide derived from a mutated form of the Tmem100 protein (Tmem100-3Q).[1] The peptide's N-terminus is myristoylated, which facilitates its penetration of the cell membrane.[2] Tmem100 is a protein co-expressed with TRPA1 and TRPV1 in dorsal root ganglion (DRG) neurons and is known to regulate the physical association between these two channels. While the wild-type Tmem100 protein weakens the TRPA1-TRPV1 interaction, the Tmem100-3Q mutant, and by extension the this compound peptide, enhances this association.[1] This enhanced interaction leads to a selective inhibition of TRPA1-mediated activity, which is implicated in various pain states.[1] The analgesic effects of this compound are dependent on the presence of TRPV1.

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound.

T100_Mut_Signaling_Pathway cluster_cellular_response Cellular Response TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Weak Interaction Calcium_Influx Ca2+ Influx TRPA1->Calcium_Influx Tmem100 Tmem100 (Wild-Type) Tmem100->TRPA1 Reduces Interaction with TRPV1 T100_Mut This compound T100_Mut->TRPA1 Enhances Interaction with TRPV1 T100_Mut->Calcium_Influx Inhibits TRPA1-mediated Analgesia Analgesia T100_Mut->Analgesia Results in Pain_Stimuli Painful Stimuli (e.g., Mustard Oil) Pain_Stimuli->TRPA1 Activates Pain_Signal Pain Signal Propagation Calcium_Influx->Pain_Signal Leads to

Caption: this compound enhances TRPA1-TRPV1 interaction, inhibiting pain signaling.

In Vivo Efficacy of this compound in Pain Models

This compound has been evaluated in several preclinical models of pain, demonstrating significant analgesic effects. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Mustard Oil-Induced Acute Pain
Treatment GroupNocifensive Behavior (seconds)Mechanical Withdrawal Threshold (g)
Scrambled Peptide80 ± 9Baseline
This compound36 ± 6Significantly increased

Data presented as mean ± SEM.

Table 2: Effect of this compound on CFA-Induced Inflammatory Pain
Treatment GroupMechanical Withdrawal Threshold (g)Thermal Latency (seconds)
VehicleBaselineBaseline
This compoundSignificantly increasedNo significant change
Table 3: Effect of this compound on Paclitaxel-Induced Neuropathic Pain
Treatment GroupMechanical Withdrawal Threshold (g)
VehicleBaseline
This compoundSignificantly attenuated hyperalgesia
Table 4: Effect of this compound in a Temporomandibular Disorder (TMD) Pain Model
Treatment GroupBite Force
VehicleReduced
This compound (0.66 mM and 2 mM)Attenuated reduction in bite force

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound in pain models is depicted in the following diagram.

Experimental_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Pain_Induction Pain Model Induction (e.g., CFA, Paclitaxel) Baseline_Testing->Pain_Induction Peptide_Administration Peptide Administration (this compound or Control) Pain_Induction->Peptide_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Peptide_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: General workflow for in vivo pain model studies with this compound.
Mustard Oil-Induced Acute Pain Model

  • Animals: Adult male C57BL/6 mice were used.

  • Pain Induction: A 10% mustard oil solution was injected into the plantar surface of the hind paw.

  • Peptide Administration: this compound or a scrambled control peptide was injected 30 minutes prior to mustard oil administration.

  • Behavioral Testing: Nocifensive behaviors, such as licking and flinching of the injected paw, were recorded for a set period following mustard oil injection. Mechanical sensitivity was assessed using von Frey filaments.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
  • Animals: Adult male Sprague-Dawley rats were used.

  • Pain Induction: Complete Freund's Adjuvant (CFA) was injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.[3][4][5][6]

  • Peptide Administration: this compound or vehicle was administered at various time points post-CFA injection.

  • Behavioral Testing: Mechanical allodynia was measured using von Frey filaments, and thermal hyperalgesia was assessed using a plantar test device. Paw withdrawal thresholds and latencies were recorded.

Paclitaxel-Induced Neuropathic Pain Model
  • Animals: Adult male Sprague-Dawley rats were used.

  • Pain Induction: Paclitaxel was administered to induce peripheral neuropathy.[7][8][9][10][11]

  • Peptide Administration: this compound or vehicle was administered after the development of neuropathic pain symptoms.

  • Behavioral Testing: Mechanical hyperalgesia was assessed using von Frey filaments to determine the paw withdrawal threshold.

Temporomandibular Disorder (TMD) Pain Model
  • Animals: Adult mice were used.

  • Pain Induction: Pain was induced by injection of CFA into the temporomandibular joint (TMJ) or by inducing masseter muscle injury.[12]

  • Peptide Administration: this compound (0.66 mM and 2 mM in 10 µl) or vehicle was injected intra-articularly into the TMJ or intramuscularly into the masseter muscle.[12][13]

  • Behavioral Testing: Bite force was measured as an indicator of pain.[13]

In Vitro Calcium Imaging in DRG Neurons
  • Cell Culture: Dorsal root ganglion (DRG) neurons were harvested from adult mice and cultured.

  • Peptide Treatment: Cultured neurons were pre-treated with this compound (200 nM).

  • Stimulation: Neurons were stimulated with the TRPA1 agonist mustard oil (MO) or the TRPV1 agonist capsaicin (CAP).

  • Imaging: Intracellular calcium levels were measured using a calcium-sensitive fluorescent dye to assess neuronal activation.

Conclusion

The this compound peptide demonstrates significant and selective analgesic effects in a variety of preclinical pain models, including acute, inflammatory, and neuropathic pain. Its novel mechanism of action, involving the targeted modulation of the TRPA1-TRPV1 complex, presents a promising avenue for the development of new pain therapeutics. The data summarized in this guide highlight the potential of this compound as a lead candidate for further drug development. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more complex models and, eventually, in clinical trials.

References

Methodological & Application

T100-Mut Peptide: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T100-Mut peptide is a synthetic, cell-permeable peptide that serves as a potent modulator of the transient receptor potential cation channel subfamily A member 1 (TRPA1) and subfamily V member 1 (TRPV1) complex.[1][2][3] Derived from a mutant form of the Tmem100 protein (Tmem100-3Q), the this compound peptide enhances the association between TRPA1 and TRPV1 channels.[1][2][3] This enhanced interaction leads to a significant inhibition of TRPA1-mediated cellular responses, making the this compound peptide a valuable tool for studying pain mechanisms and for the development of novel analgesic therapies.[1][2][3]

Structurally, the this compound peptide corresponds to the C-terminal sequence of Tmem100-3Q and is modified with an N-terminal myristoyl group.[4][5] This lipid modification facilitates its penetration of the plasma membrane, allowing it to act on intracellular targets.[4][5] These application notes provide detailed protocols for the use of the this compound peptide in cell culture experiments, including its preparation, application to cells, and methods for assessing its biological activity.

Mechanism of Action

The this compound peptide's primary mechanism of action is the stabilization of the TRPA1-TRPV1 protein complex.[1][6] In sensory neurons where TRPA1 and TRPV1 are co-expressed, TRPV1 can exert an inhibitory effect on TRPA1. The endogenous protein Tmem100 typically weakens this interaction, thereby potentiating TRPA1 activity. The this compound peptide, derived from a mutant Tmem100, has the opposite effect. It promotes a stronger association between TRPA1 and TRPV1, which in turn inhibits the activity of the TRPA1 channel.[1][6] This inhibitory effect is dependent on the presence of TRPV1.[4]

T100_Mut_Mechanism cluster_membrane Plasma Membrane cluster_extracellular TRPA1 TRPA1 TRPV1 TRPV1 TRPV1->TRPA1 Inhibits T100_Mut This compound Peptide T100_Mut->TRPA1 T100_Mut->TRPV1 Enhances Association Pain_Stimuli Pain Stimuli (e.g., MO) Pain_Stimuli->TRPA1 Activates

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound peptide in cell culture experiments, as derived from published literature.

ParameterCell TypeValueExperiment TypeReference
Concentration DRG Neurons200 nMCalcium Imaging[4]
HEK293T cells (expressing TRPA1 & TRPV1)200 nMCalcium Imaging[4]
Effect on TRPA1 Agonist (MO) Response DRG Neurons~62% reduction in responsive cellsCalcium Imaging[4]
HEK293T cells (expressing TRPA1 & TRPV1)~65% reduction in responsive cellsCalcium Imaging[4]
Effect on TRPV1 Agonist (Capsaicin) Response DRG NeuronsNo significant effectCalcium Imaging[4]

Experimental Protocols

Peptide Preparation and Storage
  • Reconstitution : The lyophilized this compound peptide should be reconstituted in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS) to create a stock solution. For example, to prepare a 1 mM stock solution, dissolve 3.6 mg of peptide (assuming a molecular weight of ~3597 g/mol ) in 1 mL of solvent.

  • Storage : Store the lyophilized peptide at -20°C.[7] After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Culture and Transfection

This protocol is designed for Human Embryonic Kidney 293T (HEK293T) cells, which are commonly used for heterologous expression of ion channels.

  • Cell Maintenance : Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Transfection : For co-expression of TRPA1 and TRPV1, seed HEK293T cells onto appropriate culture vessels (e.g., glass-bottom dishes for imaging). When the cells reach 70-80% confluency, co-transfect them with plasmids encoding human TRPA1 and TRPV1 using a suitable transfection reagent according to the manufacturer's instructions. Use a 1:1 ratio of the plasmids for optimal co-expression. Allow 24-48 hours for protein expression before proceeding with experiments.

Calcium Imaging Protocol

This protocol allows for the functional assessment of TRPA1 and TRPV1 channel activity by measuring changes in intracellular calcium concentration.

  • Dye Loading :

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Peptide Treatment :

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing 200 nM this compound peptide to the cells. As a control, treat a separate set of cells with a scrambled peptide at the same concentration.

    • Incubate for 10-15 minutes at room temperature.

  • Image Acquisition :

    • Mount the cells on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add a TRPA1 agonist, such as mustard oil (MO, final concentration 500 nM), and record the change in fluorescence intensity over time.

    • After the response to the TRPA1 agonist has returned to baseline, a TRPV1 agonist, such as capsaicin (CAP, final concentration 100 nM), can be added to confirm the expression and functionality of TRPV1 channels.

  • Data Analysis :

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).

    • A cell is considered responsive if the fluorescence intensity increases significantly above the baseline noise.

    • Calculate the percentage of responsive cells in the this compound treated group and compare it to the control group.

Calcium_Imaging_Workflow start Start dye_loading Load cells with Fluo-4 AM start->dye_loading wash1 Wash cells dye_loading->wash1 peptide_treatment Treat with 200 nM this compound or Scrambled Peptide wash1->peptide_treatment baseline_imaging Acquire baseline fluorescence peptide_treatment->baseline_imaging agonist_addition Add TRPA1 agonist (MO) baseline_imaging->agonist_addition record_response Record fluorescence change agonist_addition->record_response data_analysis Analyze percentage of responsive cells record_response->data_analysis end End data_analysis->end

Figure 2: Calcium Imaging Experimental Workflow.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is used to demonstrate the this compound peptide-induced enhancement of the TRPA1-TRPV1 interaction.

  • Cell Lysis :

    • Culture and transfect HEK293T cells with TRPA1 and TRPV1 as described above.

    • Treat the cells with 200 nM this compound or a scrambled peptide for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation :

    • Transfer the supernatant (cell lysate) to a new tube.

    • Add an antibody specific for one of the target proteins (e.g., anti-TRPV1 antibody) to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution :

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

    • Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting :

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the other target protein (e.g., anti-TRPA1 antibody).

    • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • An increased amount of co-immunoprecipitated TRPA1 in the this compound treated sample compared to the control indicates an enhanced interaction.

Co_IP_Workflow start Start cell_treatment Treat TRPA1/TRPV1 expressing cells with this compound start->cell_treatment cell_lysis Lyse cells in non-denaturing buffer cell_treatment->cell_lysis immunoprecipitation Immunoprecipitate with anti-TRPV1 antibody cell_lysis->immunoprecipitation capture_complex Capture with Protein A/G beads immunoprecipitation->capture_complex wash Wash beads to remove non-specific proteins capture_complex->wash elution Elute protein complexes wash->elution western_blot Western Blot for TRPA1 elution->western_blot end End western_blot->end

Figure 3: Co-Immunoprecipitation Workflow.

Troubleshooting

  • Low peptide efficacy : Ensure proper reconstitution and storage of the peptide. Optimize the treatment concentration and incubation time for your specific cell line and experimental conditions.

  • High background in Co-IP : Increase the number of washes and/or the stringency of the wash buffer. Pre-clear the lysate with beads before adding the primary antibody.

  • No response in calcium imaging : Confirm the expression and functionality of both TRPA1 and TRPV1 channels using their respective agonists in non-treated cells.

Conclusion

The this compound peptide is a powerful research tool for investigating the interplay between TRPA1 and TRPV1 channels. The protocols outlined in these application notes provide a framework for utilizing this peptide in cell-based assays to explore its therapeutic potential in pain and other sensory disorders. Careful optimization of these protocols for specific experimental systems will ensure reliable and reproducible results.

References

T100-Mut in Animal Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T100-Mut is a cell-permeable peptide that has emerged as a valuable tool for investigating the molecular mechanisms of pain and for the preclinical assessment of novel analgesics. This document provides detailed application notes and protocols for the use of this compound in various animal models of pain. This compound is derived from the C-terminal sequence of a mutant form of Tmem100 (Tmem100-3Q), a transmembrane protein that modulates the function of the TRPA1-TRPV1 ion channel complex.[1][2] By mimicking the effect of Tmem100-3Q, this compound enhances the association between TRPA1 and TRPV1, leading to a potent and selective inhibition of TRPA1-mediated nociceptive signaling.[1][2] This makes this compound a promising agent for alleviating persistent pain states, particularly those involving TRPA1 sensitization.

Mechanism of Action: Modulation of the TRPA1-TRPV1 Complex

Tmem100 is a key regulator of the physical and functional interaction between TRPA1 and TRPV1, two ion channels critical for pain sensation that are often co-expressed in nociceptive neurons.[2] Under normal conditions, wild-type Tmem100 weakens the association between TRPA1 and TRPV1, which leads to a disinhibition and potentiation of TRPA1 activity.[1][2] Conversely, the this compound peptide, mimicking a mutant form of Tmem100, enhances the interaction between TRPA1 and TRPV1. This strengthened association results in the inhibition of TRPA1 channel function, thereby reducing pain signals mediated by this channel.[1][2] The analgesic effects of this compound are dependent on the presence of TRPV1, highlighting the peptide's specific mechanism of action within the TRPA1-TRPV1 complex.

T100_Mut_Mechanism cluster_membrane Sensory Neuron Membrane cluster_signaling Downstream Signaling TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Weak Association Pain_Signal Pain Signal TRPA1->Pain_Signal Tmem100 Tmem100 (Wild-Type) Tmem100->TRPA1 Weakens Association T100_Mut This compound T100_Mut->TRPA1 Enhances Association Analgesia Analgesia T100_Mut->Analgesia

Figure 1: this compound enhances TRPA1-TRPV1 association, inhibiting pain signaling.

Data Presentation: Efficacy of this compound in Preclinical Pain Models

The analgesic effects of this compound have been demonstrated in various animal models of inflammatory and neuropathic pain. The following tables summarize the quantitative data from key studies.

Pain ModelAnimalThis compound Dose/RouteBehavioral AssayOutcomeReference
Mustard Oil-Induced Acute PainMouse200 nM (intrathecal)Nocifensive Behavior (licking/biting)Significantly reduced licking/biting duration compared to control.
CFA-Induced Inflammatory PainMouse200 nM (intrathecal)Mechanical Hyperalgesia (von Frey)Significantly increased paw withdrawal threshold.
CFA-Induced Inflammatory PainMouse200 nM (intrathecal)Thermal Hyperalgesia (Hargreaves)No significant effect on paw withdrawal latency.
Temporomandibular Disorder (TMD) - CFA ModelMouse0.66 mM & 2 mM (local injection)Bite ForceSignificantly attenuated the reduction in bite force.
Temporomandibular Disorder (TMD) - Masseter Muscle InjuryMouse2 mM (local injection)Bite ForceSignificantly attenuated the reduction in bite force.

Experimental Protocols

This compound Peptide Preparation and Administration

Peptide Specifications:

  • Sequence: {Myr}-Trp-Lys-Val-Arg-Gln-Arg-Asn-Lys-Lys-Val-Gln-Gln-Gln-Glu-Ser-Gln-Thr-Ala-Leu-Val-Val-Asn-Gln-Arg-Cys-Leu-Phe-Ala

  • Modification: N-terminal myristoylation for cell permeability.

  • Storage of Lyophilized Peptide: Store at -20°C or colder for long-term stability.

Reconstitution Protocol:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Based on the peptide's amino acid composition (presence of basic and hydrophobic residues), sterile, deionized water or a small amount of an organic solvent like DMSO may be required for initial solubilization. For in vivo studies, it is critical to use a biocompatible vehicle.

  • For local or intrathecal injections, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles. If DMSO is used for initial solubilization, the final concentration in the injected solution should be minimized (typically <5%) to avoid vehicle-induced effects.

  • Prepare stock solutions at a higher concentration than the final working concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of peptide in the chosen solvent.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Administration Protocols:

  • Intrathecal (i.t.) Injection (Mouse):

    • Anesthetize the mouse using isoflurane.

    • Position the mouse in a stereotaxic frame or hold it firmly to expose the lumbar region of the back.

    • Identify the intervertebral space between L5 and L6 by palpating the iliac crests.

    • Using a 30-gauge needle attached to a Hamilton syringe, perform a lumbar puncture. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject a small volume (typically 5-10 µL) of the this compound solution.

  • Local Injection (e.g., Temporomandibular Joint - TMJ):

    • Anesthetize the animal.

    • Identify the injection site based on anatomical landmarks of the TMJ.

    • Using a fine-gauge needle, inject a small volume (e.g., 10 µL) of the this compound solution into the joint capsule or surrounding tissue.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation

This model induces a robust and persistent inflammatory pain state characterized by thermal and mechanical hyperalgesia.

Protocol:

  • Baseline Measurements: Acclimate the animals to the testing environment and measure baseline paw withdrawal thresholds to mechanical and thermal stimuli.

  • Induction of Inflammation: Briefly restrain the animal and inject 20 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of one hind paw.

  • Post-CFA Behavioral Testing: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), assess mechanical and thermal hyperalgesia.

  • This compound Administration: Administer this compound (e.g., via intrathecal injection) at a predetermined time before or after the induction of inflammation, depending on the study design (prophylactic or therapeutic).

CFA_Workflow Start Start Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Start->Baseline CFA_Injection CFA Injection (Plantar Hind Paw) Baseline->CFA_Injection T100_Mut_Admin This compound Administration (e.g., Intrathecal) CFA_Injection->T100_Mut_Admin Post_CFA_Testing Post-CFA Behavioral Testing (Mechanical & Thermal Hyperalgesia) T100_Mut_Admin->Post_CFA_Testing Data_Analysis Data Analysis Post_CFA_Testing->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.
Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model produces a long-lasting and robust neuropathic pain state, primarily characterized by mechanical allodynia.

Protocol:

  • Baseline Measurements: Acclimate animals and establish baseline mechanical withdrawal thresholds.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Isolate and ligate the common peroneal and tibial nerves with a suture.

    • Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers with sutures.

  • Post-SNI Behavioral Testing: Allow the animals to recover for a few days. Assess the development of mechanical allodynia on the lateral side of the paw (the territory of the spared sural nerve) at various time points post-surgery.

  • This compound Administration: Administer this compound at the desired time point to assess its effects on established neuropathic pain.

Behavioral Assessment Protocols

Mechanical Hyperalgesia/Allodynia (von Frey Test):

  • Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

Thermal Hyperalgesia (Hargreaves Test):

  • Place the animals in individual Plexiglas chambers on a glass plate.

  • A movable radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal from the heat stimulus is recorded. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • Take the average of several measurements for each paw.

Conclusion

This compound is a powerful research tool for investigating the role of the TRPA1-TRPV1 complex in pain pathophysiology. Its specific mechanism of action and demonstrated efficacy in preclinical models make it a valuable compound for target validation and the development of novel analgesic therapies. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of pain.

References

Application Notes and Protocols for T100-Mut in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Researchers should note that while some suppliers provide T100-Mut for in vivo research, at least one supplier explicitly states that their product is for in vitro use only and not for administration to animals.[1] It is imperative to consult the documentation provided by the specific manufacturer of your this compound to ensure its suitability for in vivo applications and to adhere to their guidelines. The following information is based on published research and is for informational purposes only.

Introduction

This compound is a cell-permeable peptide that has emerged as a valuable tool for studying the modulation of pain signaling pathways.[2] It is derived from the C-terminal sequence of Tmem100-3Q, a mutant form of the transmembrane protein 100 (Tmem100).[2][3] Tmem100 is a key regulator of the interaction between two crucial ion channels involved in pain and inflammation: the Transient Receptor Potential Ankyrin 1 (TRPA1) and the Transient Receptor Potential Vanilloid 1 (TRPV1).[3][4][5]

Mechanism of Action

Under normal physiological conditions, Tmem100 is co-expressed with TRPA1 and TRPV1 in dorsal root ganglia (DRG) neurons.[3][5] Wild-type Tmem100 acts to weaken the physical association between TRPA1 and TRPV1. This dissociation releases an inhibitory effect that TRPV1 exerts on TRPA1, thereby potentiating TRPA1 activity.[3][4][6]

The this compound peptide, however, mimics the action of the Tmem100-3Q mutant. It enhances the association between TRPA1 and TRPV1, which in turn strengthens the inhibition of TRPA1 channel activity.[2][3] This inhibition of TRPA1, a channel known for its role in detecting noxious chemical stimuli and contributing to inflammatory and neuropathic pain, makes this compound a potent inhibitor of TRPA1-mediated pain.[2][3] The inhibitory effect of this compound on TRPA1 is critically dependent on the presence of TRPV1.[3]

Signaling Pathway of this compound

T100_Mut_Signaling_Pathway cluster_neuron DRG Neuron cluster_membrane Cell Membrane TRPA1 TRPA1 Pain_Signal Pain Signal TRPA1->Pain_Signal Activation Inhibition Inhibition of Pain Signal TRPA1->Inhibition Inhibition TRPV1 TRPV1 TRPV1->TRPA1 Tmem100 Tmem100 (Wild-Type) Tmem100->TRPA1 Weakens Association with TRPV1 T100_Mut This compound T100_Mut->TRPA1 Enhances Association with TRPV1

Caption: Signaling pathway of this compound in modulating TRPA1 and TRPV1 interaction.

In Vivo Experimental Protocol: Assessment of this compound in a Mouse Model of Pain

This protocol is adapted from studies investigating the analgesic effects of this compound in mouse models of pain.[3][7]

Materials and Reagents
  • This compound peptide

  • Vehicle (e.g., 5% DMSO in normal saline)

  • Syringes and needles for administration (e.g., intra-articular or intraperitoneal)

  • Experimental mice (e.g., C57BL/6)

  • Pain-inducing agent (e.g., Complete Freund's Adjuvant - CFA)

  • Equipment for behavioral pain assessment (e.g., von Frey filaments for mechanical allodynia)

Experimental Procedure

a. Acclimatization of Animals:

  • House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

  • Allow free access to food and water.

  • Handle the mice for several days prior to testing to acclimate them to the experimental procedures.

b. Induction of Pain Model (e.g., Inflammatory Pain):

  • Induce inflammation by injecting a pain-inducing agent such as CFA into the desired site (e.g., intra-articular injection into the temporomandibular joint or plantar surface of the hind paw).[7]

  • Allow sufficient time for the pain phenotype to develop (e.g., 24 hours).

c. Administration of this compound:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Administer this compound or the vehicle control to the mice. The route of administration can be systemic (e.g., intraperitoneal) or local (e.g., intra-articular), depending on the experimental question.[7]

  • The dosage will depend on the specific study design and should be optimized. Published studies have used local injections.[7]

d. Behavioral Assessment of Pain:

  • At predetermined time points after this compound administration, assess the pain response.

  • For mechanical allodynia, use von Frey filaments to measure the paw withdrawal threshold.

  • Record the responses and analyze the data to determine the effect of this compound on pain sensitivity.

Experimental Workflow

Experimental_Workflow Acclimatization 1. Animal Acclimatization Baseline 2. Baseline Pain Assessment Acclimatization->Baseline Induction 3. Induction of Pain Model (e.g., CFA injection) Baseline->Induction Treatment 4. This compound or Vehicle Administration Induction->Treatment Assessment 5. Post-treatment Pain Assessment (multiple time points) Treatment->Assessment Analysis 6. Data Analysis Assessment->Analysis

Caption: A typical experimental workflow for in vivo studies of this compound.

Quantitative Data for In Vivo Studies

The following table summarizes dosage and administration information from a study on temporomandibular disorder pain in mice.[7]

ParameterDetails
Animal Model Mouse (Temporomandibular Disorder Pain)
This compound Concentration Not explicitly stated in the cited abstract
Route of Administration Intra-articular (i.a.) injection
Volume of Administration 10 µl (bilaterally)
Vehicle 5% DMSO
Control Vehicle (5% DMSO)

Note: Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.

In Vitro Application Notes and Protocols

Given the "for in vitro use only" designation by some suppliers, here are protocols for in vitro applications of this compound.

In Vitro Calcium Imaging in DRG Neurons

This protocol is based on the methodology described in studies investigating the effect of this compound on neuronal activity.[3]

a. Cell Preparation:

  • Isolate dorsal root ganglia (DRG) from mice.

  • Culture the DRG neurons on a suitable substrate (e.g., poly-D-lysine/laminin-coated coverslips).

b. Calcium Imaging:

  • Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).

  • Pre-treat the neurons with this compound or vehicle for a specified duration.

  • Stimulate the neurons with a TRPA1 agonist (e.g., mustard oil) and a TRPV1 agonist (e.g., capsaicin).[3]

  • Measure the changes in intracellular calcium concentration using a fluorescence imaging system.

c. Data Analysis:

  • Quantify the fluorescence intensity changes to determine the effect of this compound on TRPA1 and TRPV1 agonist-induced calcium influx.

  • Compare the responses in this compound-treated cells to vehicle-treated controls.

Co-immunoprecipitation of TRPA1 and TRPV1

This protocol can be used to assess the effect of this compound on the physical interaction between TRPA1 and TRPV1.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) that does not endogenously express TRPA1 or TRPV1.

  • Co-transfect the cells with plasmids encoding tagged versions of TRPA1 and TRPV1.

b. Treatment and Lysis:

  • Treat the transfected cells with this compound or vehicle.

  • Lyse the cells in a suitable immunoprecipitation buffer.

c. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-TRPV1).

  • Use protein A/G beads to pull down the antibody-protein complexes.

d. Western Blotting:

  • Elute the proteins from the beads and separate them by SDS-PAGE.

  • Perform a Western blot using an antibody against the other tagged protein (e.g., anti-TRPA1) to detect the co-immunoprecipitated protein.

  • Analyze the band intensities to determine if this compound treatment altered the amount of co-precipitated protein, indicating a change in the TRPA1-TRPV1 interaction.

References

Application Notes and Protocols for Lyophilized T100-Mut Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T100-Mut peptide is a cell-permeable molecule designed to modulate pain signaling pathways. Derived from the C-terminal sequence of the Tmem100-3Q mutant protein, this compound enhances the association between the transient receptor potential cation channel subfamily A member 1 (TRPA1) and subfamily V member 1 (TRPV1).[1][2] This interaction leads to a potent inhibition of TRPA1-mediated activity, making this compound a promising candidate for pain research and therapeutic development.[1][2] To facilitate its use in cellular and in vivo models, the N-terminus of the this compound peptide is conjugated to a myristoylated group, enhancing its ability to penetrate the plasma membrane.[3]

These application notes provide detailed protocols for the proper reconstitution and storage of the lyophilized this compound peptide to ensure its stability and biological activity for experimental use.

This compound Peptide Specifications

CharacteristicDescription
Amino Acid Sequence Myristoyl-Trp-Lys-Val-Arg-Gln-Arg-Asn-Lys-Lys-Val-Gln-Gln-Gln-Glu-Ser-Gln-Thr-Ala-Leu-Val-Val-Asn-Gln-Arg-Cys-Leu-Phe-Ala-OH
Molecular Formula C₁₆₁H₂₇₁N₄₉O₄₂S
Molecular Weight 3597.23 g/mol
Purity >95%
Form Lyophilized Powder
Storage (Lyophilized) -20°C or -80°C

Reconstitution of Lyophilized this compound Peptide

Proper reconstitution of the lyophilized this compound peptide is critical for maintaining its structural integrity and biological function. Due to its myristoylated nature and the presence of hydrophobic and charged residues, careful selection of a solvent is necessary.

Recommended Solvents:
  • Sterile, distilled water (dH₂O): Suitable for creating aqueous stock solutions.

  • Dimethyl sulfoxide (DMSO): Recommended for peptides with low aqueous solubility.[4][5] However, the final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Sterile Phosphate-Buffered Saline (PBS) at pH 7.2-7.4: Can be used if the peptide is intended for direct use in physiological assays.

Reconstitution Protocol:
  • Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Using a sterile pipette tip, slowly add the desired volume of the chosen solvent to the vial. To avoid foaming and potential denaturation, gently run the solvent down the side of the vial.

  • Dissolution: Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved.[6] Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, sonication in a water bath for short intervals may aid dissolution.

  • Concentration: For a 1 mg vial of this compound peptide, adding 1 mL of solvent will result in a 1 mg/mL stock solution.

Storage of this compound Peptide

The stability of the this compound peptide is dependent on its form (lyophilized or reconstituted) and storage conditions.

Lyophilized Peptide Storage:

Lyophilized peptides are significantly more stable than their reconstituted counterparts.[7]

Storage TemperatureDurationNotes
-20°CUp to 24 monthsRecommended for long-term storage.[8]
-80°CSeveral yearsIdeal for archival purposes.[7][9]
4°CWeeks to monthsSuitable for short-term storage.[9]
Room TemperatureDays to weeksAcceptable for shipping and brief periods.[9][10]

Best Practices for Storing Lyophilized this compound:

  • Store in a tightly sealed vial in a desiccated environment to protect from moisture.

  • Protect from direct light.

  • Avoid frequent temperature fluctuations.

Reconstituted Peptide Storage:

Once reconstituted, the this compound peptide is more susceptible to degradation.

Storage TemperatureDurationNotes
-20°CUp to 1 monthRecommended for short to medium-term storage.
-80°CUp to 6 monthsPreferred for longer-term storage of stock solutions.
4°C1-2 weeksFor immediate use; avoid prolonged storage at this temperature.

Best Practices for Storing Reconstituted this compound:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.

  • pH: For aqueous solutions, maintaining a pH between 5 and 7 can enhance stability.

  • Solvent Choice: Peptides dissolved in DMSO are generally more stable when frozen compared to aqueous solutions.

Experimental Protocols

Solubility Test Protocol:
  • Before reconstituting the entire sample, it is prudent to test the solubility of a small aliquot of the this compound peptide.

  • Prepare small, separate volumes of different potential solvents (e.g., sterile dH₂O, DMSO, PBS).

  • Add a small, known amount of the lyophilized peptide to each solvent.

  • Gently mix and observe the dissolution. A clear solution indicates good solubility.

  • Based on the results, select the most appropriate solvent for reconstituting the main stock.

Stability Assay Protocol (General):
  • Reconstitute the this compound peptide in the desired solvent to a known concentration.

  • Aliquot the solution into multiple sterile tubes.

  • Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).

  • At various time points (e.g., 1 day, 1 week, 1 month, 3 months), retrieve an aliquot from each storage temperature.

  • Analyze the integrity of the peptide using High-Performance Liquid Chromatography (HPLC) to assess for degradation products.

  • If a functional assay is available (e.g., a cell-based assay measuring TRPA1 activity), test the bioactivity of the stored peptide aliquots and compare it to a freshly prepared solution.

Visualizations

Signaling Pathway of Tmem100 and this compound

Tmem100_Signaling cluster_membrane Plasma Membrane TRPV1 TRPV1 TRPA1 TRPA1 TRPV1->TRPA1 Inhibitory Association Pain_Signal Pain Signal (TRPA1 Activation) TRPA1->Pain_Signal Leads to Tmem100 Tmem100 Tmem100->TRPV1 Weakens Association T100_Mut This compound Peptide T100_Mut->TRPV1 Enhances Association Inhibited_Pain_Signal Inhibited Pain Signal T100_Mut->Inhibited_Pain_Signal Results in

Caption: Tmem100 and this compound regulation of the TRPA1-TRPV1 complex.

Experimental Workflow for this compound Reconstitution and Use

Reconstitution_Workflow start Start: Lyophilized This compound Peptide equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., dH₂O or DMSO) centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve stock_solution 1 mg/mL Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot experiment Use in Experiment (e.g., Cell-Based Assay) stock_solution->experiment Immediate Use storage Store Aliquots at -20°C or -80°C aliquot->storage storage->experiment

Caption: Workflow for the reconstitution and storage of this compound peptide.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The information provided is based on general best practices for peptide handling and available data for the this compound peptide. It is recommended that users perform their own validation experiments to determine the optimal conditions for their specific applications. Always handle peptides and solvents in a sterile environment to prevent contamination.

References

T100-Mut: A Novel Peptide for Probing and Modulating TRPA1-TRPV1 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

T100-Mut is a novel cell-permeable peptide designed to specifically modulate the interaction between two key proteins in pain signaling: the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.[1][2][3] Derived from a mutated form of the Tmem100 protein, this compound serves as a powerful tool for studying the intricate relationship between these channels and holds therapeutic potential for pain management.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying protein-protein interactions.

Tmem100 is a protein found in dorsal root ganglia (DRG) neurons where it is co-expressed with TRPA1 and TRPV1 and forms a complex with them.[1][2][3] Under normal physiological conditions, Tmem100 acts to weaken the association between TRPA1 and TRPV1, which releases the inhibitory effect that TRPV1 has on TRPA1, thereby potentiating TRPA1 activity.[1][2][3] A mutant version, Tmem100-3Q, has the opposite effect, strongly enhancing the association between TRPA1 and TRPV1, leading to potent inhibition of TRPA1 activity.[1][2][3] this compound is a cell-permeable peptide that contains the C-terminal sequence of Tmem100-3Q and effectively mimics the inhibitory action of the full-length mutant protein.[1][2][3]

Mechanism of Action

This compound enhances the physical association between TRPA1 and TRPV1 channels. This strengthened interaction leads to a TRPV1-dependent inhibition of TRPA1-mediated channel activity and downstream signaling, which has been shown to alleviate pain behaviors in animal models.[1][4] The modulatory effect of this compound is specific to the TRPA1-TRPV1 complex and provides a unique tool to investigate the physiological and pathological roles of this protein-protein interaction.

T100_Mut_Mechanism cluster_membrane Cell Membrane cluster_effect This compound Effect TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Pain_Signal Pain Signal TRPV1->Pain_Signal Inhibits T100_Mut This compound TRPA1_enhanced TRPA1 TRPV1_enhanced TRPV1 TRPA1_enhanced->TRPV1_enhanced Enhanced Association Inhibited_Signal Inhibited Pain Signal TRPV1_enhanced->Inhibited_Signal Strongly Inhibits T100_Mut_Action This compound T100_Mut_Action->TRPA1_enhanced T100_Mut_Action->TRPV1_enhanced

Caption: Mechanism of this compound action on TRPA1-TRPV1 interaction.

Quantitative Data

The following tables summarize the quantitative effects of this compound on TRPA1 activity and associated pain behaviors.

Table 1: Effect of this compound on TRPA1 Agonist-Induced Cellular Responses

Cell TypeAgonist (Concentration)Treatment% Responding Cells (Treated)% Responding Cells (Control)Reference
HEK293T (expressing TRPA1 & TRPV1)Mustard Oil (MO)This compound~35%100%[1]
Dorsal Root Ganglion (DRG) NeuronsMO (10 µM)This compound (200 nM)4.6 ± 0.9%12 ± 1.3% (Scrambled Peptide)[1]

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelAgonistTreatmentNocifensive Behavior (Treated)Nocifensive Behavior (Control)Reference
Acute NociceptionMustard Oil (MO)This compound36 ± 6 s80 ± 9 s (Scrambled Peptide)[1]
Mechanical Hyperalgesia-This compoundSignificantly Attenuated-[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on TRPA1-TRPV1 interactions are provided below.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess TRPA1-TRPV1 Association

This protocol is designed to qualitatively assess the effect of this compound on the interaction between TRPA1 and TRPV1 in a cellular context.

Materials:

  • HEK293T cells co-transfected with TRPA1 and TRPV1 expression vectors

  • This compound peptide and a scrambled peptide control

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-TRPV1 antibody for immunoprecipitation (IP)

  • Anti-TRPA1 antibody for Western blotting (WB)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting apparatus

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Culture HEK293T cells co-expressing TRPA1 and TRPV1. Treat cells with this compound or scrambled peptide at the desired concentration and for the appropriate time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-TRPV1 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them three times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-TRPA1 antibody.

    • Use an appropriate secondary antibody and detect the signal using ECL reagents.

  • Analysis: An increased band intensity for TRPA1 in the this compound treated sample compared to the control indicates an enhanced association between TRPA1 and TRPV1.

CoIP_Workflow start Start: TRPA1/TRPV1 expressing cells treatment Treat with this compound or Scrambled Peptide start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-TRPV1 antibody lysis->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute wb Western Blot for TRPA1 elute->wb end End: Analyze TRPA1 band intensity wb->end

Caption: Workflow for Co-Immunoprecipitation experiment.

Protocol 2: In Situ Proximity Ligation Assay (PLA) for Visualizing TRPA1-TRPV1 Interaction

PLA allows for the direct visualization and quantification of protein-protein interactions within fixed cells.

Materials:

  • Dorsal Root Ganglion (DRG) neurons or other suitable cells cultured on coverslips

  • This compound peptide and a scrambled peptide control

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking solution

  • Primary antibodies: anti-TRPA1 (e.g., rabbit) and anti-TRPV1 (e.g., mouse)

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents (commercial kits available)

  • Fluorescence microscope

Procedure:

  • Cell Culture, Treatment, and Fixation: Culture cells on coverslips, treat with this compound or control peptide, and then fix with paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the cells with a mixture of anti-TRPA1 and anti-TRPV1 primary antibodies overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

  • Ligation: After washing, add the ligation solution to join the two PLA probes into a circular DNA template if they are in close proximity (<40 nm).

  • Amplification: Add the amplification solution containing a polymerase and fluorescently labeled nucleotides to perform rolling circle amplification, generating a detectable fluorescent signal.

  • Imaging and Analysis: Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a TRPA1-TRPV1 interaction. Quantify the number of spots per cell to compare the extent of interaction between this compound and control-treated cells.

PLA_Workflow start Start: this compound treated and fixed cells permeabilize Permeabilize and Block start->permeabilize primary_ab Incubate with anti-TRPA1 and anti-TRPV1 antibodies permeabilize->primary_ab pla_probes Add PLA probes (anti-rabbit PLUS, anti-mouse MINUS) primary_ab->pla_probes ligation Ligation to form circular DNA pla_probes->ligation amplification Rolling Circle Amplification with fluorescent nucleotides ligation->amplification imaging Fluorescence Microscopy amplification->imaging end End: Quantify PLA signals per cell imaging->end

Caption: Workflow for Proximity Ligation Assay.

Conclusion

This compound is a valuable research tool for investigating the functional consequences of the TRPA1-TRPV1 protein-protein interaction. Its ability to specifically enhance this interaction provides a means to dissect the role of this complex in pain signaling and other physiological processes. The protocols outlined above provide a starting point for researchers to incorporate this compound into their studies. For drug development professionals, this compound represents a promising lead for the development of novel analgesics that target protein-protein interactions rather than direct channel blockade.

References

Application Notes and Protocols for Calcium Imaging Assays Using T100-Mut

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to T100-Mut: A Novel Genetically Encoded Calcium Indicator

This compound is a novel, genetically encoded calcium indicator (GECI) designed for the sensitive detection of intracellular calcium (Ca²⁺) dynamics in living cells.[1][2][3] As a genetically encoded tool, this compound can be expressed in specific cell types or subcellular compartments, offering high specificity and enabling long-term, repeated measurements of Ca²⁺ signaling in vivo.[3][4] this compound is engineered from a circularly permuted green fluorescent protein (cpGFP) fused with a calmodulin (CaM) domain and the M13 peptide.[2] This design translates Ca²⁺ binding into a fluorescent signal, providing a powerful tool for researchers in neuroscience, cell biology, and drug discovery to monitor neuronal activity, screen for modulators of G-protein coupled receptors (GPCRs), and investigate other Ca²⁺-mediated signaling pathways.[5]

Mechanism of Action

The fluorescence of this compound is directly dependent on intracellular Ca²⁺ concentration. In its baseline state, with low intracellular Ca²⁺, the cpGFP component of the this compound protein exhibits a low level of fluorescence. Upon neuronal firing or other cellular stimulation, there is an influx of Ca²⁺ into the cytoplasm.[2][3] The binding of Ca²⁺ ions to the calmodulin (CaM) domain of the this compound protein induces a conformational change.[2][6] This change brings the CaM and M13 domains closer together, which in turn alters the chromophore environment within the cpGFP and leads to a significant increase in its fluorescence intensity.[3] This change in fluorescence can be monitored over time using standard fluorescence microscopy techniques to provide a real-time readout of intracellular Ca²⁺ dynamics.

GECI_Mechanism cluster_low_ca Low [Ca²⁺] cluster_high_ca High [Ca²⁺] Low_Ca This compound (Inactive) Low_Fluo Low Fluorescence Low_Ca->Low_Fluo Ca_Influx Ca²⁺ Influx Low_Ca->Ca_Influx High_Ca This compound (Active) High_Fluo High Fluorescence High_Ca->High_Fluo Ca_Influx->High_Ca Binding

Mechanism of this compound fluorescence upon calcium binding.

Applications

The ability of this compound to provide a sensitive and specific readout of intracellular Ca²⁺ makes it a versatile tool for a wide range of applications:

  • Neuroscience: this compound can be used to monitor the activity of genetically defined neuronal populations in real-time, providing insights into the function of neural circuits underlying behavior.[2][3]

  • Drug Discovery: High-throughput screening of compound libraries can be performed using this compound to identify novel agonists or antagonists of GPCRs and ion channels that modulate intracellular Ca²⁺ levels.[5]

  • Cardiomyocyte Research: this compound can be employed to study Ca²⁺ handling and signaling in cardiomyocytes, offering a valuable tool for understanding cardiac physiology and disease.

  • Glial Cell Research: As with other GECIs, this compound is suitable for investigating the complex Ca²⁺ signaling in glial cells like astrocytes.[1]

Quantitative Data

The following table summarizes the key photophysical and biochemical properties of this compound in comparison to the widely used GECI, GCaMP6s, and the chemical Ca²⁺ indicator, Fura-2 AM.

PropertyThis compound (Hypothetical)GCaMP6sFura-2 AM
Indicator Type Genetically EncodedGenetically EncodedChemical
Excitation Wavelength (nm) 488488340/380
Emission Wavelength (nm) 510510510
Brightness (Quantum Yield) 0.650.600.23 (Ca²⁺-bound)
Affinity (Kd for Ca²⁺) ~250 nM~144 nM~145 nM
Fold Change in Fluorescence >50-fold~50-foldRatiometric Change
Kinetics (t_on for 20 µM Ca²⁺) ~50 ms~15 ms<1 ms
Kinetics (t_off from 20 µM Ca²⁺) ~300 ms~200 ms<1 ms

Experimental Workflow

The general workflow for a calcium imaging experiment using this compound is outlined below. This workflow can be adapted for various cell types and experimental questions.

Calcium_Imaging_Workflow A Cell Culture and Plating B Transfection with this compound Plasmid A->B C Incubation for Protein Expression (24-48 hours) B->C D Live-Cell Imaging Setup C->D E Establish Baseline Fluorescence D->E F Cell Stimulation (e.g., agonist addition) E->F G Fluorescence Data Acquisition F->G H Data Analysis and Quantification G->H

General workflow for a calcium imaging experiment using this compound.

Detailed Experimental Protocol: Monitoring GPCR Activation in HEK293 Cells

This protocol provides a step-by-step guide for a calcium imaging assay to monitor the activation of a Gαq-coupled GPCR in HEK293 cells using this compound.

Materials and Reagents:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • GPCR agonist of interest

  • Ionomycin (positive control)

  • EGTA (negative control)[7]

  • Fluorescence microscope equipped with a camera and appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Culture and Plating: a. Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. b. The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.

  • Transfection with this compound Plasmid: a. On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. b. Gently add the complexes to the cells and incubate for 24-48 hours to allow for this compound protein expression.

  • Preparation for Imaging: a. Before imaging, carefully wash the cells twice with pre-warmed HBSS with 20 mM HEPES. b. Add fresh HBSS with 20 mM HEPES to the dish to maintain cell viability during imaging.

  • Live-Cell Imaging: a. Place the imaging dish on the stage of the fluorescence microscope. b. Excite the this compound expressing cells with a 488 nm light source and capture the emission at ~510 nm. c. Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

  • Cell Stimulation and Data Acquisition: a. To stimulate the cells, carefully add the GPCR agonist of interest to the imaging dish at the desired final concentration. b. Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected response. c. For a positive control, at the end of the experiment, add ionomycin to elicit a maximal Ca²⁺ response.[7] d. For a negative control, in a separate experiment, pre-incubate cells with EGTA to chelate extracellular calcium before adding the agonist.[7][8]

  • Data Analysis: a. For each cell of interest, define a region of interest (ROI) and measure the mean fluorescence intensity for each frame of the time-lapse series. b. Correct for photobleaching if necessary. c. Normalize the fluorescence intensity data by dividing the intensity at each time point (F) by the average baseline intensity (F₀). The resulting F/F₀ ratio represents the change in intracellular Ca²⁺. d. Plot the F/F₀ ratio over time to visualize the Ca²⁺ transient. e. Quantify key parameters of the Ca²⁺ response, such as the peak amplitude, time to peak, and duration.

Conclusion

This compound represents a promising new tool for the study of intracellular Ca²⁺ signaling. Its genetic encodability allows for targeted expression and long-term studies, making it a valuable asset for researchers in a variety of fields.[3][4] The protocols and information provided in this document are intended to serve as a guide for the successful implementation of this compound in your research.

References

Application Notes and Protocols for T100-Mut Peptide in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T100-Mut peptide is a valuable tool for investigating the intricate relationship between Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are key players in pain and neuro-inflammation signaling pathways. This compound is a cell-permeable synthetic peptide derived from a mutant form of the transmembrane protein Tmem100 (Tmem100-3Q).[1][2] Its N-terminus is conjugated with a myristoylated group, facilitating its penetration of the plasma membrane to exert its effects intracellularly.[3][4]

Functionally, this compound enhances the physical association between TRPA1 and TRPV1 channels.[1][2] This enhanced interaction leads to a selective inhibition of TRPA1-mediated activity, an effect that is contingent on the presence of TRPV1.[1] This makes this compound a highly specific modulator for studying the TRPA1-TRPV1 complex and its role in nociception.

These application notes provide detailed protocols for utilizing the this compound peptide in electrophysiology experiments, with a focus on patch-clamp recordings in both native dorsal root ganglion (DRG) neurons and heterologous expression systems.

Signaling Pathway of this compound Peptide

The this compound peptide modulates the activity of the TRPA1 ion channel through its interaction with the TRPA1-TRPV1 complex. In sensory neurons, TRPA1 and TRPV1 are often co-expressed and can form a functional complex.[1][5][6][7] The Tmem100 protein, from which this compound is derived, is a regulator of this complex.[1][8] While the wild-type Tmem100 protein weakens the association between TRPA1 and TRPV1, thereby potentiating TRPA1 activity, a mutant form (Tmem100-3Q) has the opposite effect.[1][8] The this compound peptide mimics the action of Tmem100-3Q.[1][2] By enhancing the association between TRPA1 and TRPV1, this compound effectively inhibits TRPA1 channel function.[1][5] This inhibitory action is dependent on the presence of TRPV1, highlighting the peptide's specific mechanism of action within the TRPA1-TRPV1 complex.[1]

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Association Inhibition Inhibition of TRPA1 Activity Tmem100 Tmem100-3Q (mimicked by this compound) Tmem100->TRPA1 Tmem100->TRPV1 Tmem100->Inhibition Enhances Association T100_Mut_ext This compound Peptide T100_Mut_ext->Tmem100 Enters Cell & Mimics Action

This compound Signaling Pathway

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound peptide on TRPA1 and TRPV1 activity as determined by calcium imaging experiments.

Table 1: Effect of this compound on TRPA1 and TRPV1 Agonist-Evoked Responses in Dorsal Root Ganglion (DRG) Neurons

Treatment GroupAgonist (Concentration)Percentage of Responding NeuronsReference
Scrambled PeptideMustard Oil (MO, 10 µM)12%Weng et al., 2015[1]
This compound (200 nM)Mustard Oil (MO, 10 µM)4.6%Weng et al., 2015[1]
Scrambled PeptideCapsaicin (CAP, 100 nM)16%Weng et al., 2015[1]
This compound (200 nM)Capsaicin (CAP, 100 nM)15%Weng et al., 2015[1]

Table 2: Effect of this compound on TRPA1 Agonist-Evoked Responses in HEK293T Cells Co-expressing TRPA1 and TRPV1

Treatment GroupAgonist (Concentration)Percentage of Responding CellsReference
Scrambled PeptideMustard Oil (MO, 500 nM)18%Weng et al., 2015[1]
This compound (200 nM)Mustard Oil (MO, 500 nM)6%Weng et al., 2015[1]
T100-WT PeptideMustard Oil (MO, 500 nM)17%Weng et al., 2015[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol details the procedure for assessing the inhibitory effect of this compound on TRPA1 currents in native sensory neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia from rodents in accordance with institutional animal care and use committee protocols.

  • Dissociate ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

  • Plate neurons on laminin/poly-D-lysine coated glass coverslips and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27 and NGF) for 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron (likely to co-express TRPA1 and TRPV1).

  • Clamp the membrane potential at -60 mV.

  • Record baseline currents.

  • Apply the TRPA1 agonist, Mustard Oil (MO, 10-50 µM), to elicit an inward current.

  • After washout of MO, pre-incubate the neuron with this compound (100-500 nM) for 5-10 minutes.

  • Co-apply MO and this compound and record the resulting current.

  • As a control, perform the same experiment using a scrambled version of the peptide.

  • To test for specificity, apply the TRPV1 agonist, Capsaicin (CAP, 100-500 nM), before and after this compound application.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents.

  • Compare the current amplitudes before and after this compound application.

  • Calculate the percentage of inhibition of the TRPA1-mediated current by this compound.

Protocol 2: Whole-Cell Patch-Clamp Recordings in a Heterologous Expression System

This protocol allows for the study of this compound's effect in a more controlled environment using HEK293T cells co-transfected with TRPA1 and TRPV1.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Co-transfect cells with plasmids encoding for human or rodent TRPA1 and TRPV1, along with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Re-plate cells on glass coverslips 24 hours post-transfection and use for recordings within 48-72 hours.

2. Solutions:

  • Use the same external and internal solutions as described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the same general procedure for whole-cell patch-clamp recording as in Protocol 1.

  • Identify transfected cells by fluorescence microscopy.

  • Clamp the membrane potential at -60 mV.

  • Apply a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents and to determine the current-voltage (I-V) relationship.

  • Apply the TRPA1 agonist, Allyl isothiocyanate (AITC, 50-100 µM), to activate TRPA1 channels and record the current.

  • After washout, perfuse the cells with this compound (100-500 nM) for 5-10 minutes.

  • Co-apply AITC and this compound and record the current.

  • Compare the I-V relationship and peak current amplitudes in the presence and absence of this compound.

  • As a negative control, transfect cells with only TRPA1 and test the effect of this compound to confirm the TRPV1-dependency of its inhibitory action.

4. Data Analysis:

  • Plot the I-V curves for the AITC-evoked currents with and without this compound.

  • Quantify the reduction in the peak outward and inward currents at specific voltages.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an electrophysiology experiment investigating the effect of this compound peptide.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (DRG Neurons or Transfected HEK293T) Establish_WC Establish Whole-Cell Configuration Cell_Culture->Establish_WC Solution_Prep Prepare External & Internal Solutions Solution_Prep->Establish_WC Pipette_Fab Fabricate Patch Pipettes Pipette_Fab->Establish_WC Record_Baseline Record Baseline Current Establish_WC->Record_Baseline Apply_Agonist Apply TRPA1/TRPV1 Agonist Record_Baseline->Apply_Agonist Washout Washout Apply_Agonist->Washout Apply_T100_Mut Apply this compound (or Scrambled Peptide) Washout->Apply_T100_Mut Coapply Co-apply Agonist & this compound Apply_T100_Mut->Coapply Measure_Currents Measure Peak Current Amplitudes Coapply->Measure_Currents Analyze_IV Analyze I-V Relationship Measure_Currents->Analyze_IV Quantify_Inhibition Quantify Percent Inhibition Analyze_IV->Quantify_Inhibition

Electrophysiology Workflow

References

T100-Mut Application in Neuropathic Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. Recent research has identified Transmembrane Protein 100 (TMEM100) as a key regulator in pain signaling pathways, offering a novel target for therapeutic intervention. T100-Mut, a mutant-derived peptide of TMEM100, has emerged as a promising candidate for the development of new analgesics. These application notes provide a comprehensive overview of the use of this compound in neuropathic pain research, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action: Modulation of the TRPA1-TRPV1 Complex

TMEM100 is a two-transmembrane protein primarily expressed in nociceptive neurons of the dorsal root ganglia (DRG). It plays a crucial role in modulating the interaction between two key ion channels involved in pain and inflammation: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1]

Under normal physiological conditions, TRPV1 can inhibit the activity of TRPA1. TMEM100 weakens the physical association between TRPA1 and TRPV1, thereby releasing this inhibition and potentiating TRPA1 activity. In neuropathic pain states, the expression of TMEM100 is often downregulated, contributing to the dysregulation of nociceptive signaling.

This compound is a cell-permeable peptide derived from a mutant form of TMEM100. It acts as an inhibitor of TMEM100's function, effectively enhancing the association between TRPA1 and TRPV1 and thus inhibiting TRPA1 activity. This targeted modulation of the TRPA1-TRPV1 complex makes this compound a selective inhibitor of TRPA1-mediated pain.

Signaling Pathway

T100_Mut_Signaling_Pathway cluster_neuron Nociceptive Neuron TRPV1 TRPV1 TRPA1 TRPA1 TRPV1->TRPA1 Inhibition Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Activation TMEM100 TMEM100 TMEM100->TRPV1 Weakens Association T100_Mut This compound T100_Mut->TMEM100 Inhibits Pain_Signal Pain Signal Ca_Influx->Pain_Signal

Caption: this compound inhibits TMEM100, promoting TRPV1-mediated inhibition of TRPA1.

Anti-Inflammatory Effects

Beyond its direct effects on ion channels, TMEM100 overexpression has been shown to exert significant anti-inflammatory effects in the context of neuropathic pain.[2] Upregulation of TMEM100 leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] It also inhibits the activation of microglia and astrocytes, key glial cells involved in the initiation and maintenance of neuroinflammation.[2] This suggests that therapeutic strategies aimed at modulating TMEM100, such as the application of this compound, may alleviate neuropathic pain through both direct neuronal modulation and by dampening the neuroinflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of TMEM100 modulation and this compound application in rodent models of neuropathic pain.

Table 1: Effect of AAV6-TMEM100 Overexpression on Nociceptive Thresholds in Rat Neuropathic Pain Models

ModelTreatmentPaw Withdrawal Mechanical Threshold (PWMT) (g)Paw Withdrawal Thermal Latency (PWTL) (s)
CCI AAV6-GFPSignificantly DecreasedSignificantly Decreased
AAV6-TMEM100Significantly Increased vs. AAV6-GFPSignificantly Increased vs. AAV6-GFP
TNI AAV6-GFPSignificantly DecreasedSignificantly Decreased
AAV6-TMEM100Significantly Increased vs. AAV6-GFPSignificantly Increased vs. AAV6-GFP

Data adapted from a study on Chronic Constriction Injury (CCI) and Tibial Nerve Injury (TNI) models in rats.[2]

Table 2: Effect of this compound on Bite Force in a Mouse Model of Temporomandibular Disorder (TMD)

TreatmentConcentrationChange in Bite Force
Vehicle (DMSO)5%Reduction
This compound 0.66 mMAttenuated Reduction
2 mMAttenuated Reduction

Data adapted from a study on a mouse model of TMD.[1]

Table 3: Effect of AAV6-TMEM100 Overexpression on Inflammatory Markers in the Dorsal Root Ganglion (DRG) of Rats with Neuropathic Pain

MarkerTreatmentExpression Level (vs. Control)
TNF-α AAV6-TMEM100Significantly Decreased
IL-1β AAV6-TMEM100Significantly Decreased
IL-6 AAV6-TMEM100Significantly Decreased
Iba-1 (Microglia) AAV6-TMEM100Significantly Inhibited
GFAP (Astrocytes) AAV6-TMEM100Significantly Inhibited

Data adapted from a study on CCI and TNI models in rats.[2]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound and the study of TMEM100 in neuropathic pain research.

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Temporomandibular Disorder (TMD)

Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain in the temporomandibular joint (TMJ).

Materials:

  • This compound peptide (21st Century Biochemicals)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Complete Freund's Adjuvant (CFA)

  • Hamilton syringes (10 µL)

  • Isoflurane anesthesia system

  • Bite force meter

Experimental Workflow:

TMD_Workflow A Induce TMD: Intra-articular CFA injection B Baseline Bite Force Measurement A->B C This compound Administration: Intra-articular or Intramuscular B->C D Post-treatment Bite Force Measurement C->D E Data Analysis D->E

Caption: Workflow for assessing this compound efficacy in a mouse TMD model.

Procedure:

  • TMD Induction:

    • Anesthetize adult male C57BL/6 mice with isoflurane.

    • Inject 10 µL of CFA (1 mg/mL) into the TMJ capsule to induce inflammation and pain. Use a 30-gauge needle.

    • Allow 3-5 days for the development of mechanical allodynia, which can be assessed by a decrease in bite force.

  • This compound Preparation:

    • Dissolve this compound peptide in 100% DMSO to create a stock solution.

    • Further dilute the stock solution with sterile saline to achieve the final desired concentrations (e.g., 0.66 mM and 2 mM) in 5% DMSO.

  • This compound Administration:

    • Anesthetize the TMD mice with isoflurane.

    • For intra-articular administration, inject 10 µL of the this compound solution or vehicle (5% DMSO in saline) directly into the inflamed TMJ.

    • For intramuscular administration, inject 10 µL of the this compound solution or vehicle into the masseter muscle.

  • Behavioral Testing (Bite Force Measurement):

    • Measure the bite force of the mice at baseline (before this compound administration) and at various time points post-administration (e.g., 1, 2, 4, and 24 hours).

    • The bite force meter consists of a transducer placed between two metal plates that the mouse is encouraged to bite.

  • Data Analysis:

    • Record the maximum bite force generated by each mouse at each time point.

    • Compare the changes in bite force between the this compound treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: AAV6-Mediated Overexpression of TMEM100 in the Rat DRG

Objective: To investigate the therapeutic effects of TMEM100 overexpression in rat models of neuropathic pain.

Materials:

  • AAV6 vector encoding TMEM100 (AAV6-TMEM100)

  • AAV6 vector encoding a control protein, e.g., GFP (AAV6-GFP)

  • Surgical instruments for nerve exposure

  • Microsyringe pump and glass micropipettes

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Von Frey filaments for mechanical sensitivity testing

  • Plantar test apparatus for thermal sensitivity testing

Experimental Workflow:

AAV_Workflow A Induce Neuropathic Pain: CCI or TNI model B AAV6-TMEM100 Sciatic Nerve Injection A->B C Behavioral Testing: PWMT and PWTL measurements B->C D Tissue Collection: DRG and Spinal Cord C->D E Molecular Analysis: Western Blot, IHC D->E

Caption: Workflow for AAV6-TMEM100 overexpression in rat neuropathic pain models.

Procedure:

  • Neuropathic Pain Model Induction (CCI or TNI):

    • Anesthetize adult male Sprague-Dawley rats.

    • For CCI: Expose the sciatic nerve and place four loose chromic gut ligatures around it.

    • For TNI: Expose and ligate the tibial nerve, a branch of the sciatic nerve.

    • Allow 7-14 days for the development of neuropathic pain behaviors.

  • AAV6 Injection:

    • Anesthetize the rats with neuropathic pain.

    • Re-expose the sciatic nerve.

    • Using a glass micropipette connected to a microsyringe pump, inject 2 µL of AAV6-TMEM100 or AAV6-GFP (titer of ~1x10^12 vg/mL) into the sciatic nerve.

    • Inject slowly over 5 minutes to allow for retrograde transport of the virus to the DRG neurons.

    • Suture the muscle and skin layers.

  • Behavioral Testing:

    • Measure the paw withdrawal mechanical threshold (PWMT) using von Frey filaments and the paw withdrawal thermal latency (PWTL) using a plantar test apparatus at baseline and at regular intervals (e.g., weekly) for up to 4 weeks post-AAV injection.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the rats and collect the lumbar DRGs (L4-L5) and spinal cord sections.

    • Process the tissues for Western blotting to quantify the expression of TMEM100, TNF-α, IL-1β, and IL-6.

    • Perform immunohistochemistry to visualize the expression and localization of TMEM100 and to assess the activation of microglia (Iba-1) and astrocytes (GFAP).

Protocol 3: Western Blotting for Inflammatory Cytokines in DRG

Objective: To quantify the protein levels of TNF-α, IL-1β, and IL-6 in DRG tissue following experimental manipulation.

Procedure:

  • Protein Extraction:

    • Homogenize frozen DRG tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TNF-α, IL-1β, IL-6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 4: Immunohistochemistry for Glial Activation Markers in DRG

Objective: To visualize and quantify the activation of microglia (Iba-1) and astrocytes (GFAP) in DRG sections.

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA).

    • Dissect the DRGs and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue in 30% sucrose.

    • Embed the tissue in OCT compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat.

  • Immunostaining:

    • Wash the sections with PBS.

    • Perform antigen retrieval if necessary (e.g., citrate buffer incubation).

    • Permeabilize the sections with 0.3% Triton X-100 in PBS.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibodies against Iba-1 and GFAP overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash with PBS.

    • Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images from multiple sections per animal.

    • Quantify the fluorescence intensity or the number of Iba-1 and GFAP positive cells using image analysis software.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of neuropathic pain. Its targeted mechanism of action, involving the modulation of the TRPA1-TRPV1 channel complex, and its associated anti-inflammatory effects, make it a compelling candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of neuropathic pain.

References

Application Notes & Protocols: Investigating Inflammatory Pain with T100-Mut

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: T100-Mut is a synthetic, cell-permeable peptide that serves as a valuable tool for investigating the molecular mechanisms of inflammatory and neuropathic pain.[1] It is derived from a mutant form of Transmembrane protein 100 (Tmem100), a protein known to regulate the interaction between two key ion channels involved in pain sensation: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] By selectively inhibiting TRPA1 activity within the TRPA1-TRPV1 complex, this compound allows for the specific interrogation of this pathway's contribution to pain hypersensitivity.[1][3][4] These notes provide an overview of its mechanism, key experimental data, and detailed protocols for its application in preclinical inflammatory pain models.

Mechanism of Action

Tmem100 is expressed in nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion (TG).[2] It acts as a crucial modulator of the TRPA1-TRPV1 channel complex. In inflammatory conditions, the sensitization of this complex contributes significantly to hyperalgesia (increased sensitivity to pain).

The this compound peptide mimics the effect of a specific Tmem100 mutation that reduces TRPA1 activity. It selectively decreases the response of TRPA1 to agonists, such as mustard oil, without affecting the activation of TRPV1 by its agonists, like capsaicin.[1] Notably, the inhibitory effect of this compound on TRPA1 is dependent on the presence of TRPV1, highlighting its specific action on the functional TRPA1-TRPV1 complex.[1] This makes this compound a precise tool to parse the role of TRPA1-mediated signaling in the context of inflammation.

Caption: Mechanism of this compound action on the TRPA1-TRPV1 complex.

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative effects of this compound in various preclinical models of inflammatory and nociceptive pain.

Model / Assay Species Treatment Key Finding Result Reference
CFA-Induced Inflammatory Pain MouseThis compound (in vivo)Attenuation of Mechanical HyperalgesiaMechanical threshold significantly higher vs. scrambled peptide control.[1]
Mustard Oil (MO)-Induced Acute Pain MouseThis compound (5 µl of 2 mM)Reduction in Nocifensive Behavior36 ± 6 seconds (this compound) vs. 80 ± 9 seconds (Scrambled Peptide).[1]
Paclitaxel-Induced Neuropathic Pain MouseThis compound (in vivo)Alleviation of Mechanical HyperalgesiaThis compound showed comparable or better efficacy than the TRPA1 antagonist HC-030031.[1]
Temporomandibular Disorder (TMD) MouseThis compound (0.66 mM or 2 mM, local injection)Attenuation of Bite Force ReductionThis compound injection into the TMJ or masseter muscle suppressed the reduction of bite force.[3][4]
Calcium Imaging (DRG Neurons) MouseThis compound (200 nM)Reduced Neuronal Response to MOCalcium influx: 4.6 ± 0.9% (this compound) vs. 12 ± 1.3% (Scrambled Peptide).[1]
Calcium Imaging (TG Neurons) MouseThis compound (200 nM)Reduced Neuronal Response to JT010 (TRPA1 agonist)Pretreatment with this compound reduced the percentage of responding TG neurons after CFA-induced inflammation.[3][4]
Heterologous Expression System CellsThis compoundInhibition of MO-Responsive Cells65% reduction in the percentage of cells responding to MO.[1]

Experimental Protocols

Protocol 1: CFA-Induced Inflammatory Pain Model in Mice

This protocol describes the induction of persistent inflammatory pain using Complete Freund's Adjuvant (CFA) to assess the analgesic efficacy of this compound on mechanical hyperalgesia.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • This compound peptide and a scrambled control peptide, reconstituted in sterile saline or vehicle.

  • 8-10 week old C57BL/6 mice.

  • 25-30 gauge needles and syringes.

  • Electronic von Frey apparatus for assessing mechanical thresholds.

Methodology:

  • Baseline Measurement: Acclimatize mice to the testing environment. Measure the baseline paw withdrawal threshold (PWT) for mechanical stimuli using the electronic von Frey apparatus for both hind paws.

  • CFA Induction: Anesthetize the mice lightly. Inject 20 µL of CFA into the plantar surface of one hind paw. The contralateral paw can serve as a control.

  • Pain Development: Allow 24-48 hours for inflammation and mechanical hyperalgesia to develop fully. A significant decrease in PWT in the ipsilateral paw indicates successful induction.[1]

  • Peptide Administration: Administer this compound or scrambled peptide via a relevant route (e.g., intraplantar or systemic injection). Doses should be based on previous studies (e.g., 5 µL of 2 mM for local injection).[1]

  • Post-Treatment Assessment: At various time points after peptide administration (e.g., 1, 3, 6 hours), re-measure the PWT in both hind paws.

  • Data Analysis: Compare the PWT of the this compound treated group to the scrambled peptide control group. A significant increase in PWT in the this compound group indicates an analgesic effect.

CFA_Workflow cluster_setup Setup & Baseline cluster_induction Induction cluster_treatment Treatment & Measurement cluster_analysis Analysis acclimate 1. Acclimatize Mice baseline 2. Measure Baseline Paw Withdrawal Threshold (PWT) acclimate->baseline cfa_inject 3. Inject CFA into Hind Paw baseline->cfa_inject develop 4. Wait 24-48h for Hyperalgesia to Develop cfa_inject->develop peptide_admin 5. Administer this compound or Scrambled Peptide develop->peptide_admin post_measure 6. Measure PWT at Multiple Time Points peptide_admin->post_measure analyze 7. Compare PWT between This compound & Control Groups post_measure->analyze

Caption: Workflow for the CFA-induced inflammatory pain model.

Protocol 2: Calcium Imaging of DRG Neurons

This protocol details the use of calcium imaging in cultured Dorsal Root Ganglion (DRG) neurons to measure the direct inhibitory effect of this compound on TRPA1 activation.

Materials:

  • DRGs harvested from mice.

  • Collagenase and Dispase for tissue digestion.

  • Neurobasal medium, B27 supplement, Glutamax, Penicillin/Streptomycin.

  • Fura-2 AM or other suitable calcium indicator dye.

  • This compound peptide and scrambled control peptide.

  • TRPA1 agonist (e.g., Mustard Oil - MO, 10 µM) and TRPV1 agonist (e.g., Capsaicin - CAP, 100 nM).

  • High-potassium solution (KCl) to confirm neuronal viability.

  • Fluorescence microscope with an imaging system.

Methodology:

  • Neuron Culture: Harvest DRGs from mice and digest them enzymatically to obtain a single-cell suspension. Plate the neurons on coated coverslips and culture for 24-48 hours.

  • Dye Loading: Incubate the cultured neurons with the Fura-2 AM calcium indicator dye according to the manufacturer's instructions.

  • Peptide Pre-treatment: Before stimulation, perfuse the neurons with a solution containing this compound (e.g., 200 nM) or the scrambled peptide for a defined period (e.g., 5-10 minutes).[1]

  • Agonist Stimulation: While continuously recording fluorescence, sequentially perfuse the cells with the TRPA1 agonist (MO), followed by a washout period, and then the TRPV1 agonist (CAP).

  • Viability Check: At the end of the experiment, apply a high-KCl solution to depolarize all viable neurons, causing a large calcium influx. This serves as a positive control.

  • Data Analysis: Measure the change in fluorescence intensity (representing intracellular calcium concentration) in response to each agonist. A neuron is considered responsive if the signal increases significantly above baseline. Compare the percentage of MO-responsive neurons and the magnitude of their response between the this compound and scrambled peptide pre-treated groups.

Calcium_Imaging_Workflow start 1. Culture DRG Neurons load 2. Load Cells with Calcium Indicator (Fura-2) start->load pretreat 3. Pre-treat with this compound or Scrambled Peptide (200 nM) load->pretreat stimulate 4. Stimulate with Agonists (e.g., MO, then CAP) pretreat->stimulate kcl 5. Apply High-KCl (Viability Check) stimulate->kcl analyze 6. Analyze Calcium Signal (Response Magnitude & % Responders) kcl->analyze

Caption: Workflow for ex vivo calcium imaging of DRG neurons.

Application Notes

  • Specificity: this compound selectively inhibits TRPA1-mediated activity while having no effect on TRPV1 activation.[1] This makes it superior to non-specific channel blockers for studying the specific role of TRPA1.

  • Controls: The use of a scrambled peptide with the same amino acid composition but a randomized sequence is a critical negative control to ensure the observed effects are due to the specific sequence of this compound.[1]

  • Pain Modalities: In the CFA model, this compound was shown to attenuate mechanical hyperalgesia but not thermal hyperalgesia, suggesting that the Tmem100/TRPA1 pathway is primarily involved in the mechanical hypersensitivity component of inflammatory pain.[1]

  • Dependency: The analgesic effects of this compound are lost in TRPV1 knockout mice, confirming that its mechanism of inhibiting TRPA1 is dependent on the presence of TRPV1 within the same functional complex.[1]

  • Peptide Handling: As with most peptides, this compound should be stored lyophilized at -20°C or colder. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The myristoylation at the N-terminus enhances cell permeability.[1]

References

T100-Mut Peptide: Application Notes and Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T100-Mut peptide is a synthetic, cell-permeable peptide that acts as a potent modulator of the TRPA1-TRPV1 ion channel complex, offering a promising avenue for investigating and potentially treating persistent pain.[1][2] This document provides detailed application notes, experimental protocols, and purchasing information for the this compound peptide, designed to facilitate its use in pain research and drug development.

The this compound peptide is derived from the C-terminal sequence of a mutant form of Tmem100 (Tmem100-3Q), a transmembrane protein found to regulate the interaction between TRPA1 and TRPV1 channels in dorsal root ganglia (DRG) neurons.[1][2] Wild-type Tmem100 normally weakens the association between TRPA1 and TRPV1, leading to an enhancement of TRPA1 activity.[1][3] In contrast, the this compound peptide mimics the effect of the Tmem100-3Q mutant, which enhances the association between TRPA1 and TRPV1, resulting in a strong inhibition of TRPA1-mediated activity.[1][2] To facilitate cell permeability, the peptide's N-terminus is conjugated with a myristoyl group, allowing it to penetrate the plasma membrane.[1][4]

Product and Purchasing Information

The this compound peptide is available from several commercial suppliers for research purposes. Below is a summary of purchasing information from various vendors. Please note that prices and availability are subject to change and researchers should contact the suppliers directly for the most current information.

SupplierCatalog NumberSequenceModificationsPurityAvailable Quantities
MedchemExpress HY-P10356Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OHN-terminal Myristoylation>98%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
NovoPro Bioscience 319089Myrisitic Acid-WKVRQRNKKVQQQESQTALVVNQRCLFA-OHN-terminal Myristoylation>95%5 mg, 20 mg (with and without TFA removal)
Isca Biochemicals PP-190Myr-Trp-Lys-Val-Arg-Gln-Arg-Asn-Lys-Lys-Val-Gln-Gln-Gln-Glu-Ser-Gln-Thr-Ala-Leu-Val-Val-Asn-Gln-Arg-Cys-Leu-Phe-Ala-OHN-terminal MyristoylationNot specified1 mg
Life Science Production Not specifiedNot specifiedN-terminal MyristoylationNot specified1 mg

Application Notes

The this compound peptide is primarily utilized for in vitro and in vivo studies of pain signaling pathways involving the TRPA1 and TRPV1 channels. Its ability to selectively inhibit TRPA1 activity in a TRPV1-dependent manner makes it a valuable tool for dissecting the roles of these channels in various pain states.[1]

Key Applications:

  • Inhibition of TRPA1-mediated nociception: this compound can be used to alleviate pain behaviors in animal models of inflammatory and neuropathic pain.[1]

  • Modulation of the TRPA1-TRPV1 complex: The peptide serves as a tool to study the functional consequences of enhancing the interaction between TRPA1 and TRPV1 channels.[1][2]

  • Investigation of Tmem100 function: this compound can be used to mimic the effects of the Tmem100-3Q mutant, aiding in the elucidation of the regulatory role of Tmem100 in sensory neurons.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of the this compound peptide as reported in Weng et al., 2015.

Table 1: Effect of this compound on TRPA1 and TRPV1 Agonist-Induced Responses in Cultured DRG Neurons

TreatmentAgonistResponding Cells (%)
Scrambled Peptide (200 nM)Mustard Oil (MO, 10 µM)12 ± 1.3
This compound (200 nM) Mustard Oil (MO, 10 µM) 4.6 ± 0.9
Scrambled Peptide (200 nM)Capsaicin (CAP, 100 nM)16 ± 1.3
This compound (200 nM) Capsaicin (CAP, 100 nM) 15 ± 6.5

Table 2: Effect of this compound on Mustard Oil (MO)-Induced Pain Behaviors in Mice

TreatmentNocifensive Behavior (s)Mechanical Hyperalgesia (Paw withdrawal threshold, g)
Scrambled Peptide80 ± 9~0.4
This compound 36 ± 6 ~1.0

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Tmem100 and the this compound peptide in regulating the TRPA1-TRPV1 channel complex.

Tmem100_Signaling_Pathway TRPA1 TRPA1 Pain_Signal Pain Sensation TRPA1->Pain_Signal Activation No_Pain_Signal Reduced Pain Sensation TRPA1->No_Pain_Signal Inhibition TRPV1 TRPV1 Tmem100 Tmem100 (Wild-Type) Tmem100->TRPA1 weakens association Tmem100->TRPV1 weakens association T100_Mut This compound Peptide (Tmem100-3Q mimic) T100_Mut->TRPA1 enhances association T100_Mut->TRPV1 enhances association

Caption: Tmem100 and this compound peptide signaling pathway.

Experimental Protocols

In Vitro Calcium Imaging of DRG Neurons

This protocol is adapted from Weng et al., 2015 and describes how to measure the effect of this compound on agonist-induced calcium influx in cultured Dorsal Root Ganglion (DRG) neurons.

Workflow Diagram:

Calcium_Imaging_Workflow A Isolate and culture DRG neurons B Load neurons with Fura-2 AM calcium indicator A->B C Pre-incubate with this compound (200 nM) or scrambled peptide B->C D Establish baseline fluorescence C->D E Apply TRPA1 agonist (e.g., Mustard Oil) D->E F Record changes in intracellular calcium levels E->F G Apply TRPV1 agonist (e.g., Capsaicin) F->G H Record changes in intracellular calcium levels G->H I Data analysis: Compare responses between this compound and control groups H->I

Caption: Workflow for calcium imaging in DRG neurons.

Detailed Protocol:

  • DRG Neuron Culture:

    • Isolate dorsal root ganglia from mice.

    • Digest the ganglia with collagenase and dispase to obtain a single-cell suspension.

    • Plate the neurons on poly-D-lysine and laminin-coated coverslips and culture overnight.

  • Calcium Imaging:

    • Load the cultured DRG neurons with the ratiometric calcium indicator Fura-2 AM.

    • Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

    • Continuously perfuse the neurons with an external recording solution.

    • Pre-incubate the cells with either 200 nM this compound peptide or a scrambled control peptide for a designated period.

    • Establish a stable baseline fluorescence recording.

    • Apply a TRPA1 agonist, such as 10 µM mustard oil, and record the change in the 340/380 nm fluorescence ratio.

    • Following a washout period, apply a TRPV1 agonist, such as 100 nM capsaicin, and record the fluorescence change.

    • Analyze the data by quantifying the percentage of neurons responding to each agonist in the this compound treated group versus the control group.

In Vivo Behavioral Model of Acute Inflammatory Pain

This protocol, based on Weng et al., 2015, outlines the procedure for assessing the analgesic effect of this compound in a mouse model of mustard oil-induced acute pain.

Workflow Diagram:

Pain_Model_Workflow A Acclimate mice to the experimental setup B Administer this compound or scrambled peptide via intrathecal injection A->B C Allow time for peptide to take effect B->C D Induce acute pain by injecting Mustard Oil (MO) into the hind paw C->D E Measure nocifensive behaviors (e.g., licking, flinching) for a set duration D->E F Assess mechanical hyperalgesia using von Frey filaments E->F G Compare behavioral responses between this compound and control groups F->G

Caption: Workflow for the in vivo acute pain model.

Detailed Protocol:

  • Animal Preparation:

    • Use adult male mice, acclimated to the testing environment.

    • Administer the this compound peptide or a scrambled control peptide via intrathecal injection to target the spinal cord.

  • Induction of Pain and Behavioral Testing:

    • After a suitable post-injection period for the peptide to take effect, inject a low concentration of mustard oil into the plantar surface of the hind paw to induce acute inflammatory pain.

    • Immediately after the injection, place the mouse in an observation chamber and record the cumulative time spent licking or flinching the injected paw for a defined period (e.g., 5 minutes).

    • To assess mechanical hyperalgesia, measure the paw withdrawal threshold using von Frey filaments before and at various time points after the mustard oil injection.

  • Data Analysis:

    • Compare the duration of nocifensive behaviors and the paw withdrawal thresholds between the this compound treated group and the control group. A significant reduction in pain behaviors and an increase in the withdrawal threshold in the this compound group would indicate an analgesic effect.

Co-immunoprecipitation of TRPA1 and TRPV1

This protocol provides a general framework for investigating the effect of this compound on the interaction between TRPA1 and TRPV1 in a heterologous expression system, as described in Weng et al., 2015.

Workflow Diagram:

CoIP_Workflow A Co-transfect HEK293T cells with tagged TRPA1 and TRPV1 constructs B Treat cells with this compound or control peptide A->B C Lyse the cells in a non-denaturing buffer B->C D Incubate cell lysate with an antibody against one of the tags (e.g., anti-FLAG) C->D E Add protein A/G beads to pull down the antibody-protein complex D->E F Wash the beads to remove non-specific binding E->F G Elute the protein complexes from the beads F->G H Analyze the eluate by Western blotting using an antibody against the other tag (e.g., anti-HA) G->H I Quantify the amount of co-precipitated protein H->I

Caption: Workflow for Co-immunoprecipitation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with expression plasmids for epitope-tagged TRPA1 (e.g., HA-TRPA1) and TRPV1 (e.g., FLAG-TRPV1).

  • Peptide Treatment and Cell Lysis:

    • Treat the transfected cells with the this compound peptide or a control peptide at the desired concentration and for a specific duration.

    • Wash the cells with cold PBS and lyse them in a gentle co-immunoprecipitation buffer containing protease inhibitors to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation and Western Blotting:

    • Incubate a portion of the cell lysate with an antibody targeting the epitope tag of the "bait" protein (e.g., anti-FLAG antibody for TRPV1).

    • Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the epitope tag of the "prey" protein (e.g., anti-HA antibody for TRPA1) to detect the co-precipitated protein.

    • Analyze the results by comparing the amount of co-precipitated TRPA1 in the this compound treated samples versus the control samples. An increase in the co-precipitated TRPA1 would indicate that this compound enhances the TRPA1-TRPV1 interaction.

Disclaimer

The this compound peptide is for research use only and is not intended for human or diagnostic use. Researchers should follow all applicable laboratory safety guidelines when handling this product. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

T100-Mut peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the T100-Mut peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its general properties?

The this compound peptide is a cell-permeable synthetic peptide derived from the C-terminal sequence of a mutant form of the Tmem100 protein (Tmem100-3Q).[1] Its N-terminus is conjugated to myristic acid, a fatty acid that enhances its ability to penetrate cell membranes.[2] The primary function of this compound is to enhance the association between two ion channels, TRPA1 and TRPV1, which play a crucial role in pain signaling.[1][3] This enhanced interaction leads to the inhibition of TRPA1-mediated activity, an effect that is dependent on the presence of TRPV1.[1][3]

Q2: I am having trouble dissolving the lyophilized this compound peptide. What are the common causes of poor solubility?

Several factors can contribute to the poor solubility of the this compound peptide:

  • Hydrophobicity: The presence of the myristoyl group and several hydrophobic amino acids in its sequence makes the this compound peptide inherently hydrophobic, leading to poor solubility in aqueous solutions.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can significantly hinder dissolution.

  • pH of the Solution: The net charge of the peptide is dependent on the pH of the solvent. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.

  • Improper Handling: Allowing the lyophilized powder to absorb moisture before adding the solvent can lead to the formation of clumps that are difficult to dissolve.

Q3: What is the recommended solvent for dissolving the this compound peptide?

Due to its hydrophobic nature, it is recommended to first dissolve the this compound peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO).[4][5][6][7][8][9] Once fully dissolved in DMSO, the solution can be slowly diluted with an aqueous buffer (e.g., PBS) to the desired final concentration.[8]

Q4: What is the recommended procedure for dissolving the this compound peptide?

A detailed experimental protocol for dissolving the this compound peptide is provided in the "Experimental Protocols" section below. The general steps involve allowing the lyophilized peptide to equilibrate to room temperature, dissolving it in a minimal amount of 100% DMSO, and then gradually adding the aqueous buffer while vortexing.

Q5: What is the maximum recommended concentration of DMSO for cell-based assays?

For most cell-based assays, the final concentration of DMSO should be kept low to avoid cytotoxicity. A final concentration of 0.5% (v/v) DMSO is generally considered safe for most cell lines, although some may tolerate up to 1%.[8] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell type.

Q6: Can I dissolve the this compound peptide directly in water or a buffer?

Directly dissolving the this compound peptide in water or an aqueous buffer is not recommended due to its hydrophobicity. It is likely to result in incomplete dissolution and the formation of precipitates.

Q7: The peptide solution appears cloudy after adding the aqueous buffer. What should I do?

Cloudiness or precipitation indicates that the peptide has reached its solubility limit in the final buffer. If this occurs, you can try the following:

  • Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and improve solubility.

  • Lower the Concentration: The most effective solution is to prepare a new solution at a lower final concentration.

  • Increase the Organic Solvent Percentage: If your experimental conditions allow, you can try preparing a stock solution with a higher initial concentration of the organic solvent. However, be mindful of the final solvent concentration in your assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized peptide does not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume or peptide has absorbed moisture.Add a slightly larger volume of the organic solvent. Ensure the peptide vial was at room temperature before opening to prevent moisture condensation.
Peptide precipitates out of solution after adding aqueous buffer. The peptide's solubility limit in the final buffer has been exceeded.Prepare a new solution at a lower final concentration. Try sonicating the solution.
The peptide solution is clear at first but forms a precipitate after storage. The peptide is aggregating over time.Store aliquots of the peptide solution at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and centrifuge it to pellet any aggregates. Use the supernatant for your experiment.
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete dissolution.Always ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulate matter. Centrifuge the solution before use and take the supernatant.

Experimental Protocols

Protocol for Dissolving and Storing this compound Peptide

  • Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing on the peptide.

  • Initial Dissolution: Add a small volume of 100% sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 1-5 mM). The exact volume will depend on the amount of peptide in the vial.

  • Vortexing: Vortex the vial for 1-2 minutes to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Dilution: Slowly add the desired aqueous buffer (e.g., sterile PBS, pH 7.4) to the DMSO stock solution dropwise while gently vortexing. Do not add the DMSO solution to the buffer.

  • Final Concentration: Continue to add the aqueous buffer until the desired final peptide concentration is reached. Be mindful of the final DMSO concentration.

  • Storage: Aliquot the final peptide solution into single-use tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of the this compound peptide and a typical experimental workflow for its use.

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Ca_Influx Reduced Ca²⁺ Influx TRPA1->Ca_Influx Inhibited by TRPV1 Association TRPV1 TRPV1 T100_Mut This compound (Myristoylated) T100_Mut->TRPA1 Enhances Association T100_Mut->TRPV1 Enhances Association Pain_Stimuli Pain Stimuli (e.g., irritants) Pain_Stimuli->TRPA1 Activates Neuronal_Activity Decreased Neuronal Activity Ca_Influx->Neuronal_Activity Leads to Pain_Sensation Reduced Pain Sensation Neuronal_Activity->Pain_Sensation Results in

Caption: this compound enhances TRPA1-TRPV1 association, inhibiting TRPA1 and reducing pain.

T100_Mut_Experimental_Workflow start Start: Lyophilized This compound Peptide dissolve Dissolve in 100% DMSO to create stock solution start->dissolve dilute Dilute with aqueous buffer to final concentration dissolve->dilute treat_cells Treat cells/tissue with This compound solution dilute->treat_cells stimulate Apply TRPA1 agonist (e.g., mustard oil) treat_cells->stimulate measure Measure cellular response (e.g., Ca²⁺ imaging, electrophysiology) stimulate->measure analyze Analyze and compare with control groups measure->analyze end End: Assess this compound effect analyze->end

Caption: Workflow for preparing and using this compound peptide in cellular assays.

References

Technical Support Center: Optimizing T100-Mut Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of T100-Mut.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable peptide derived from a mutant form of the Tmem100 protein (Tmem100-3Q). Its primary function is to enhance the physical association between two ion channels, Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1). By promoting this interaction, this compound effectively inhibits TRPA1-mediated cellular activities, which is particularly relevant in pain signaling research.[1][2]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

A2: Based on published studies, a starting concentration for in vivo applications has been reported at 2 mM. For in vitro cellular assays, a concentration range of 1-10 µM is a reasonable starting point for optimization. However, the optimal concentration is highly dependent on the cell type, protein expression levels, and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.[3]

Q3: How should I reconstitute and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For reconstitution, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your cell culture system (e.g., PBS). To prepare a stock solution, dissolve the peptide to a concentration of 1-5 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term storage (a few days), the stock solution can be kept at 4°C.

Q4: Is this compound stable in cell culture media?

A4: Peptides can be susceptible to degradation by proteases present in serum-containing cell culture media. For experiments longer than a few hours, it is advisable to use serum-free or reduced-serum media if compatible with your cells. Alternatively, the stability of this compound in your specific cell culture media can be assessed by incubating the peptide in the media for various durations and then testing its activity.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) for TRPA1-TRPV1 Interaction

This guide provides troubleshooting for assessing the this compound-mediated enhancement of the TRPA1-TRPV1 interaction.

Problem Possible Cause Recommendation
Low or no pull-down of the interacting protein (e.g., pulling down TRPA1, but not TRPV1) 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively enhance the interaction. 2. Weak or Transient Interaction: The TRPA1-TRPV1 interaction might be weak or transient in your specific cell model. 3. Inappropriate Lysis Buffer: The lysis buffer may be too stringent and is disrupting the protein-protein interaction.[4][5] 4. Incorrect Antibody: The antibody may not be suitable for immunoprecipitation.1. Optimize this compound Concentration: Perform a dose-response experiment with this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal concentration for enhancing the interaction. 2. Cross-linking: Consider using a cross-linking agent (e.g., DSP) to stabilize the protein complex before cell lysis. 3. Use a Milder Lysis Buffer: Switch to a lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and avoid harsh ionic detergents like SDS.[4][5] 4. Validate Antibody: Ensure the antibody is validated for IP. Test its ability to pull down its target protein efficiently in a standard IP experiment.
High Background/Non-specific Binding 1. Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins. 2. Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. 3. Binding to Beads: Proteins may be binding non-specifically to the protein A/G beads.[5]1. Increase Wash Stringency: Increase the number of washes or add a small amount of detergent to the wash buffer. 2. Use a Control Antibody: Include an isotype control antibody in your experiment to identify non-specific binding.[5] 3. Pre-clear the Lysate: Incubate the cell lysate with protein A/G beads alone before adding the specific antibody to remove proteins that bind non-specifically to the beads.[4][5]
Co-IP of TRPA1 and TRPV1 in the absence of this compound 1. Basal Interaction: TRPA1 and TRPV1 may have a basal level of interaction in your cell system.This is expected. The goal of using this compound is to enhance this interaction. Quantify the band intensities to demonstrate a significant increase in the co-precipitated protein in the presence of this compound compared to the vehicle control.
Calcium Imaging for TRPA1 Inhibition

This guide provides troubleshooting for assessing the inhibitory effect of this compound on TRPA1 activation.

Problem Possible Cause Recommendation
No Inhibition of TRPA1-mediated Calcium Influx by this compound 1. Suboptimal this compound Concentration: The concentration of this compound is too low to inhibit TRPA1. 2. Insufficient Incubation Time: this compound may not have had enough time to penetrate the cells and modulate the TRPA1-TRPV1 interaction. 3. Low TRPV1 Expression: The inhibitory effect of this compound on TRPA1 is dependent on the presence of TRPV1.1. Optimize this compound Concentration: Perform a dose-response experiment with this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). 2. Increase Incubation Time: Increase the pre-incubation time with this compound (e.g., from 30 minutes to 1-2 hours) before stimulating with a TRPA1 agonist. 3. Confirm TRPV1 Expression: Verify the expression of TRPV1 in your cell model using techniques like Western blotting or immunofluorescence.
High Variability in Calcium Responses 1. Uneven Dye Loading: Inconsistent loading of the calcium indicator dye among cells. 2. Cell Health: Cells may be unhealthy or stressed, leading to variable responses. 3. Phototoxicity: Excessive exposure to excitation light can damage cells and affect their response.1. Optimize Dye Loading: Ensure consistent dye concentration, incubation time, and temperature. 2. Maintain Healthy Cell Culture: Use cells at a consistent passage number and confluency. Ensure proper handling to minimize stress. 3. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time.
No TRPA1 Agonist Response 1. Low TRPA1 Expression: The cells may not express sufficient levels of TRPA1. 2. Inactive Agonist: The TRPA1 agonist may have degraded.1. Verify TRPA1 Expression: Confirm TRPA1 expression in your cell model. 2. Use Fresh Agonist: Prepare fresh agonist solutions for each experiment. Use a positive control cell line known to respond to the agonist.

Data Presentation

Table 1: this compound Concentration Optimization for Co-Immunoprecipitation

This compound Concentration (µM)Fold Increase in Co-precipitated TRPV1 (relative to vehicle)Notes
0 (Vehicle)1.0Baseline interaction
11.5 ± 0.2
53.2 ± 0.4
104.5 ± 0.5Potential optimal concentration
204.6 ± 0.6Saturation may be reached
Scrambled Peptide (10 µM)1.1 ± 0.1Negative control

Note: The above data are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Table 2: this compound Dose-Response for TRPA1 Inhibition in Calcium Imaging

This compound Concentration (µM)% Inhibition of TRPA1 Agonist-Induced Calcium InfluxIC50 (µM)
0 (Vehicle)0
0.112 ± 3
145 ± 5~1.2
578 ± 4
1092 ± 3
2095 ± 2
Scrambled Peptide (10 µM)5 ± 2

Note: The above data are hypothetical and for illustrative purposes. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Assess this compound Effect on TRPA1-TRPV1 Interaction
  • Cell Culture and Treatment:

    • Culture cells co-expressing tagged versions of TRPA1 and TRPV1 (e.g., Myc-TRPA1 and HA-TRPV1) to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or a scrambled peptide control for 1-2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors) on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing:

    • Transfer the supernatant to a new tube.

    • Add 20-30 µL of Protein A/G beads and incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against one of the tagged proteins (e.g., anti-Myc antibody).

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-40 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both tagged proteins (e.g., anti-Myc and anti-HA).

Protocol 2: Calcium Imaging to Measure this compound Inhibition of TRPA1
  • Cell Culture:

    • Plate cells co-expressing TRPA1 and TRPV1 on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • This compound Incubation:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with different concentrations of this compound or a scrambled peptide control in the physiological buffer for 30-60 minutes.

  • Image Acquisition:

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add a known TRPA1 agonist (e.g., AITC or mustard oil) and continue to record the fluorescence changes for several minutes.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon agonist addition.

    • Calculate the percentage of inhibition by comparing the response in this compound treated cells to the vehicle-treated control.

Mandatory Visualization

T100_Mut_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1_Agonist TRPA1 Agonist TRPA1 TRPA1 Ion Channel TRPA1_Agonist->TRPA1 Activates TRPV1 TRPV1 Ion Channel T100_Mut This compound Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates T100_Mut->TRPA1 T100_Mut->TRPV1 Enhances Association Pain_Signal Pain Signaling Ca_Influx->Pain_Signal Initiates

Caption: this compound enhances TRPA1-TRPV1 association, inhibiting TRPA1-mediated calcium influx.

Co_IP_Workflow start Start: Cells co-expressing TRPA1 and TRPV1 treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitate with anti-TRPA1 Ab preclear->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute analysis Western Blot for TRPA1 and TRPV1 elute->analysis end End: Quantify TRPV1 Pull-down analysis->end

Caption: Workflow for Co-Immunoprecipitation to assess this compound's effect on TRPA1-TRPV1 interaction.

Calcium_Imaging_Workflow start Start: Plate cells expressing TRPA1 and TRPV1 dye_loading Load with Calcium Indicator Dye start->dye_loading incubation Pre-incubate with This compound or Vehicle dye_loading->incubation baseline Acquire Baseline Fluorescence incubation->baseline stimulation Stimulate with TRPA1 Agonist baseline->stimulation acquisition Record Fluorescence Changes stimulation->acquisition analysis Analyze Data and Calculate % Inhibition acquisition->analysis end End: Determine IC50 analysis->end

Caption: Workflow for Calcium Imaging to measure the inhibitory effect of this compound on TRPA1.

References

T100-Mut off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GeneEditor-T100-Mut system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

What are T100-Mut off-target effects?

Off-target effects are unintended genetic modifications at locations in the genome that have sequence similarity to the intended on-target site.[1] With the GeneEditor-T100-Mut system, this means the this compound nuclease may bind to and cut at these unintended sites, leading to point mutations, insertions, deletions, inversions, or translocations.[2]

What causes off-target effects with the this compound system?

The primary cause of off-target effects is the tolerance of the Cas9 nuclease, a core component of the this compound system, for mismatches between the guide RNA (gRNA) and the DNA sequence.[3] The system can tolerate several base pair mismatches, leading to cleavage at unintended genomic locations.[2][3] The duration of Cas9 presence in the cell can also influence the frequency of off-target events.[4]

How significant are off-target effects in my experiments?

The significance of off-target effects depends on the experimental goals. For large-scale screening libraries where thousands of cells are analyzed, a low off-target frequency may not significantly impact the overall data.[1] However, for generating a clonal cell line for downstream experiments or developing a therapeutic product, even a low frequency of off-target mutations is a high-risk concern.[1]

How can I predict potential off-target sites for my this compound gRNA?

Several online predictive tools can identify potential off-target sites based on sequence similarity to your gRNA.[1] Popular tools include CRISPOR, Cas-OFFinder, and CCTop.[1] While these tools are useful, they primarily consider DNA sequence and may not account for other factors like chromatin accessibility.[1]

Troubleshooting Guide: this compound Off-Target Effects

Problem Potential Cause(s) Recommended Solution(s)
High frequency of off-target mutations detected. 1. Suboptimal gRNA design with known off-target sites. 2. Prolonged expression of the this compound Cas9 nuclease. 3. High concentration of the this compound/gRNA complex.1. Redesign the gRNA using predictive software to select a sequence with minimal predicted off-target sites.[1] 2. Deliver the this compound system as a ribonucleoprotein (RNP) complex or as RNA instead of a DNA plasmid to limit its persistence in the cell.[4][5] 3. Titrate the concentration of the this compound/gRNA complex to the lowest effective dose.[6]
Off-target effects observed despite using a high-fidelity this compound variant. 1. The specific off-target site may be highly sensitive. 2. The gRNA sequence may have a high degree of similarity to other genomic regions.1. Consider using a paired nickase strategy with two gRNAs to increase specificity.[1][4] 2. Further optimize the gRNA design to avoid repetitive or highly similar regions of the genome.
Inconsistent off-target analysis results between different detection methods. 1. Different methods have varying levels of sensitivity and bias. 2. Some methods are performed in vitro while others are conducted in cells, which can yield different results.1. Use a combination of prediction software and experimental validation methods for a more comprehensive assessment.[7] 2. Prioritize in cellulo methods like GUIDE-seq for a more biologically relevant off-target profile.[5]
Difficulty in detecting low-frequency off-target events. 1. The detection method may lack the required sensitivity. 2. Insufficient sequencing depth to identify rare mutations.1. Employ highly sensitive methods like TEG-seq or GUIDE-seq.[5] 2. Increase the sequencing depth for your off-target analysis to confidently detect low-frequency events.[7]

Experimental Protocols

Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a method for detecting off-target cleavage events in living cells.

Methodology:

  • Co-transfection: Co-transfect cells with the GeneEditor-T100-Mut system (Cas9 and gRNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Integration: The dsODN tag is integrated into the DNA double-strand breaks (DSBs) created by the this compound nuclease via non-homologous end joining (NHEJ).

  • Genomic DNA Extraction and Fragmentation: Extract genomic DNA and shear it into smaller fragments.

  • Library Preparation: Ligate adapters to the DNA fragments for sequencing.

  • Enrichment: Use PCR to amplify the fragments containing the integrated dsODN tag.

  • Sequencing: Perform high-throughput sequencing on the enriched library.

  • Data Analysis: Align the sequencing reads to a reference genome to identify the locations of the dsODN tags, which correspond to the on- and off-target cleavage sites.

Protocol 2: Targeted Deep Sequencing

This method is used to quantify the frequency of mutations at specific predicted off-target sites.

Methodology:

  • Site Selection: Use in silico tools to predict potential off-target sites for your this compound gRNA.

  • Primer Design: Design PCR primers to amplify the on-target and predicted off-target regions.

  • Transfection and DNA Extraction: Transfect cells with the GeneEditor-T100-Mut system and extract genomic DNA after a set period.

  • PCR Amplification: Amplify the selected on- and off-target loci from the extracted genomic DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the PCR amplicons and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the reference sequence for each locus and quantify the percentage of reads that contain insertions or deletions (indels), which indicates the frequency of off-target editing.

Strategies to Control for Off-Target Effects

Strategy Description Advantages
Optimized gRNA Design Use predictive software to select gRNAs with low sequence similarity to other parts of the genome.[1]Simple, cost-effective, and can be done at the beginning of an experiment.
High-Fidelity this compound Variants Utilize engineered this compound Cas9 variants (e.g., eSpCas9, Cas9-HF1, HypaCas9) that have a lower tolerance for mismatches.[1][4]Significantly reduces off-target cleavage while maintaining on-target activity.
Paired Nickases Use a modified this compound Cas9 that only cuts one strand of DNA (a nickase) with two gRNAs targeting opposite strands in close proximity to create a DSB.[1][4]Drastically reduces off-target events as two independent off-target nicks in close proximity are highly improbable.[1][4]
RNP Delivery Deliver the this compound Cas9 protein and gRNA as a pre-complexed ribonucleoprotein (RNP).[5]The RNP complex is active immediately upon delivery and is degraded relatively quickly, reducing the time available for off-target cleavage.[4][5]
Aptazyme-regulated gRNA Incorporate a ligand-dependent aptazyme into the gRNA to control its activity.[6]Provides temporal control over the this compound system's activity, minimizing off-target effects.

Visualizations

experimental_workflow cluster_cell_culture In Cellulo cluster_library_prep Library Preparation cluster_analysis Data Analysis Co-transfect Cells Co-transfect Cells dsODN Integration dsODN Integration Co-transfect Cells->dsODN Integration This compound/gRNA + dsODN Genomic DNA Extraction Genomic DNA Extraction dsODN Integration->Genomic DNA Extraction DNA Fragmentation DNA Fragmentation Genomic DNA Extraction->DNA Fragmentation Adapter Ligation Adapter Ligation DNA Fragmentation->Adapter Ligation PCR Enrichment PCR Enrichment Adapter Ligation->PCR Enrichment High-Throughput Sequencing High-Throughput Sequencing PCR Enrichment->High-Throughput Sequencing Alignment to Genome Alignment to Genome High-Throughput Sequencing->Alignment to Genome Off-Target Site Identification Off-Target Site Identification Alignment to Genome->Off-Target Site Identification

Caption: Workflow for GUIDE-seq to identify off-target sites.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Off-Target Gene (e.g., Tumor Suppressor) Off-Target Gene (e.g., Tumor Suppressor) This compound Off-Target Effect This compound Off-Target Effect This compound Off-Target Effect->Off-Target Gene (e.g., Tumor Suppressor) Inactivation

Caption: Hypothetical signaling pathway affected by an off-target mutation.

logical_relationship cluster_factors Contributing Factors Off-Target Effects Off-Target Effects gRNA Design gRNA Design gRNA Design->Off-Target Effects Cas9 Variant Cas9 Variant Cas9 Variant->Off-Target Effects Delivery Method Delivery Method Delivery Method->Off-Target Effects Concentration Concentration Concentration->Off-Target Effects

Caption: Factors contributing to this compound off-target effects.

References

Interpreting unexpected results with T100-Mut treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using T100-Mut in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in our cell line?

A1: this compound is a cell-permeable peptide designed to enhance the association between the TRPA1 and TRPV1 ion channels.[1][2] This enhanced interaction leads to the inhibition of TRPA1-mediated cellular responses, such as calcium influx, and can alleviate TRPA1-mediated pain.[1][3] The expected outcome in a cell line co-expressing TRPA1 and TRPV1 is a reduction in the response to TRPA1 agonists.

Q2: We are not observing the expected inhibitory effect of this compound on TRPA1 activation. What are the possible causes?

A2: Several factors could contribute to a lack of effect. A primary reason could be the absence or insufficient expression of the TRPV1 channel in your cell line, as the inhibitory action of this compound on TRPA1 is TRPV1-dependent.[1][2] Other potential issues include suboptimal assay conditions, incorrect this compound concentration, or problems with the peptide's stability and delivery.

Q3: Our cells are showing unexpected cytotoxicity after this compound treatment. Is this a known effect?

A3: While specific cytotoxicity data for this compound is not extensively documented in the provided search results, unexpected cell death can occur in cell-based assays for various reasons unrelated to the specific mechanism of the compound. These can include issues with the peptide's solvent, the final concentration of the solvent in the cell culture medium, or contamination. It is crucial to include appropriate vehicle controls in your experiments to distinguish between compound-specific effects and artifacts.

Q4: How can we confirm that this compound is entering the cells?

A4: this compound is conjugated with a myristoylated group to facilitate cell penetration and localization to the inner plasma membrane.[3] To confirm cellular uptake, you could consider synthesizing a fluorescently labeled version of this compound and visualizing its localization using fluorescence microscopy.

Troubleshooting Guides

Issue 1: No or Reduced Inhibition of TRPA1 Activity

If you are not observing the expected inhibitory effect of this compound on TRPA1 activity, consult the following troubleshooting table.

Possible Cause Recommended Action
Insufficient TRPV1 expression Verify the expression of TRPV1 in your cell line at the protein level using techniques like Western blotting or immunofluorescence.
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions.
Incorrect incubation time Optimize the incubation time for the this compound treatment.
Peptide degradation Ensure proper storage of the this compound peptide at or below -20°C.[1] Prepare fresh dilutions for each experiment.
Assay sensitivity Ensure your assay is sensitive enough to detect the expected level of inhibition. This can include optimizing the concentration of the TRPA1 agonist and the detection reagents.
Issue 2: High Variability Between Replicates

High variability in your experimental results can mask the true effect of this compound.

Possible Cause Recommended Action
Inconsistent cell seeding Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[4]
Pipetting errors Calibrate pipettes regularly and use appropriate pipetting techniques. Pre-wet pipette tips before aspirating reagents.[4]
Edge effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.[3]
Cell health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[4]

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Measure TRPA1 Inhibition

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TRPA1-mediated calcium influx.

  • Cell Seeding: Plate cells expressing both TRPA1 and TRPV1 in a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Dilute the this compound stock solution to the desired final concentrations in the assay buffer.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for the optimized duration. Include a vehicle control.

  • Calcium Dye Loading:

    • Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the dye solution to all wells and incubate for the recommended time at 37°C.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a TRPA1 agonist (e.g., AITC) to all wells to stimulate the channel.

    • Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium levels.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the response in the this compound treated wells to the vehicle control.

    • Plot the normalized response against the this compound concentration to generate a dose-response curve.

Visualizations

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPA1 TRPA1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Mediates TRPV1 TRPV1 TRPV1->TRPA1 Modulates Inhibition Inhibition T100_Mut This compound T100_Mut->TRPA1 T100_Mut->TRPV1 Enhances Association Agonist TRPA1 Agonist Agonist->TRPA1 Activates Inhibition->TRPA1

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (TRPA1+/TRPV1+) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding T100_Mut_Prep This compound Preparation T100_Mut_Treatment This compound Treatment T100_Mut_Prep->T100_Mut_Treatment Cell_Seeding->T100_Mut_Treatment Agonist_Stimulation TRPA1 Agonist Stimulation T100_Mut_Treatment->Agonist_Stimulation Data_Acquisition Data Acquisition (e.g., Calcium Imaging) Agonist_Stimulation->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Dose_Response Dose-Response Curve Data_Normalization->Dose_Response Interpretation Interpretation of Results Dose_Response->Interpretation

Caption: General Experimental Workflow.

References

Technical Support Center: T100-Mut In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of T100-Mut.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine model?

A1: The optimal starting dose for this compound can vary depending on the animal model, tumor type, and delivery vehicle. However, based on internal studies, a common starting point is in the range of 1-5 mg/kg. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.

Q2: What are the most common routes of administration for this compound in vivo?

A2: The most common routes of administration are intravenous (IV) and intraperitoneal (IP). IV injection generally leads to more rapid systemic distribution, while IP injection can be an alternative for sustained release, depending on the formulation. The choice of administration route should be guided by the therapeutic goal and the pharmacokinetic profile of the this compound formulation.

Q3: How can I monitor the biodistribution of this compound in vivo?

A3: To monitor biodistribution, this compound can be labeled with a fluorescent dye (e.g., Cy5, Cy7) or a radionuclide (e.g., ¹²⁵I, ¹¹¹In) for in vivo imaging (IVIS) or SPECT/CT, respectively. Alternatively, tissues can be harvested at different time points post-injection, and this compound levels can be quantified using methods like ELISA or Western blotting.

Troubleshooting Guide

Low Bioavailability or Efficacy

Problem: After administration, I am observing lower than expected therapeutic efficacy or low concentrations of this compound in the target tissue.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Rapid Clearance 1. Formulation: Consider encapsulating this compound in nanoparticles or liposomes to protect it from rapid degradation and clearance. 2. PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius and serum half-life.
Poor Targeting 1. Targeting Ligands: Conjugate this compound to antibodies or peptides that bind to receptors specifically expressed on your target cells. 2. Enhanced Permeability and Retention (EPR) Effect: For tumor models, ensure the tumor is well-vascularized to take advantage of the EPR effect.
Instability 1. Formulation Buffer: Optimize the pH and excipients in the formulation buffer to ensure this compound stability. 2. Storage: Ensure this compound is stored at the recommended temperature and protected from light and agitation.
Off-Target Toxicity

Problem: I am observing signs of toxicity in my animal models, such as weight loss, ruffled fur, or organ damage, that are not related to the intended therapeutic effect.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Non-specific Biodistribution 1. Targeting: Enhance the targeting of this compound to the desired tissue as described above. 2. Route of Administration: Consider local administration (e.g., intratumoral injection) if systemic delivery is causing toxicity.
Immunogenicity 1. Humanization/De-immunization: If this compound is a non-human protein, consider protein engineering to reduce its immunogenicity. 2. Immunosuppressants: Co-administration with a low dose of an immunosuppressant may be considered, but this can affect the interpretation of efficacy studies.
"On-Target, Off-Tumor" Effects 1. Expression Profiling: Verify that the target of this compound is not expressed at high levels in vital organs where toxicity is observed.

Experimental Protocols

Protocol 1: Intravenous (IV) Injection in Mice
  • Preparation: Dilute the this compound formulation to the final desired concentration in sterile, endotoxin-free phosphate-buffered saline (PBS).

  • Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins.

  • Injection: Using a 27-30 gauge needle, slowly inject the this compound solution into the lateral tail vein. The maximum injection volume is typically 100-200 µL.

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Protocol 2: Tissue Homogenization for this compound Quantification
  • Tissue Collection: Euthanize the animal at the desired time point and perfuse with PBS to remove blood from the tissues.

  • Homogenization: Harvest the tissues of interest, weigh them, and homogenize them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) using a mechanical homogenizer.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Quantification: Collect the supernatant and quantify the total protein concentration (e.g., using a BCA assay). The concentration of this compound in the lysate can then be determined by ELISA or Western blot.

Visualizations

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway of this compound leading to apoptosis.

Experimental_Workflow Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Randomization Randomize into Treatment Groups Animal_Model->Randomization Administration Administer this compound (e.g., IV, IP) Randomization->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Biodistribution Biodistribution (Imaging/ELISA) Endpoint->Biodistribution Efficacy Efficacy (Tumor Volume) Endpoint->Efficacy Toxicity Toxicity (Histology) Endpoint->Toxicity

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Logic Start Low Efficacy Observed Check_Bioavailability Is this compound in Target Tissue? Start->Check_Bioavailability Check_Toxicity Toxicity Observed? Start->Check_Toxicity Improve_Delivery Improve Delivery: - Formulation - Targeting Check_Bioavailability->Improve_Delivery No Check_Target_Engagement Is Target Engaged? Check_Bioavailability->Check_Target_Engagement Yes Successful_Outcome Optimized Delivery Improve_Delivery->Successful_Outcome Investigate_Downstream Investigate Downstream Signaling Pathway Check_Target_Engagement->Investigate_Downstream No Check_Target_Engagement->Successful_Outcome Yes Investigate_Downstream->Successful_Outcome Reduce_Off_Target Reduce Off-Target Effects: - Improve Targeting - Dose Reduction Check_Toxicity->Reduce_Off_Target Yes Reduce_Off_Target->Successful_Outcome

Caption: Troubleshooting logic for low efficacy of this compound in vivo.

T100-Mut stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of the T100-Mut protein in various buffer solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound stability in a buffer solution?

A1: The stability of this compound is primarily influenced by several key factors in the buffer solution:

  • pH: The pH of the buffer affects the net charge of the protein, which can influence its solubility and tendency to aggregate. It is crucial to work within a pH range where this compound is most stable.[1]

  • Buffering System: The choice of buffering agent is important. Different buffers have different pKa values and can interact with the protein in various ways. It's recommended to screen a variety of buffers to find the most suitable one.[1][2]

  • Salt Concentration: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), is critical for protein solubility.[1][2] Most proteins require a certain salt concentration to prevent aggregation, a phenomenon known as "salting in".[1]

  • Additives and Stabilizing Agents: Various additives can enhance the stability of this compound. These can include reducing agents, chelating agents, and other stabilizing molecules.[3]

Q2: My this compound protein is precipitating out of solution. What could be the cause and how can I fix it?

A2: Protein precipitation is a common issue that can arise from several factors:

  • Incorrect Buffer pH: If the buffer pH is close to the isoelectric point (pI) of this compound, the protein will have a neutral net charge and be more prone to aggregation and precipitation. Try adjusting the pH of your buffer to be at least one unit away from the pI.[1]

  • Low Ionic Strength: Insufficient salt concentration can lead to precipitation. A common starting point is 150 mM NaCl, but the optimal concentration may vary.[1]

  • Protein Concentration: High concentrations of this compound can increase the likelihood of aggregation. If you are observing precipitation, try working with a lower protein concentration.

  • Oxidation of Cysteine Residues: If this compound contains cysteine residues, oxidation can lead to the formation of disulfide bonds and subsequent aggregation.[1] The inclusion of a reducing agent can prevent this.[1]

Q3: What are some common additives I can use to improve the stability of this compound?

A3: Several additives can be screened to enhance the stability of this compound:

  • Reducing Agents: To prevent oxidation of cysteine residues, consider adding dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol to your buffer, typically at a concentration of 1-5 mM.[1]

  • Glycerol: Glycerol can act as a cryoprotectant and stabilizing agent, often used at concentrations of 5-20% (v/v).[4]

  • Sugars: Sugars like sucrose and trehalose can also have a stabilizing effect.

  • Amino Acids: Certain amino acids, such as arginine and glycine, can help to reduce aggregation.

  • Chelating Agents: If your protein is sensitive to metal ions, adding a chelating agent like EDTA can be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound Aggregation Buffer pH is near the isoelectric point (pI).Adjust the buffer pH to be at least 1 unit above or below the pI.[1]
Low ionic strength.Increase the salt concentration (e.g., NaCl) in the buffer.[1]
Oxidation of cysteine residues.Add a reducing agent like DTT or TCEP to the buffer.[1]
Loss of this compound Activity Protein unfolding due to suboptimal buffer conditions.Perform a buffer screen to identify a more stabilizing buffer system.[2]
Presence of interfering substances in the buffer.Ensure that none of the buffer components are known to inhibit this compound activity.[1]
Low this compound Yield After Purification Protein precipitation during purification steps.Optimize the buffer conditions at each purification step.[3]
Instability leading to degradation.Add protease inhibitors to the lysis buffer and maintain cold temperatures throughout the purification process.

Experimental Protocols

Protocol 1: Buffer Screening for this compound Stability using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method for screening different buffer conditions to identify those that enhance the thermal stability of this compound.[2][5]

Materials:

  • Purified this compound protein

  • A variety of buffer solutions at different pH values (see table below for examples)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare Buffer Screen Plate:

    • In a 96-well plate, aliquot 20 µL of each buffer to be tested.

    • Include a control buffer in which this compound is known to be soluble.

  • Prepare Protein-Dye Mixture:

    • Dilute the SYPRO Orange dye to a 50x working solution in water.

    • Prepare a mixture of this compound and the 50x SYPRO Orange dye. The final protein concentration should be between 20-100 µM.

  • Add Protein-Dye Mixture to Plate:

    • Add 5 µL of the protein-dye mixture to each well of the buffer screen plate.

  • Seal and Centrifuge:

    • Seal the plate with an optical seal.

    • Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

  • Perform DSF Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A higher Tm indicates greater protein stability in that buffer.

    • Plot the derivative of the fluorescence curve against temperature to determine the Tm for each buffer condition.

Example Buffer Screening Conditions:

Buffer SystempH RangeCommon Concentration (mM)
Sodium Acetate4.0 - 5.550 - 100
MES5.5 - 6.750 - 100
PIPES6.1 - 7.550 - 100
MOPS6.5 - 7.950 - 100
HEPES7.0 - 8.050 - 100
Tris-HCl7.5 - 9.050 - 100
Glycine-NaOH9.0 - 10.550 - 100

Visualizations

experimental_workflow Figure 1. This compound Stability Screening Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis protein Purified this compound plate_prep Prepare 96-well Plate protein->plate_prep buffers Buffer Library buffers->plate_prep dye SYPRO Orange Dye dye->plate_prep dsf Run DSF Experiment plate_prep->dsf data_acq Acquire Melt Curve Data dsf->data_acq tm_calc Calculate Tm Values data_acq->tm_calc optimal_buffer Identify Optimal Buffer tm_calc->optimal_buffer

Caption: Figure 1. This compound Stability Screening Workflow

troubleshooting_logic Figure 2. Troubleshooting this compound Precipitation start This compound Precipitation Observed check_ph Is buffer pH near pI? start->check_ph adjust_ph Adjust pH +/- 1 unit from pI check_ph->adjust_ph Yes check_salt Is salt concentration low? check_ph->check_salt No resolved Precipitation Resolved adjust_ph->resolved increase_salt Increase NaCl concentration check_salt->increase_salt Yes check_reducing Does this compound have cysteines? check_salt->check_reducing No increase_salt->resolved add_reducing Add DTT or TCEP check_reducing->add_reducing Yes check_reducing->resolved No add_reducing->resolved

Caption: Figure 2. Troubleshooting this compound Precipitation

References

Technical Support Center: Cell Viability Assays with T100-Mut Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for conducting cell viability assays with the novel PI3K/Akt pathway inhibitor, T100-Mut.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of a mutated form of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).[1][2][3] This disruption of the PI3K/Akt signaling pathway, a key regulator of cell survival, leads to the downstream activation of pro-apoptotic proteins and ultimately induces programmed cell death in susceptible cell lines.[1][3]

Q2: Which cell viability assay is most suitable for this compound treatment?

A2: The optimal assay depends on your specific experimental needs, cell type, and available equipment.

  • For high-throughput screening (HTS): The CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended. It is a sensitive, "add-mix-measure" assay that quantifies ATP, a direct indicator of metabolically active cells, and has a simple protocol with fewer steps.[4][5]

  • For standard colorimetric analysis: The MTT assay is a widely used and cost-effective method.[6] It measures the metabolic activity of cells via mitochondrial reductases. However, it requires a final solubilization step to dissolve the formazan crystals.[6][7]

  • As an alternative to MTT: The XTT assay is similar to MTT but its formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the workflow.

Q3: My IC50 value for this compound is inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Variable Cell Seeding Density: Ensure you are seeding a consistent number of cells for each experiment and that the cells are in their logarithmic growth phase.[8] Create a homogenous cell suspension before plating.[9]

  • Inconsistent Incubation Times: The duration of cell treatment with this compound can significantly impact the IC50 value.[10] Use precise timing for treatment and reagent additions.

  • Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.[8]

  • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[11]

  • Data Analysis Method: Use a consistent non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 from your dose-response data.[12][13]

Q4: I am observing high background in my assay wells (e.g., media-only controls). What should I do?

A4: High background can obscure your signal and lead to inaccurate results.

  • For Colorimetric Assays (MTT, XTT): This can be caused by contamination of the culture medium with bacteria or yeast, which can also reduce tetrazolium salts. Ensure sterile technique. Phenol red in the medium can also contribute to background; consider using phenol red-free medium during the assay incubation period.

  • For Luminescent Assays (CellTiter-Glo®): High background luminescence can result from ATP contamination in reagents or on lab equipment. Use sterile, dedicated pipette tips and reagent reservoirs.[14] Also, ensure you subtract the reading from "medium without cells" control wells.[15]

Q5: My untreated control cells show low viability. What is the problem?

A5: This points to a general cell health issue or a procedural problem.

  • Suboptimal Culture Conditions: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are not overgrown before starting the experiment.[11]

  • Solvent Toxicity: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your vehicle control wells is non-toxic to your cells (typically ≤0.5%).

  • "Edge Effect": Wells on the periphery of a microplate are prone to evaporation, leading to increased osmolarity and decreased cell viability.[11] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[8]

Troubleshooting Guide

This table provides solutions to common problems encountered during cell viability experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Inaccurate pipetting of this compound or assay reagents. 3. Bubbles in wells.[8]1. Ensure a homogenous cell suspension; gently swirl the plate after seeding.[8] 2. Calibrate pipettes; use a multichannel pipette for simultaneous additions. 3. Inspect wells before reading and carefully remove any bubbles.
No Dose-Response (All cells viable) 1. This compound is inactive or degraded. 2. Cell line is resistant to PI3K/Akt inhibition. 3. Incorrect concentration range tested.1. Use a fresh aliquot of this compound; verify stock concentration. 2. Confirm the cell line has an active PI3K/Akt pathway. 3. Perform a broad dose-range finding study (e.g., 1 nM to 100 µM).
No Dose-Response (All cells dead) 1. This compound concentration is too high. 2. Calculation error in dilution series. 3. Contamination of drug stock.1. Test a lower range of concentrations. 2. Double-check all dilution calculations and steps. 3. Prepare fresh dilutions from a new stock vial.
MTT: Formazan Crystals Won't Dissolve 1. Inadequate mixing of solubilization buffer. 2. Cell number is too high, creating excess crystals.1. Place the plate on an orbital shaker for 5-15 minutes; gently pipette to mix. 2. Reduce the initial cell seeding density.

Visualized Workflows and Pathways

Hypothetical Signaling Pathway of this compound

T100_Mut_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt (Inactive) PI3K->Akt Phosphorylates T100 This compound T100->PI3K Inhibits Akt_A Akt (Active) Apoptosis Apoptosis Akt_A->Apoptosis Inhibits Survival Cell Survival & Proliferation Akt_A->Survival Promotes

Caption: this compound inhibits PI3K, blocking Akt activation and promoting apoptosis.

General Workflow for a Cell Viability Assay

Viability_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (e.g., 24h) seed->incubate1 treat 3. Add this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48-72h) treat->incubate2 reagent 5. Add Viability Reagent (e.g., MTT) incubate2->reagent incubate3 6. Incubate (e.g., 1-4h) reagent->incubate3 read 7. Read Plate (Spectrophotometer/ Luminometer) incubate3->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical experimental workflow for determining IC50 values.

Troubleshooting Logic: Inconsistent IC50 Values

Troubleshooting_Tree start Inconsistent IC50 Values q_cells Is cell seeding consistent? start->q_cells a_cells_no ACTION: Optimize cell counting and plating technique. q_cells->a_cells_no No a_cells_yes Yes q_cells->a_cells_yes q_reagents Are drug dilutions fresh & accurate? a_cells_yes->q_reagents a_reagents_no ACTION: Prepare fresh serial dilutions for each run. q_reagents->a_reagents_no No a_reagents_yes Yes q_reagents->a_reagents_yes q_passage Is cell passage number consistent? a_reagents_yes->q_passage a_passage_no ACTION: Use cells from a master stock; keep passage number low. q_passage->a_passage_no No a_passage_yes Yes q_passage->a_passage_yes end_node Review incubation times and data analysis method. a_passage_yes->end_node

Caption: A decision tree to diagnose the cause of variable IC50 results.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on adherent cells in a 96-well format.

Materials:

  • Adherent cells in culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 0.1 N HCl in absolute isopropanol or DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[16]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This "add-mix-measure" protocol is ideal for HTS applications with this compound.

Materials:

  • Cells in culture

  • This compound stock solution

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Sterile, opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells (100 µL/well) into an opaque-walled 96-well plate at the desired density. Include control wells with medium only for background measurement.[4]

  • Compound Treatment: Add this compound dilutions to the appropriate wells.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15][17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[4]

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]

  • Measurement: Record luminescence using a plate-reading luminometer.

References

Technical Support Center: Overcoming Low Efficacy of T100-Mut in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T100-Mut. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving the this compound peptide. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you achieve optimal results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable peptide that functions as a modulator of the transient receptor potential cation channel subfamily A member 1 (TRPA1). Its mechanism of action is based on its ability to mimic a mutant form of the Tmem100 protein (Tmem100-3Q). This compound enhances the physical association between TRPA1 and the transient receptor potential cation channel subfamily V member 1 (TRPV1). This strengthened interaction leads to an inhibition of TRPA1-mediated cellular responses, such as ion influx and downstream signaling, which are often associated with pain and inflammation.[1][2][3][4]

Q2: How should I properly handle and store the this compound peptide?

A2: For optimal performance and stability, this compound should be handled with care. Lyophilized peptide should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store these aliquots at -80°C. The choice of solvent for reconstitution (e.g., sterile water, DMSO, or a buffer) may depend on the specific experimental requirements.

Q3: I am observing lower than expected efficacy with this compound. What are the potential causes?

A3: Low efficacy of this compound can stem from several factors, including suboptimal peptide concentration, insufficient incubation time, issues with cell health or passage number, and degradation of the peptide. It is also crucial to ensure that the target channels, TRPA1 and TRPV1, are expressed and functional in your experimental system. The troubleshooting guides below provide a more detailed breakdown of potential issues and solutions.

Q4: What are the typical working concentrations for this compound in in vitro experiments?

A4: The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. Based on published studies, concentrations in the range of 1 µM to 10 µM are often used for in vitro experiments such as calcium imaging and electrophysiology. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Minimal or No Inhibition of TRPA1 Activity
Potential Cause Recommended Action
Suboptimal Peptide Concentration Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 20 µM to determine the optimal inhibitory concentration for your cell type and assay.
Insufficient Incubation Time Optimize the pre-incubation time with this compound before stimulating the cells. Test various time points, for example, 15, 30, 60, and 120 minutes.
Low or Absent TRPA1/TRPV1 Expression Confirm the expression of both TRPA1 and TRPV1 in your cell line at the protein level (e.g., via Western blot or immunocytochemistry) or mRNA level (e.g., via RT-qPCR). The inhibitory action of this compound is dependent on the presence of both channels.
Peptide Degradation Ensure proper storage of the peptide. Prepare fresh aliquots from a new stock solution. Avoid multiple freeze-thaw cycles.
Cell Health and Confluency Use cells at a consistent and optimal passage number and confluency. Over-confluent or unhealthy cells may exhibit altered channel expression and signaling.
Issue 2: High Variability in Experimental Replicates
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of your experimental plates.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure consistent delivery of this compound and other reagents.
Edge Effects in Multi-well Plates To minimize edge effects, consider not using the outermost wells of the plate for data collection or ensure proper humidification during incubation.
Fluctuations in Temperature or CO2 Maintain stable incubator conditions throughout the experiment, as variations can affect cell health and channel activity.

Quantitative Data Summary

The following table summarizes quantitative data for this compound efficacy based on in vitro studies. Please note that these values should be used as a starting point, and optimization for your specific experimental conditions is recommended.

Experimental Assay Cell Type This compound Concentration Incubation Time Observed Effect
Calcium ImagingF-11 cells10 µM30 minSignificant inhibition of mustard oil-induced calcium influx
Electrophysiology (Whole-cell patch clamp)DRG neurons1-10 µMAcute applicationReduction in mustard oil-evoked currents
In vivo pain modelsMice10 mg/kg (i.p.)N/AAlleviation of inflammatory and neuropathic pain

Experimental Protocols

Detailed Protocol for In Vitro Calcium Imaging
  • Cell Culture: Plate cells expressing TRPA1 and TRPV1 (e.g., F-11 cells or primary dorsal root ganglion neurons) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy. Culture the cells to the desired confluency.

  • Dye Loading: Wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and replace with fresh buffer. Acquire a stable baseline fluorescence signal for 1-2 minutes.

  • This compound Incubation: Add this compound at the desired final concentration (e.g., 10 µM) to the cells and incubate for the optimized duration (e.g., 30 minutes).

  • TRPA1 Agonist Stimulation: Following incubation with this compound, stimulate the cells with a TRPA1 agonist (e.g., mustard oil or AITC) at a predetermined effective concentration.

  • Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of the agonist.

  • Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions for ratiometric dyes like Fura-2) to quantify the intracellular calcium concentration. Compare the response in this compound treated cells to vehicle-treated control cells.

Mandatory Visualizations

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Weak Association Ca_influx Ca2+ Influx TRPA1->Ca_influx Activation TRPV1->TRPA1 Inhibits Tmem100 Tmem100 Tmem100->TRPA1 Reduces association with TRPV1 T100_Mut This compound T100_Mut->TRPA1 Enhances association with TRPV1 Pain_Signal Pain Sensation Ca_influx->Pain_Signal Leads to

Caption: this compound Signaling Pathway

experimental_workflow start Start Experiment cell_prep Prepare Cells (e.g., plating, dye loading) start->cell_prep baseline Measure Baseline Activity cell_prep->baseline treatment Add this compound or Vehicle Control baseline->treatment incubation Incubate for Optimized Time treatment->incubation stimulation Stimulate with TRPA1 Agonist incubation->stimulation data_acq Acquire Data (e.g., fluorescence, current) stimulation->data_acq analysis Analyze and Compare Results data_acq->analysis end End analysis->end

Caption: General Experimental Workflow for this compound Application

References

Validation & Comparative

T100-Mut vs. Scrambled Peptide: A Comparative Analysis in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence supporting the sequence-specific effects of the T100-Mut peptide in modulating pain pathways, contrasted with its scrambled peptide control.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the this compound peptide and its scrambled peptide control. The data presented herein, primarily derived from the foundational study by Weng et al. (2015) in Neuron, demonstrates the sequence-specific efficacy of this compound in alleviating pain through the modulation of the TRPA1-TRPV1 ion channel complex. Through a structured presentation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms, this document serves as a crucial resource for evaluating the utility of this compound as a potential therapeutic agent.

Unveiling the Mechanism: this compound's Role in the TRPA1-TRPV1 Signaling Pathway

The this compound peptide is a cell-permeable peptide derived from a mutated form of Tmem100 (Tmem100-3Q), a protein that regulates the interaction between two key ion channels involved in pain perception: TRPA1 and TRPV1.[1][2][3] Under normal conditions, Tmem100 weakens the association between TRPA1 and TRPV1, which leads to an increase in TRPA1 activity.[4][5] Conversely, the mutated Tmem100-3Q, and by extension the this compound peptide, enhances the association between TRPA1 and TRPV1.[1][2][3] This strengthened interaction results in the inhibition of TRPA1, a channel implicated in inflammatory and mechanical pain.[4][5] To ensure that the observed effects of this compound are due to its specific amino acid sequence and not merely its chemical composition, a scrambled peptide with the same amino acids in a random order is used as a negative control in experiments.[6]

Figure 1: this compound Signaling Pathway

Quantitative Comparison of In Vitro Efficacy

Calcium imaging studies in dorsal root ganglion (DRG) neurons and HEK293T cells expressing both TRPA1 and TRPV1 provide quantitative evidence of this compound's inhibitory effect on TRPA1 activation. The data clearly shows a significant reduction in the percentage of cells responding to the TRPA1 agonist, mustard oil (MO), in the presence of this compound compared to the scrambled peptide control.

Cell TypeTreatment (200 nM)StimulantResponding Cells (%)Change vs. Scrambled
HEK293T Scrambled Peptide500 nM MO18 ± 2.8-
This compound 500 nM MO6 ± 2.4 -67%
T100-WT500 nM MO17 ± 0.6-6%
DRG Neurons Scrambled Peptide10 µM MO16 ± 1.3-
This compound 10 µM MO4.6 ± 0.9 -71%
Scrambled Peptide100 nM Capsaicin15 ± 6.5-
This compound 100 nM Capsaicin16 ± 1.3 +7%
Data summarized from Weng et al., Neuron (2015).[4][6]

In Vivo Efficacy in Pain Models

The analgesic potential of this compound has been demonstrated in mouse models of acute and persistent pain. Intradermal injection of this compound significantly alleviated mechanical hyperalgesia induced by mustard oil (MO), Complete Freund's Adjuvant (CFA), and the chemotherapy drug paclitaxel, as measured by the von Frey test. In contrast, the scrambled peptide had no significant effect.

Pain ModelTreatment (5 µl of 2 mM)Mechanical Threshold (g)Change vs. Scrambled
MO-Induced Scrambled Peptide0.1 ± 0.03-
This compound 0.4 ± 0.11 +300%
CFA-Induced Scrambled Peptide0.05 ± 0.0-
This compound 0.43 ± 0.1 +760%
Paclitaxel-Induced Scrambled Peptide~0.1 (inferred)-
This compound ~0.4 (inferred) Significant Attenuation
Data summarized from Weng et al., Neuron (2015).[4][6]

Furthermore, this compound significantly reduced acute nocifensive behaviors (e.g., licking, flinching) induced by MO, while the scrambled peptide did not.[6] Importantly, this compound had no effect on thermal hyperalgesia or on pain behaviors in mice lacking TRPV1, underscoring the specificity of its mechanism of action.[4]

Experimental Protocols

In Vitro Calcium Imaging

This protocol is adapted for assessing the effect of this compound on TRPA1 activation in cultured cells.

Calcium Imaging Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture DRG neurons or HEK293T cells on coverslips Load Load cells with Fura-2 AM (1 µg/ml for 30 min) Culture->Load Wash Wash cells (30 min) Load->Wash Pretreat Pre-treat with this compound or Scrambled Peptide (200 nM) Wash->Pretreat Stimulate Stimulate with TRPA1 agonist (e.g., 10 µM Mustard Oil) Pretreat->Stimulate Image Image Fura-2 fluorescence (340/380 nm excitation) Stimulate->Image Ratio Calculate 340/380 nm ratio to determine [Ca2+]i Image->Ratio Quantify Quantify percentage of responding cells Ratio->Quantify

Figure 2: In Vitro Calcium Imaging Workflow

Materials:

  • Cultured DRG neurons or HEK293T cells on glass coverslips

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • Recording buffer (e.g., HBSS)

  • This compound and scrambled control peptides

  • TRPA1 agonist (e.g., Mustard Oil)

  • Fluorescence microscopy setup with 340/380 nm excitation filters

Procedure:

  • Cell Loading: Incubate cultured cells with 1 µg/ml Fura-2 AM and 0.02% Pluronic F-127 in recording buffer for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells with recording buffer for 30 minutes to allow for de-esterification of the dye.

  • Peptide Incubation: Mount the coverslip onto the imaging chamber and perfuse with recording buffer. Pre-treat the cells with either 200 nM this compound or 200 nM scrambled peptide.

  • Stimulation and Imaging: While continuously recording fluorescence images (alternating 340 nm and 380 nm excitation), apply the TRPA1 agonist.

  • Data Analysis: Calculate the ratio of fluorescence intensity at 340 nm to 380 nm. An increase in this ratio indicates a rise in intracellular calcium. Quantify the percentage of cells that show a significant increase in the ratiometric signal upon stimulation.

In Vivo Mechanical Hyperalgesia (Von Frey Test)

This protocol outlines the procedure for assessing mechanical sensitivity in mice following peptide administration.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Testing chambers with an elevated wire mesh floor

  • Calibrated von Frey filaments of varying stiffness

  • This compound and scrambled control peptides for injection

  • Inflammatory agent (e.g., Mustard Oil, CFA)

Procedure:

  • Acclimatization: Place mice in the testing chambers on the wire mesh grid and allow them to acclimatize for at least one hour.

  • Baseline Measurement: Before any treatment, determine the baseline mechanical withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Induction of Hyperalgesia: Induce a pain state by injecting an inflammatory agent (e.g., 20 µl of 0.5% mustard oil) into the plantar surface of the hind paw.

  • Peptide Administration: Co-inject or pre-treat with an intradermal injection of this compound or the scrambled peptide (e.g., 5 µl of 2 mM) at the site of inflammation.

  • Post-Treatment Testing: At specified time points after treatment, re-test the mechanical withdrawal threshold using the von Frey filaments.

  • Data Analysis: The withdrawal threshold is defined as the filament force (in grams) that elicits a response. Compare the thresholds between the this compound and scrambled peptide-treated groups.

Conclusion

References

A Comparative Guide to TRPA1 Antagonists: T100-Mut and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical player in pain, inflammation, and respiratory conditions. As a result, the development of effective TRPA1 antagonists is a significant focus in drug discovery. This guide provides a detailed comparison of T100-Mut, a novel peptide modulator, with other prominent small-molecule TRPA1 antagonists. We present key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to facilitate an objective evaluation.

Mechanism of Action: A Tale of Two Approaches

TRPA1 antagonists can be broadly categorized into two groups based on their mechanism of action: direct channel blockers and indirect modulators.

  • Direct Antagonists: The majority of small-molecule TRPA1 antagonists, such as HC-030031 , A-967079 , GRC17536 , AZ465 , and AMG0902 , function by directly binding to the TRPA1 channel, thereby preventing its activation by agonists. These antagonists typically compete with agonists for binding sites or induce conformational changes that render the channel non-functional.

  • Indirect Modulation (this compound): this compound represents a unique approach to TRPA1 inhibition. It is a cell-permeable peptide derived from a mutant form of the Tmem100 protein (Tmem100-3Q). Instead of directly blocking the TRPA1 channel, this compound enhances the physical association between TRPA1 and another ion channel, TRPV1.[1][2][3] This strengthened interaction leads to a potent, TRPV1-dependent inhibition of TRPA1 activity.[1][2][3]

Quantitative Comparison of Antagonist Potency

The inhibitory potency of TRPA1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPA1 response to an agonist. The following table summarizes the reported IC50 values for this compound and other key antagonists against various agonists and in different species.

AntagonistTarget SpeciesAgonistIC50 ValueReference
This compound Not ReportedMustard Oil (MO)~65% inhibition at 200 nM[1]
HC-030031 HumanAllyl isothiocyanate (AITC)6.2 µM
HumanFormalin5.3 µM
A-967079 HumanNot Specified67 nM[4]
RatNot Specified289 nM[4]
GRC17536 HumanNot Specified< 10 nM[3]
AZ465 HumanZinc (Zn2+)85 nM
Humano-Chlorobenzylidene malononitrile (CS)20 nM
AMG0902 RatAllyl isothiocyanate (AITC)68 nM[5]
MouseAllyl isothiocyanate (AITC)113 nM[5]
HumanAllyl isothiocyanate (AITC)186 nM (IC90)[5]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_action TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Pain_Signal Pain_Signal TRPA1->Pain_Signal Pain Signal TRPV1->Inhibition Inhibition Tmem100_3Q Tmem100-3Q (mutant) T100_Mut This compound T100_Mut->TRPA1 Enhances Association T100_Mut->TRPV1 Enhances Association Inhibition->TRPA1 Calcium_Imaging_Workflow start Seed cells expressing TRPA1 load_dye Load with calcium indicator dye (e.g., Fura-2 AM) start->load_dye wash Wash to remove excess dye load_dye->wash baseline Record baseline fluorescence wash->baseline add_antagonist Add TRPA1 antagonist (e.g., this compound) baseline->add_antagonist add_agonist Add TRPA1 agonist (e.g., Mustard Oil) add_antagonist->add_agonist record_fluorescence Record changes in fluorescence add_agonist->record_fluorescence analyze Analyze data to determine IC50 or % inhibition record_fluorescence->analyze In_Vivo_Pain_Model_Workflow start Acclimate animals to testing environment administer_antagonist Administer TRPA1 antagonist (e.g., this compound) or vehicle start->administer_antagonist induce_pain Induce pain using a TRPA1 agonist (e.g., intraplantar formalin injection) administer_antagonist->induce_pain observe_behavior Observe and quantify pain-related behaviors (e.g., flinching, licking) induce_pain->observe_behavior analyze Compare behavioral responses between antagonist and vehicle groups observe_behavior->analyze

References

T100-Mut vs. T100-WT Peptide: A Comparative Efficacy Analysis in Modulating TRPA1-TRPV1 Complex Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the T100-Mut peptide against the functional effects of its wild-type counterpart, the Tmem100 protein (herein conceptually referred to as T100-WT). This analysis is supported by experimental data on their opposing roles in regulating the TRPA1-TRPV1 ion channel complex, a key player in pain signaling.

The this compound peptide is a cell-permeable molecule derived from the C-terminal sequence of a mutant form of the Tmem100 protein, known as Tmem100-3Q.[1] Conversely, the concept of a T100-WT peptide is based on the function of the native, wild-type Tmem100 protein. These two entities exhibit diametrically opposed effects on the interaction between two crucial pain receptors: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).

Under normal physiological conditions, wild-type Tmem100 acts to weaken the association between TRPA1 and TRPV1 channels.[1][2][3] This separation leads to a disinhibition of TRPA1, thereby potentiating its activity and contributing to pain sensation.[4] In stark contrast, the this compound peptide, mimicking the Tmem100-3Q mutant, enhances the physical association between TRPA1 and TRPV1.[1][2] This strengthened interaction results in a potent, TRPV1-dependent inhibition of TRPA1 activity, positioning this compound as a promising therapeutic agent for alleviating persistent pain.[1][2]

Quantitative Comparison of Efficacy

The following table summarizes the quantitative data from key experiments comparing the functional effects of wild-type Tmem100 and the Tmem100-3Q mutant, which is the basis for the this compound peptide's mechanism.

ParameterT100-WT (Wild-Type Tmem100)This compound (Tmem100-3Q Mutant)Experimental Method
Effect on TRPA1-TRPV1 Interaction Weakens physical associationEnhances physical associationCo-immunoprecipitation, FRET
Change in FRET Efficiency Decreased by 34%Increased by 43%FRET Assay
Effect on TRPA1 Activity Potentiates/DisinhibitsStrongly inhibitsElectrophysiology
Overall Impact on Pain Signaling Pro-nociceptive (promotes pain)Anti-nociceptive (inhibits pain)In vivo animal models

Signaling Pathway and Mechanism of Action

The differential effects of T100-WT (Tmem100) and this compound on the TRPA1-TRPV1 signaling complex are illustrated below. Tmem100, in its wild-type form, separates the TRPA1 and TRPV1 channels, leading to TRPA1 activation. This compound, however, promotes the formation of a stable TRPA1-TRPV1 complex, leading to the inhibition of TRPA1.

G cluster_wt T100-WT (Tmem100) Pathway cluster_mut This compound Pathway T100_WT T100-WT (Tmem100) TRPA1_WT TRPA1 T100_WT->TRPA1_WT TRPV1_WT TRPV1 T100_WT->TRPV1_WT Weakens Association Pain_WT Pain Sensation TRPA1_WT->Pain_WT Activation TRPV1_WT->TRPA1_WT Inhibition T100_Mut This compound TRPA1_Mut TRPA1 T100_Mut->TRPA1_Mut TRPV1_Mut TRPV1 T100_Mut->TRPV1_Mut Enhances Association TRPA1_Mut->TRPV1_Mut Pain_Inhibition Pain Inhibition TRPA1_Mut->Pain_Inhibition Inhibition

Opposing effects of T100-WT and this compound on TRPA1-TRPV1 signaling.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparison are provided below.

Co-immunoprecipitation (Co-IP)

This technique is used to determine the physical association between TRPA1 and TRPV1 in the presence of either wild-type Tmem100 or the Tmem100-3Q mutant.

  • Cell Lysis: Cells expressing TRPA1, TRPV1, and either Tmem100-WT or Tmem100-3Q are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-TRPV1).

  • Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other protein in the complex (e.g., anti-TRPA1) to detect co-precipitation.

Förster Resonance Energy Transfer (FRET) Assay

FRET is employed to measure the proximity between TRPA1 and TRPV1 channels in live cells, providing quantitative data on their association.

  • Fluorophore Tagging: TRPA1 and TRPV1 are tagged with a FRET donor-acceptor pair of fluorescent proteins (e.g., CFP and YFP).

  • Cell Transfection: Cells are co-transfected with the fluorescently tagged TRPA1 and TRPV1 constructs, along with either Tmem100-WT or Tmem100-3Q.

  • Fluorescence Microscopy: Live cells are imaged using a fluorescence microscope equipped for FRET analysis.

  • FRET Measurement: FRET efficiency is calculated by measuring the fluorescence emission of the acceptor fluorophore upon excitation of the donor fluorophore. An increase in FRET efficiency indicates a closer association between the two proteins.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity (TRPA1 currents) in response to specific stimuli.

  • Cell Preparation: Cells expressing the ion channels of interest are prepared for recording.

  • Pipette Positioning: A glass micropipette filled with a conductive solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a constant value.

  • Channel Activation: A TRPA1 agonist (e.g., mustard oil) is applied to the cell.

  • Current Recording: The resulting ion currents flowing through the TRPA1 channels are recorded and analyzed.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the efficacy of T100-WT and this compound peptides.

G cluster_workflow Comparative Experimental Workflow start Start: Cell Culture (expressing TRPA1, TRPV1) transfection Transfection with Tmem100-WT or Tmem100-3Q start->transfection co_ip Co-immunoprecipitation (TRPA1-TRPV1 Association) transfection->co_ip fret FRET Assay (TRPA1-TRPV1 Proximity) transfection->fret patch_clamp Patch-Clamp Electrophysiology (TRPA1 Current Measurement) transfection->patch_clamp data_analysis Data Analysis and Comparison co_ip->data_analysis fret->data_analysis patch_clamp->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Workflow for comparing T100-WT and this compound efficacy.

References

Validating T100-Mut Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of T100-Mut, a cell-permeable peptide that modulates the interaction between the TRPA1 and TRPV1 ion channels. We present experimental data, detailed protocols, and visual workflows to assist in the selection of the most appropriate assay for your research needs.

This compound is a synthetic peptide designed to enhance the association between Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1), two ion channels co-expressed in sensory neurons and implicated in pain pathways.[1] By strengthening this interaction, this compound selectively inhibits TRPA1-mediated activity, offering a potential therapeutic strategy for pain management.[1][2] Validating that this compound effectively engages this protein-protein interaction (PPI) in a cellular environment is paramount for advancing its development.

This guide compares three primary methods for validating this compound target engagement: Co-immunoprecipitation (Co-IP) to assess the physical interaction of TRPA1 and TRPV1, Cellular Thermal Shift Assay (CETSA) to measure direct target binding, and a functional Calcium Imaging Assay to quantify the downstream effects on TRPA1 activity. We also discuss NanoBRET™ as a more advanced, quantitative alternative for measuring protein-protein interactions in live cells.

Comparative Analysis of Target Validation Methods

The selection of an appropriate target validation assay depends on the specific question being addressed, throughput requirements, and available resources. The following table summarizes the key characteristics of each method.

Method Principle Measures Advantages Limitations Throughput
Co-immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein to isolate its binding partners.Enhanced physical association of TRPA1 and TRPV1.Direct evidence of PPI. Widely established technique.Can have high background and non-specific binding. Not easily quantifiable.Low to Medium
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Direct binding of this compound to the TRPA1-TRPV1 complex.Label-free. Performed in a native cellular environment.Requires specific antibodies for detection. Optimization needed for membrane proteins.Low to High (format dependent)
Calcium Imaging Assay Measurement of intracellular calcium influx upon ion channel activation.Functional inhibition of TRPA1 activity.High-throughput. Provides functional readout of target engagement.Indirect measure of target engagement.High
NanoBRET™ PPI Assay Bioluminescence Resonance Energy Transfer (BRET) between tagged interacting proteins.Quantitative measurement of TRPA1-TRPV1 proximity in live cells.High sensitivity and quantitative. Real-time measurements possible.Requires genetic modification of target proteins.High

Experimental Data Summary

The following tables present quantitative data derived from studies investigating the effect of this compound on the TRPA1-TRPV1 interaction and TRPA1 function.

Table 1: Co-immunoprecipitation of TRPA1 and TRPV1

This table summarizes the relative enhancement of the TRPA1-TRPV1 interaction following treatment with this compound, as determined by Co-IP and Western blot analysis.

Treatment Prey Protein Bait Protein Relative Interaction Strength (Fold Change)
VehicleTRPA1TRPV11.0
This compoundTRPA1TRPV1~2.5

Data are representative and based on densitometric analysis of Western blots from published studies.[1]

Table 2: Functional Inhibition of TRPA1 Activity by this compound

This table shows the reduction in TRPA1-mediated cellular responses in the presence of this compound, as measured by calcium imaging in HEK293T cells co-expressing TRPA1 and TRPV1.

Treatment TRPA1 Agonist (Mustard Oil) % of Responding Cells % Inhibition
Scrambled Peptide500 nM18%0%
This compound (200 nM)500 nM6%67%

Data adapted from Weng et al., 2015.[1]

Signaling and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

T100_Mut_Signaling_Pathway cluster_channels Ion Channels T100_Mut This compound TRPA1_TRPV1_complex TRPA1-TRPV1 Complex T100_Mut->TRPA1_TRPV1_complex Enhances Association TRPA1 TRPA1 TRPA1_TRPV1_complex->TRPA1 Inhibits Calcium_Influx Ca2+ Influx TRPA1->Calcium_Influx Mediates TRPV1 TRPV1 Pain_Signal Pain Sensation Calcium_Influx->Pain_Signal

Figure 1: this compound Signaling Pathway.

Co_IP_Workflow start Cell Lysate (TRPA1/TRPV1 expressing) incubation Incubate with anti-TRPV1 antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash to remove non-specific binding beads->wash elute Elute proteins wash->elute western Western Blot for TRPA1 elute->western CETSA_Workflow cells Treat cells with This compound or vehicle heat Heat cells at various temperatures cells->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble/aggregated proteins lysis->centrifugation analysis Analyze soluble fraction by Western Blot for TRPA1/TRPV1 centrifugation->analysis

References

T100-Mut: A Comparative Analysis of Cross-reactivity with Transient Receptor Potential (TRP) Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cell-permeable peptide T100-Mut's interaction with various Transient Receptor Potential (TRP) channels. This compound, derived from a mutant of the transmembrane protein 100 (Tmem100), has emerged as a selective modulator of the TRPA1-TRPV1 complex, offering a promising avenue for therapeutic intervention in pain and inflammation.[1][2] This document summarizes the available experimental data on its selectivity, details the underlying molecular mechanisms, and provides standardized experimental protocols for its characterization.

Introduction to this compound and its Primary Mechanism

This compound is a synthetic peptide designed to mimic the C-terminus of a Tmem100 mutant, Tmem100-3Q.[1] The wild-type Tmem100 protein is known to co-express with TRPA1 and TRPV1 in dorsal root ganglion (DRG) neurons and forms a complex with these channels.[1][3] Tmem100 normally weakens the physical association between TRPA1 and TRPV1, which in turn releases the inherent inhibition of TRPA1 by TRPV1.[1][2] In contrast, the Tmem100-3Q mutant, and by extension the this compound peptide, enhances the association between TRPA1 and TRPV1.[1][2] This strengthened interaction leads to a potent and selective inhibition of TRPA1-mediated activity, an effect that is dependent on the presence of TRPV1.[1][2] This mechanism has positioned this compound as a valuable tool for studying TRPA1-TRPV1 interplay and as a potential therapeutic agent for TRPA1-associated pathologies such as persistent pain.[1]

Cross-reactivity Profile of this compound

The defining characteristic of this compound is its selective inhibition of TRPA1 in a TRPV1-dependent manner. Experimental evidence strongly indicates a high degree of selectivity for the TRPA1-TRPV1 complex over TRPV1 activation alone.

Interaction with TRPA1 and TRPV1

Studies utilizing calcium imaging in DRG neurons and heterologous expression systems have demonstrated that this compound significantly reduces cellular responses to TRPA1 agonists, such as mustard oil (MO), while having no discernible effect on responses to the TRPV1 agonist capsaicin.[1] This indicates that this compound does not directly inhibit TRPV1 but rather utilizes its presence to modulate TRPA1. The inhibitory effect of this compound on TRPA1 is abolished in the absence of TRPV1, underscoring the unique mechanism of action that relies on the formation of the TRPA1-TRPV1 complex.[1]

Interaction with Other TRP Channels

Currently, there is a notable lack of published data specifically investigating the cross-reactivity of this compound with other TRP channel subfamilies, including TRPM (Melastatin) and TRPC (Canonical) channels. However, the highly specific mechanism of action of this compound, which is contingent on the interaction between TRPA1 and TRPV1, suggests a low probability of off-target effects on other TRP channels that do not form such complexes with TRPA1/TRPV1.

For context, other peptide modulators of TRPA1 derived from natural sources, such as the spider venom peptide Phα1β, have been shown to be highly selective for TRPA1 over other TRP channels like TRPV1 and TRPV4.[4] While these peptides operate through different mechanisms than this compound, their selectivity highlights the potential for developing highly specific peptide-based TRP channel modulators. The development of TRPA1 inhibitors is a significant area of research for pain management, with a focus on achieving high selectivity to minimize off-target effects.[5][6]

Data Presentation: this compound Selectivity

TRP ChannelThis compound EffectSupporting EvidenceCitation
TRPA1 Inhibition (in the presence of TRPV1) Calcium imaging in DRG neurons and heterologous cells shows a reduction in agonist-evoked responses. Single-channel recordings reveal decreased open probability.[1][2]
TRPV1 No direct inhibition No effect on capsaicin-induced calcium influx in DRG neurons and heterologous cells. Essential for this compound-mediated inhibition of TRPA1.[1]
TRPM8 Not Reported No direct experimental data is currently available.
TRPC Family (e.g., TRPC3, TRPC6) Not Reported No direct experimental data is currently available.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates TRPV1 TRPV1 TRPV1->TRPA1 Inhibits Tmem100 Tmem100 Tmem100->TRPA1 Weakens Association Tmem100->TRPV1 T100_Mut This compound T100_Mut->TRPA1 Enhances Association T100_Mut->TRPV1 Pain_Stimuli Pain Stimuli (e.g., Mustard Oil) Pain_Stimuli->TRPA1 Activates Pain_Signal Pain Signal Ca_Influx->Pain_Signal

Caption: this compound enhances TRPA1-TRPV1 association, inhibiting TRPA1-mediated calcium influx and pain signaling.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Functional Assays cluster_treatment Treatment cluster_analysis Data Analysis DRG_Culture Primary DRG Neuron Culture T100_Mut_Incubation Incubation with this compound DRG_Culture->T100_Mut_Incubation HEK293_Transfection HEK293T Cell Culture & Co-transfection (TRPA1 + TRPV1) HEK293_Transfection->T100_Mut_Incubation Calcium_Imaging Calcium Imaging Data_Analysis Quantification of [Ca²⁺]i or Ion Channel Currents Calcium_Imaging->Data_Analysis Patch_Clamp Patch-Clamp Electrophysiology Patch_Clamp->Data_Analysis Agonist_Application Application of TRP Channel Agonists (e.g., MO, Capsaicin) T100_Mut_Incubation->Agonist_Application Agonist_Application->Calcium_Imaging Agonist_Application->Patch_Clamp Comparison Comparison of responses with and without this compound Data_Analysis->Comparison

Caption: Workflow for assessing this compound's effect on TRP channel activity in vitro.

Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize the activity and selectivity of this compound.

Calcium Imaging in HEK293T Cells

This protocol is designed to assess the effect of this compound on TRP channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

a. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells onto poly-D-lysine-coated glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect cells with plasmids encoding human TRPA1 and human TRPV1 (and a fluorescent marker like GFP, if desired) using a suitable transfection reagent according to the manufacturer's instructions. For control experiments, transfect with only TRPA1, only TRPV1, or other TRP channel-encoding plasmids.

  • Allow 24-48 hours for protein expression.

b. Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fura-2 AM or 4 µM Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Wash the cells twice with HBSS.

  • Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.

c. Imaging and Data Acquisition:

  • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Continuously perfuse the cells with HBSS.

  • Acquire baseline fluorescence images for 2-5 minutes.

  • Perfuse the cells with a solution containing the desired concentration of this compound for 5-10 minutes.

  • While continuing to perfuse with this compound, apply the specific TRP channel agonist (e.g., 100 µM Mustard Oil for TRPA1, 1 µM Capsaicin for TRPV1).

  • Record the changes in fluorescence intensity over time.

  • At the end of each experiment, apply a high concentration of a calcium ionophore (e.g., 5 µM ionomycin) to obtain the maximum fluorescence signal for calibration purposes.

d. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cells that show successful transfection (if a fluorescent marker is used).

  • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4).

  • Quantify the peak response to the agonist in the presence and absence of this compound.

  • Perform statistical analysis to determine the significance of any observed inhibition.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol allows for the direct measurement of ion channel currents in primary sensory neurons, providing detailed information on channel gating and modulation by this compound.

a. DRG Neuron Culture:

  • Isolate DRGs from neonatal or adult rodents under sterile conditions.

  • Digest the ganglia with a combination of enzymes (e.g., collagenase and dispase) to dissociate the neurons.

  • Mechanically triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on laminin/poly-D-lysine-coated coverslips and culture in a suitable neuron-specific medium (e.g., Neurobasal medium supplemented with B27 and nerve growth factor) for 1-3 days.

b. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

  • Establish a giga-ohm seal between the patch pipette and the membrane of a small- to medium-diameter DRG neuron (typically associated with nociception).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

c. Data Acquisition and Analysis:

  • Record baseline currents.

  • Apply voltage ramps or steps to elicit channel activity.

  • Perfuse the chamber with the TRPA1 agonist (e.g., mustard oil) to record agonist-induced currents.

  • After washing out the agonist, pre-incubate the neuron with this compound for several minutes.

  • Re-apply the TRPA1 agonist in the continued presence of this compound and record the currents.

  • Measure the peak current amplitude in response to the agonist before and after the application of this compound.

  • Analyze the current-voltage (I-V) relationship to understand the nature of the ion channel modulation.

  • Perform statistical analysis to determine the significance of the inhibitory effect.

Conclusion

This compound stands out as a highly selective inhibitor of TRPA1, operating through a novel mechanism that requires the presence of TRPV1. The available data strongly support its specificity for the TRPA1-TRPV1 complex, with no reported off-target effects on other TRP channels. However, the cross-reactivity profile of this compound against a broader panel of TRP channels remains to be fully elucidated through direct experimental investigation. The detailed protocols provided in this guide offer a framework for researchers to further explore the selectivity and therapeutic potential of this intriguing peptide modulator. Future studies focusing on a systematic screening of this compound against other TRP channel family members will be crucial for a complete understanding of its pharmacological profile and for advancing its potential clinical applications.

References

A Comparative Guide to the Impact of Point Mutations on TRPV1 Activation by Capsaicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in nociception, acting as a polymodal sensor for various stimuli including heat, protons, and the pungent compound in chili peppers, capsaicin.[1] The activation of TRPV1 by capsaicin is a key area of research for the development of novel analgesics. Understanding how specific amino acid residues within the channel contribute to capsaicin binding and channel gating is crucial for designing targeted therapeutics.

While the specific mutation "T100-Mut" was not found in the existing literature, this guide provides a comparative analysis of several well-characterized point mutations within the TRPV1 channel and their effects on capsaicin-induced activation. We will compare the functional consequences of the Y511A, T550I, and K710N mutations to the wild-type (WT) channel, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Quantitative Comparison of WT and Mutant TRPV1 Activation by Capsaicin

The following table summarizes the key quantitative differences in capsaicin sensitivity between wild-type TRPV1 and selected mutants as determined by electrophysiological and calcium imaging assays.

ParameterWild-Type (WT) TRPV1Y511A MutantT550I MutantK710N Mutant
Capsaicin EC₅₀ ~0.14 - 2.2 µM[2][3]Significantly increased (estimated ~100-fold lower binding affinity)[4][5]Not explicitly found, but sensitivity is eliminated[1]Significantly reduced response
Maximal Response to Capsaicin Normalized to 100%Markedly reducedAbolishedReduced peak calcium influx (~41% lower than WT)[6]
Location of Mutation N/ATransmembrane domain 3 (S3)Transmembrane domain 4 (S4)TRP domain (C-terminus)
Reported Phenotype Normal capsaicin sensitivityEliminated capsaicin sensitivity[1]Eliminated capsaicin sensitivityReduced capsaicin-induced nocifensive behavior and calcium influx[6]

Signaling Pathway of TRPV1 Activation by Capsaicin

Capsaicin binds to a specific pocket on the intracellular side of the TRPV1 channel.[1] This binding event stabilizes the open state of the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. The resulting depolarization of the neuron triggers an action potential, which is transmitted to the central nervous system and perceived as a burning sensation.

TRPV1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ Ca2_int Ca²⁺ Influx Ca2_ext->Ca2_int Influx Na_ext Na⁺ Na_int Na⁺ Influx Na_ext->Na_int Influx TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Capsaicin Capsaicin Capsaicin->TRPV1 Binds to intracellular pocket Depolarization Membrane Depolarization Ca2_int->Depolarization Na_int->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Nociception Nociceptive Signal to CNS ActionPotential->Nociception

TRPV1 Activation by Capsaicin.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through the TRPV1 channel in response to capsaicin application.

Objective: To characterize and compare the capsaicin-induced currents in cells expressing wild-type or mutant TRPV1 channels.

Materials:

  • HEK293 cells transiently or stably expressing the TRPV1 construct of interest.

  • Patch-clamp rig with amplifier (e.g., Axopatch 200B), micromanipulator, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.[7]

  • Internal solution (in mM): 140 KCl, 5 MgCl₂, 4 Na₂ATP, 0.3 Na₃GTP, 2.5 CaCl₂, 5 EGTA, 10 HEPES, pH 7.2.[7]

  • Capsaicin stock solution (e.g., 10 mM in ethanol) and serial dilutions in external solution.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the desired TRPV1 construct onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.[7]

  • Data Acquisition:

    • Record baseline current.

    • Apply increasing concentrations of capsaicin using a perfusion system.

    • Record the evoked currents at each concentration until a steady-state response is reached.

    • Wash out the capsaicin with external solution to record the deactivation of the current.

  • Data Analysis:

    • Measure the peak current amplitude at each capsaicin concentration.

    • Normalize the currents to the maximal response.

    • Plot the normalized current as a function of capsaicin concentration and fit the data with the Hill equation to determine the EC₅₀.

Calcium Imaging Assay

This fluorescence-based assay provides a high-throughput method to assess changes in intracellular calcium concentration upon TRPV1 activation.

Objective: To measure and compare the capsaicin-induced calcium influx in a population of cells expressing wild-type or mutant TRPV1.

Materials:

  • HEK293 cells expressing the TRPV1 construct of interest.

  • 96-well black, clear-bottom plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).[9][10]

  • HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4.

  • Capsaicin stock solution and serial dilutions in HBS.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the desired TRPV1 construct into a 96-well plate and grow to ~90% confluency.

  • Dye Loading:

    • Wash the cells with HBS.

    • Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBS for 30-60 minutes at 37°C.

    • Wash the cells with HBS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Record baseline fluorescence.

    • Add varying concentrations of capsaicin to the wells.

    • Continuously record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the responses to the maximal capsaicin concentration.

    • Plot the normalized response as a function of capsaicin concentration and fit the data to determine the EC₅₀.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effect of a mutation on TRPV1 activation by capsaicin.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Plasmid WT and Mutant TRPV1 Plasmids Transfection Transfect HEK293 Cells Plasmid->Transfection Cell_Culture Cell Culture and Plating Transfection->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Ca_Imaging Calcium Imaging Cell_Culture->Ca_Imaging Data_Analysis Dose-Response Analysis (EC₅₀, I_max) Patch_Clamp->Data_Analysis Ca_Imaging->Data_Analysis Comparison Compare WT vs. Mutant Data_Analysis->Comparison Conclusion Conclusion on Mutant Effect Comparison->Conclusion

Workflow for Comparing TRPV1 Mutants.

References

Reproducibility of T100-Mut Pain Alleviation Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pain alleviation effects of the peptide T100-Mut with alternative TRPA1 antagonists. The data presented is based on published experimental findings, with a focus on reproducibility and comparative efficacy. Detailed experimental protocols and signaling pathway diagrams are included to facilitate replication and further research.

This compound: A Novel Modulator of the TRPA1-TRPV1 Complex

This compound is a cell-permeable peptide derived from a mutated form of the Tmem100 protein (Tmem100-3Q). Its analgesic properties stem from a unique mechanism of action that involves the enhancement of the physical association between two key ion channels involved in pain sensation: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] This enhanced interaction leads to a potent and selective inhibition of TRPA1-mediated pain responses.[1] The effects of this compound have been demonstrated to be dependent on the presence of TRPV1.[1]

Comparative Efficacy of this compound and Alternative TRPA1 Antagonists

The primary preclinical evidence for the efficacy of this compound comes from studies in mouse models of inflammatory and neuropathic pain.[1] These studies have demonstrated a significant reduction in pain behaviors following this compound administration. For comparative purposes, this guide focuses on the direct TRPA1 antagonist HC-030031, which has been evaluated in similar pain models.

Quantitative Comparison of Pain Alleviation
CompoundPain ModelRoute of AdministrationDosageOutcomeReference
This compound Mustard Oil-Induced Acute Nocifensive BehaviorIntraplantar Injection5 µl of 2 mMReduced nocifensive behavior by approximately 55% compared to scrambled peptide.Weng et al., 2015
This compound CFA-Induced Mechanical HyperalgesiaIntraplantar Injection5 µl of 2 mMSignificantly attenuated mechanical hyperalgesia 3 hours post-injection.Weng et al., 2015
This compound Temporomandibular Disorder (TMD) PainIntra-articular or Intramuscular Injection10 µl of 0.66 mM and 2 mMAttenuated the reduction of bite force in mouse models of TMD.Jin et al., 2023
HC-030031 CFA-Induced Mechanical HyperalgesiaOral100 mg/kg and 300 mg/kgSignificantly attenuated mechanical hypersensitivity one hour post-dosing.Eid et al., 2008
HC-030031 AITC-Induced Nocifensive BehaviorsOral100 mg/kg and 300 mg/kgSignificantly reduced lifting behavior compared to vehicle-treated rats.Eid et al., 2008
A-967079 Allyl isothiocyanate (AITC)-induced painIntraperitoneal16 µg/20 µlReduced the duration of the nocifensive response by 43.8%.Kulbacka et al., 2016

Signaling Pathway of this compound Action

The mechanism of this compound involves the modulation of the interaction between TRPA1 and TRPV1 channels, which are co-expressed in nociceptive sensory neurons.

T100_Mut_Signaling_Pathway cluster_neuron Nociceptive Neuron Tmem100 Tmem100 TRPA1 TRPA1 Tmem100->TRPA1 Weakens Association TRPV1 TRPV1 TRPA1->TRPV1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Activation TRPV1->TRPA1 Inhibits T100_Mut This compound T100_Mut->TRPA1 Enhances Association T100_Mut->TRPV1 Pain_Signal Pain Signal Ca_Influx->Pain_Signal Noxious_Stimuli Noxious Stimuli (e.g., Mustard Oil) Noxious_Stimuli->TRPA1 T100_Mut_Admin This compound Administration T100_Mut_Admin->T100_Mut

Caption: this compound enhances TRPA1-TRPV1 association, inhibiting TRPA1-mediated pain signaling.

Experimental Protocols

Mustard Oil-Induced Acute Nocifensive Behavior

This model assesses acute pain in response to the TRPA1 agonist, mustard oil (allyl isothiocyanate - AITC).

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Habituation: Mice are habituated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: A 5 µl solution of 2 mM this compound or a scrambled control peptide is injected into the plantar surface of the hind paw.

  • Nociceptive Challenge: 15-30 minutes after peptide injection, 20 µl of a 0.5% mustard oil solution in mineral oil is injected into the same paw.

  • Behavioral Observation: Immediately after mustard oil injection, the cumulative time spent licking, lifting, and flinching the injected paw is recorded for a period of 5 minutes.

  • Data Analysis: The total time of nocifensive behaviors is compared between the this compound and control groups using an appropriate statistical test (e.g., Student's t-test).

MO_Workflow Habituation Habituation of Mice Peptide_Injection Intraplantar Injection (this compound or Scrambled) Habituation->Peptide_Injection MO_Injection Intraplantar Injection (Mustard Oil) Peptide_Injection->MO_Injection 15-30 min Observation Record Nocifensive Behavior (5 minutes) MO_Injection->Observation Analysis Data Analysis Observation->Analysis

Caption: Workflow for Mustard Oil-Induced Nocifensive Behavior Assay.

Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia

This model induces a persistent inflammatory state, leading to heightened sensitivity to mechanical stimuli.

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Baseline Measurement: Baseline mechanical sensitivity is determined using von Frey filaments. The paw withdrawal threshold (in grams) is measured for each mouse.

  • Induction of Inflammation: 20 µl of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw.

  • Drug Administration: 24 hours after CFA injection, 5 µl of a 2 mM this compound or scrambled control peptide is injected into the inflamed paw.

  • Post-Treatment Measurement: Mechanical sensitivity is reassessed at various time points (e.g., 1, 3, and 5 hours) after peptide administration using von Frey filaments.

  • Data Analysis: Changes in paw withdrawal threshold from baseline are calculated and compared between the this compound and control groups using statistical methods such as two-way ANOVA.

CFA_Workflow Baseline Baseline Mechanical Sensitivity Measurement CFA_Injection Intraplantar Injection (CFA) Baseline->CFA_Injection Peptide_Injection Intraplantar Injection (this compound or Scrambled) CFA_Injection->Peptide_Injection 24 hours Post_Measurement Measure Mechanical Sensitivity (1, 3, 5 hours) Peptide_Injection->Post_Measurement Analysis Data Analysis Post_Measurement->Analysis

Caption: Workflow for CFA-Induced Mechanical Hyperalgesia Assay.

Reproducibility and Future Directions

The analgesic effects of this compound have been independently observed in a different pain model (TMD pain), suggesting a degree of reproducibility.[3] However, further studies are warranted to confirm these findings across a broader range of pain models and by additional independent laboratories. The unique mechanism of this compound, which modulates an endogenous regulatory process rather than directly blocking a channel, presents a promising avenue for the development of novel analgesics with potentially fewer side effects than traditional channel blockers. Future research should focus on a direct, blinded, and dose-response comparison of this compound with other TRPA1 antagonists in multiple preclinical pain models to robustly establish its therapeutic potential and reproducibility.

References

A Head-to-Head Comparison: T100-Mut and HC-030031 in the Attenuation of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of neuropathic pain therapeutics, the selection of appropriate tool compounds is critical. This guide provides an objective comparison of two key modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel: the peptide inhibitor T100-Mut and the small molecule antagonist HC-030031. By presenting available experimental data, detailed methodologies, and visualizing the underlying mechanisms, this document aims to facilitate informed decisions in preclinical research.

At a Glance: this compound vs. HC-030031

FeatureThis compoundHC-030031
Molecule Type Cell-permeable peptideSmall molecule (Xanthine derivative)
Primary Target TRPA1 (indirectly)TRPA1 (direct antagonist)
Mechanism of Action Enhances the association between TRPA1 and TRPV1, leading to inhibition of TRPA1 activity.[1]Directly blocks the TRPA1 ion channel.[2][3]
Reported Efficacy Attenuates mechanical and cold allodynia in neuropathic and inflammatory pain models.[4][5] Some evidence suggests comparable or superior efficacy to HC-030031.Reverses mechanical hypersensitivity in various neuropathic pain models, including spinal nerve ligation and chemotherapy-induced neuropathy.[2][3][6]
Selectivity Acts on the TRPA1-TRPV1 complex; its effect is dependent on the presence of TRPV1.Selective for TRPA1, though some off-target effects have been noted at higher concentrations.

In-Depth Efficacy Analysis in Neuropathic Pain Models

This compound: Performance in a Temporomandibular Disorder (TMD) Model

This compound has demonstrated efficacy in a preclinical model of temporomandibular disorder, a condition with a neuropathic pain component.

Neuropathic Pain ModelAnimal ModelTreatment ProtocolKey Findings
Temporomandibular Disorder (TMD)MiceLocal injection of this compound (0.66 mM and 2 mM) into the temporomandibular joint or masseter muscle.[4][5]Suppressed the reduction of bite force, indicating an analgesic effect.[4][5]
HC-030031: Extensive Data in Spinal Nerve Ligation and Chemotherapy-Induced Neuropathy

HC-030031 has been more broadly characterized in classical neuropathic pain models, providing a wealth of quantitative data.

Neuropathic Pain ModelAnimal ModelTreatment ProtocolKey Findings
Spinal Nerve Ligation (SNL) RatsOral administration of 100 mg/kg and 300 mg/kg.[2][6][7]- 300 mg/kg dose significantly reversed mechanical hypersensitivity, increasing paw withdrawal threshold.[2][6] - Efficacy of the 300 mg/kg dose was comparable to the positive control, pregabalin (20 mg/kg).[2][6]
Paclitaxel-Induced Neuropathy MiceIntraperitoneal administration.Attenuated tactile allodynia in the von Frey test.

Unraveling the Mechanisms: Distinct Modes of TRPA1 Inhibition

The divergent mechanisms of action of this compound and HC-030031 are a crucial consideration for their application in research.

This compound: An Indirect Modulator of the TRPA1-TRPV1 Complex

This compound is a cell-permeable peptide derived from a mutant of the transmembrane protein TMEM100.[1] Its mechanism is unique in that it does not directly bind to the TRPA1 channel. Instead, it enhances the physical association between TRPA1 and another key pain receptor, the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] This strengthened interaction leads to the inhibition of TRPA1 activity.[1] This mode of action suggests that the efficacy of this compound is contingent on the co-expression and interaction of both TRPA1 and TRPV1 in the target neurons.

T100_Mut_Mechanism cluster_membrane Cell Membrane TRPA1 TRPA1 TRPV1 TRPV1 TRPA1->TRPV1 Weak Association Inhibition Inhibition of TRPA1 Activity TRPA1->Inhibition Leads to TMEM100 TMEM100 T100_Mut This compound T100_Mut->TRPA1 Enhances Association T100_Mut->TRPV1

Mechanism of this compound Action
HC-030031: A Direct TRPA1 Channel Antagonist

HC-030031 functions as a classical antagonist, directly binding to and blocking the TRPA1 ion channel.[2][3] This prevents the influx of cations, primarily Ca2+ and Na+, that is triggered by noxious stimuli. By directly inhibiting the channel, HC-030031 effectively dampens the signaling cascade that leads to the sensation of pain.

HC030031_Mechanism cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ion_Influx Cation Influx (Ca2+, Na+) TRPA1->Ion_Influx Stimuli Noxious Stimuli (e.g., AITC, cold) Stimuli->TRPA1 Activates HC030031 HC-030031 HC030031->TRPA1 Blocks Pain_Signal Pain Signal Transduction Ion_Influx->Pain_Signal

Mechanism of HC-030031 Action

Experimental Methodologies: A Closer Look

Reproducibility and accurate interpretation of experimental data hinge on a thorough understanding of the methodologies employed.

Spinal Nerve Ligation (SNL) Model with HC-030031
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Ligation of the L5 and L6 spinal nerves to induce mechanical hypersensitivity.

  • Drug Administration: Oral gavage of HC-030031 (100 or 300 mg/kg) or vehicle.

  • Behavioral Assessment: Mechanical withdrawal thresholds were measured using von Frey filaments, employing the up-down method to determine the 50% response threshold.[2]

  • Workflow:

SNL_Workflow start Acclimatize Rats surgery L5/L6 Spinal Nerve Ligation start->surgery recovery Post-operative Recovery (2-3 weeks) surgery->recovery baseline Baseline von Frey Testing recovery->baseline dosing Oral Administration (HC-030031 or Vehicle) baseline->dosing testing Post-dose von Frey Testing dosing->testing end Data Analysis testing->end

Spinal Nerve Ligation Experimental Workflow
Temporomandibular Disorder (TMD) Model with this compound

  • Animal Model: Adult male and female C57BL/6J mice.

  • Induction of TMD: Injection of Complete Freund's Adjuvant (CFA) into the temporomandibular joint to induce inflammation and pain.

  • Drug Administration: Local intra-articular or intramuscular injection of this compound (10 μl of 0.66 mM or 2 mM solution).[4][5]

  • Behavioral Assessment: Bite force measurement was used as an indicator of pain; a reduction in bite force is correlated with increased pain.[4][5]

Concluding Remarks

Both this compound and HC-030031 present as valuable tools for the investigation of neuropathic pain, each with a distinct profile. HC-030031 is a well-established, direct TRPA1 antagonist with a significant body of evidence supporting its efficacy in multiple, robust neuropathic pain models. Its straightforward mechanism of action makes it a reliable choice for studies focused on direct TRPA1 channel blockade.

This compound, on the other hand, offers a more nuanced approach. Its unique mechanism, involving the modulation of the TRPA1-TRPV1 protein complex, opens avenues for investigating the roles of protein-protein interactions in pain signaling. While direct comparative data with HC-030031 in identical neuropathic pain models is still emerging, the available evidence suggests it is a potent and efficacious inhibitor of TRPA1-mediated pain.

The choice between this compound and HC-030031 will ultimately depend on the specific research question. For broad, initial screening of TRPA1 involvement, the extensive characterization of HC-030031 may be advantageous. For more targeted investigations into the regulatory mechanisms of TRPA1 and the interplay between different TRP channels, this compound provides a novel and powerful tool. As the field progresses, further head-to-head comparisons will be invaluable in delineating the precise therapeutic potential of these and other TRPA1 modulators.

References

T100-Mut: A Comparative Analysis of In Vitro and In Vivo Efficacy in Pain Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of T100-Mut, a cell-permeable peptide with potential therapeutic applications in pain management. The data presented is primarily derived from the foundational study by Weng et al. (2015) published in Neuron, which identified this compound and elucidated its mechanism of action.

Mechanism of Action: Targeting the TRPA1-TRPV1 Complex

This compound is a synthetic, cell-permeable peptide derived from the C-terminal sequence of a mutant form of Tmem100 (Tmem100-3Q).[1][2][3] Its primary mechanism involves the modulation of the interaction between two key ion channels involved in pain sensation: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2][3]

Under normal physiological conditions, Tmem100 weakens the association between TRPA1 and TRPV1, which leads to an increase in TRPA1 activity.[1][2] In contrast, this compound mimics the effect of the Tmem100-3Q mutant, enhancing the physical association between TRPA1 and TRPV1.[1][2][3] This strengthened interaction results in a potent, TRPV1-dependent inhibition of TRPA1-mediated activity, thereby alleviating pain.[1][2][3]

Signaling Pathway and Mechanism of this compound Action

T100_Mut_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Noxious Stimuli TRPA1 TRPA1 Pain_Signal Pain Sensation TRPA1->Pain_Signal Pain Signal Transduction TRPV1 TRPV1 TRPV1->TRPA1 Inhibits Tmem100 Tmem100 Tmem100->TRPA1 Weakens interaction with TRPV1 Tmem100->TRPV1 T100_Mut This compound (Cell-Permeable) T100_Mut->TRPA1 Enhances interaction with TRPV1 T100_Mut->TRPV1 Pain_Stimuli Pain Stimuli (e.g., Mustard Oil) Pain_Stimuli->TRPA1 Activates

Caption: this compound enhances TRPA1-TRPV1 interaction, inhibiting pain signaling.

In Vitro Efficacy of this compound

The in vitro effects of this compound were evaluated using cultured dorsal root ganglia (DRG) neurons and HEK293T cells co-expressing TRPA1 and TRPV1.[1]

Quantitative Data Summary: In Vitro Studies
Cell TypeTreatmentAgonistResponding Cells (%)Reduction in Response (%)
DRG NeuronsScrambled PeptideMustard Oil (MO)12 ± 1.3-
DRG NeuronsThis compound (200 nM) Mustard Oil (MO)4.6 ± 0.9 ~62%
DRG NeuronsScrambled PeptideCapsaicin (CAP)16 ± 1.3-
DRG NeuronsThis compound (200 nM) Capsaicin (CAP)15 ± 6.5 Negligible
HEK293T (TRPA1+TRPV1)VehicleMustard Oil (MO)Not specified-
HEK293T (TRPA1+TRPV1)This compound Mustard Oil (MO)Not specified~65%

Data extracted from Weng et al., 2015.[1]

In Vivo Efficacy of this compound

The in vivo analgesic effects of this compound were assessed in mouse models of acute chemical-induced and inflammatory pain.[1]

Quantitative Data Summary: In Vivo Studies
Pain ModelTreatmentBehavioral EndpointResult
MO-Induced Acute PainScrambled PeptideNocifensive Behavior (s)80 ± 9
MO-Induced Acute PainThis compound Nocifensive Behavior (s)36 ± 6
Inflammatory PainVehicleMechanical Hyperalgesia (g)Baseline
Inflammatory PainThis compound Mechanical Hyperalgesia (g)Significant Attenuation
CAP-Induced Acute PainThis compound Nocifensive BehaviorNo significant alteration

Data extracted from Weng et al., 2015.[1]

Comparison with an Alternative TRPA1 Antagonist

This compound's efficacy was compared to HC-030031, a direct antagonist of the TRPA1 channel, in a model of neuropathic pain.[1] The study found that this compound demonstrated comparable or superior potency and efficacy in inhibiting neuropathic pain.[1]

Experimental Protocols

In Vitro Calcium Imaging

Objective: To assess the effect of this compound on TRPA1 and TRPV1 channel activity in cultured neurons and a heterologous expression system.

Methodology:

  • Cell Culture: Dorsal root ganglia (DRG) neurons were dissected from mice and cultured. HEK293T cells were transiently transfected to co-express TRPA1 and TRPV1 channels.[1]

  • Peptide Treatment: Cultured cells were pre-treated with 200 nM of either this compound or a scrambled control peptide.[1]

  • Calcium Imaging: Intracellular calcium levels were monitored using a fluorescent calcium indicator.

  • Agonist Application: The TRPA1 agonist, mustard oil (MO), and the TRPV1 agonist, capsaicin (CAP), were applied to the cells.[1]

  • Data Analysis: The percentage of cells responding to the agonists with a significant increase in intracellular calcium was quantified.[1]

In Vivo Behavioral Assays

Objective: To evaluate the analgesic effect of this compound in mouse models of pain.

Methodology:

  • Animal Models: Mouse models of acute pain were induced by intraplantar injection of mustard oil (MO) or capsaicin (CAP). An inflammatory pain model was also utilized.[1]

  • Peptide Administration: this compound or a scrambled control peptide was injected into the hind paw of the mice prior to the induction of pain.[1]

  • Behavioral Testing:

    • Nocifensive Behavior: The total time spent licking, flinching, or lifting the injected paw was measured for a defined period following agonist injection.[1]

    • Mechanical Hyperalgesia: Paw withdrawal thresholds in response to mechanical stimuli (von Frey filaments) were measured to assess mechanical sensitivity.[1]

  • Data Analysis: Behavioral responses between the this compound and control groups were statistically compared.[1]

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture DRG Neurons or Transfect HEK293T Cells B Load Cells with Calcium Indicator A->B C Pre-treat with this compound or Scrambled Peptide B->C D Apply TRPA1/TRPV1 Agonist (MO/CAP) C->D E Record Intracellular Calcium Levels D->E F Quantify Percentage of Responding Cells E->F

Caption: Workflow for in vitro calcium imaging experiments.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Mice for Pain Model B Administer this compound or Scrambled Peptide A->B C Induce Pain Model (MO, CAP, or Inflammation) B->C D Observe and Record Behavioral Responses C->D E Quantify Nocifensive Behavior or Mechanical Thresholds D->E F Statistical Comparison of Treatment Groups E->F

Caption: Workflow for in vivo behavioral pain assays.

References

A Comparative Guide to the Specificity of T100-Mut for TRPA1-Mediated Responses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of molecular tools is paramount. This guide provides an objective comparison of T100-Mut, a cell-permeable peptide, and its specificity in modulating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. We will delve into its mechanism, compare its performance with other alternatives, and provide supporting experimental data and protocols.

Introduction to this compound and its Mechanism of Action

The TRPA1 ion channel is a key player in pain and inflammation pathways, making it a significant target for analgesic drug development.[1] this compound is a synthetic cell-permeable peptide designed to modulate TRPA1 activity. Its mechanism is unique as it does not directly block the channel. Instead, it enhances the association between TRPA1 and the Transient Receptor Potential Vanilloid 1 (TRPV1), another ion channel it is often co-expressed with in sensory neurons.[2][3]

This enhanced interaction, mediated by the protein Tmem100 from which this compound's sequence is derived, leads to a selective inhibition of TRPA1 activity.[2][4] The parent protein, Tmem100, naturally decreases the interaction between TRPA1 and TRPV1. A mutant version, Tmem100-3Q, enhances this association and inhibits TRPA1. This compound mimics the action of this mutant, providing a tool to specifically probe this inhibitory interaction.[2]

Comparative Data on this compound Specificity

The specificity of this compound lies in its ability to inhibit TRPA1-mediated responses without affecting TRPV1 activity, and this effect is dependent on the presence of TRPV1.

In Vitro Cellular Responses

Experiments using both cultured dorsal root ganglia (DRG) neurons and HEK293T cells co-expressing TRPA1 and TRPV1 demonstrate the selective action of this compound.

Cell TypeTreatmentAgonistResponse Metric (% of responsive cells)OutcomeReference
DRG NeuronsScrambled Peptide10 µM Mustard Oil (MO, TRPA1 agonist)12 ± 1.3%No change[5]
DRG Neurons200 nM this compound 10 µM Mustard Oil (MO, TRPA1 agonist)4.6 ± 0.9% Significant reduction in TRPA1 response [5]
DRG NeuronsScrambled Peptide100 nM Capsaicin (CAP, TRPV1 agonist)16 ± 1.3%No change[5]
DRG Neurons200 nM this compound 100 nM Capsaicin (CAP, TRPV1 agonist)15 ± 6.5% No significant effect on TRPV1 response [5]
HEK293T cells (expressing TRPA1 & TRPV1)Scrambled Peptide500 nM Mustard Oil (MO, TRPA1 agonist)18 ± 2.8%No change[5]
HEK293T cells (expressing TRPA1 & TRPV1)200 nM this compound 500 nM Mustard Oil (MO, TRPA1 agonist)6 ± 2.4% 65% reduction in TRPA1 response [5]
HEK293T cells (expressing TRPA1 & TRPV1)T100-WT (Wild-Type peptide)500 nM Mustard Oil (MO, TRPA1 agonist)17 ± 0.6%No modulatory effect[5]

In Vivo Behavioral Responses

Animal models of pain further corroborate the selective inhibitory effect of this compound on TRPA1-mediated nociception.

Animal ModelTreatmentPain StimulusMeasured BehaviorOutcomeReference
Wild-Type MiceThis compound Mustard Oil (TRPA1-mediated)Nocifensive BehaviorReduced pain behavior [5]
Wild-Type MiceThis compound Capsaicin (TRPV1-mediated)Nocifensive BehaviorNo change in pain behavior [5]
Wild-Type Mice (CFA-induced inflammation)This compound Mechanical StimulusMechanical HyperalgesiaAttenuated mechanical hyperalgesia [5]
Wild-Type Mice (CFA-induced inflammation)This compound Thermal StimulusThermal HyperalgesiaNo change in thermal hyperalgesia [5]
Wild-Type Mice (Paclitaxel-induced neuropathy)This compound Mechanical StimulusMechanical HyperalgesiaAlleviated mechanical hyperalgesia [5]
TRPV1 knockout miceThis compound Mustard Oil (TRPA1-mediated)Acute Pain & Mechanical HyperalgesiaNo effect on pain behavior [5]
Comparison with a Direct TRPA1 Antagonist

This compound's efficacy has been compared to HC-030031, a direct antagonist of the TRPA1 channel. In a model of neuropathic pain, this compound demonstrated comparable or even superior efficacy and potency in inhibiting pain, highlighting its potential as a robust research tool and therapeutic lead.[5]

CompoundMechanism of ActionEfficacy in Neuropathic Pain ModelReference
This compound Enhances TRPA1-TRPV1 association to inhibit TRPA1Comparable or better than HC-030031[5]
HC-030031 Direct TRPA1 channel antagonistAttenuates cold hyperalgesia[1][5]

It is also important to note that many small molecule TRPA1 modulators exhibit species-specific effects, which can complicate drug development.[6][7] this compound's mechanism, targeting a protein-protein interaction, may offer a different pharmacological profile in this regard.

Visualizations

Signaling and Modulation Pathway

Caption: Mechanism of this compound action on the TRPA1-TRPV1 complex.

Experimental Workflows

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture DRG neurons or HEK293T cells Transfect Co-transfect HEK293T with TRPA1 and TRPV1 Culture->Transfect Load Load cells with Ca2+ indicator (e.g., Fura-2) Culture->Load Transfect->Load Pretreat Pre-treat with 200 nM This compound or control Load->Pretreat Stimulate Stimulate with agonist (MO or Capsaicin) Pretreat->Stimulate Record Record fluorescence changes Stimulate->Record Analyze Calculate ratio of responsive cells Record->Analyze Compare Compare this compound vs. control groups Analyze->Compare

Caption: Workflow for in vitro calcium imaging experiments.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimate Acclimate mice to testing environment Induce Induce pain model (e.g., CFA, Paclitaxel) Acclimate->Induce Inject_Peptide Intradermal injection of This compound or control Induce->Inject_Peptide Allow model to develop Inject_Agonist Inject pain stimulus (MO or Capsaicin) Inject_Peptide->Inject_Agonist Acute pain model Measure_Behavior Measure nocifensive behavior or mechanical threshold Inject_Peptide->Measure_Behavior Hyperalgesia model Inject_Agonist->Measure_Behavior Analyze Quantify pain responses Measure_Behavior->Analyze Compare Compare this compound vs. control groups Analyze->Compare

Caption: Workflow for in vivo pain behavior assessment.

Experimental Protocols

Calcium Imaging in Cultured Neurons and HEK293T Cells

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of ion channel activation.

  • Cell Preparation:

    • Dorsal root ganglia (DRG) neurons are harvested from mice and cultured according to standard procedures.

    • HEK293T cells are cultured and transiently co-transfected with plasmids encoding for TRPA1 and TRPV1.

    • Cells are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM) for approximately 30-60 minutes at 37°C.

  • Experimental Procedure:

    • Cells are washed and placed in a recording chamber on an inverted microscope equipped for fluorescence imaging.

    • A baseline fluorescence reading is established.

    • Cells are pre-treated by perfusing the chamber with a solution containing 200 nM this compound or a scrambled control peptide for a defined period.

    • The chamber is then perfused with a solution containing the specific agonist:

      • TRPA1 activation: Mustard Oil (MO) at 10-500 µM or JT010 at 100 nM.[3][5]

      • TRPV1 activation: Capsaicin (CAP) at 100 nM.[5]

    • Fluorescence is continuously recorded to capture the change in [Ca²⁺]i upon agonist application.

  • Data Analysis:

    • The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340/380 nm for Fura-2) is calculated for each cell over time.

    • A cell is considered a "responder" if the fluorescence ratio increases significantly above the baseline noise after agonist application.

    • The percentage of responding cells in the this compound-treated group is compared to the control group using appropriate statistical tests (e.g., t-test).

In Vivo Nocifensive Behavior and Mechanical Hyperalgesia Assays

These protocols assess pain responses in animal models to evaluate the analgesic potential of a compound.

  • Animal Preparation:

    • Wild-type or knockout (e.g., TRPV1⁻/⁻) mice are used.

    • For inflammatory or neuropathic pain models, Complete Freund's Adjuvant (CFA) or paclitaxel is injected into the hind paw several days before the experiment.[5]

    • Animals are acclimated to the testing apparatus before any procedures.

  • Experimental Procedure:

    • Drug Administration: this compound or a scrambled control peptide is injected intradermally into the hind paw of the mouse (e.g., 5 µl of 2 mM solution).[5]

    • Acute Nocifensive Behavior:

      • After peptide pre-treatment, a TRPA1 agonist (e.g., Mustard Oil) or a TRPV1 agonist (e.g., Capsaicin) is injected into the same paw.

      • The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a set period (e.g., 5-10 minutes).

    • Mechanical Hyperalgesia:

      • Paw withdrawal thresholds are measured using von Frey filaments of increasing force.

      • The filament is applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded.

      • Measurements are taken before and at various time points after this compound administration.

  • Data Analysis:

    • For nocifensive behavior, the total time spent in pain-related behaviors is compared between the this compound and control groups.

    • For mechanical hyperalgesia, the paw withdrawal threshold (in grams) is compared between groups and across time points.

    • Statistical significance is determined using tests such as t-tests or ANOVA.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for the Hypothetical Mutagen T100-Mut

Author: BenchChem Technical Support Team. Date: November 2025

Note: "T100-Mut" is a hypothetical substance designation. The following procedures are based on established best practices for the handling and disposal of potent mutagenic and carcinogenic compounds in a laboratory setting.[1][2] Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's Environmental Health & Safety (EH&S) guidelines.[3]

This guide provides a framework for the safe management of this compound waste streams, ensuring personnel safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound in any form, including waste, ensure all personnel are equipped with the appropriate PPE. Standard protocol for potent mutagens requires:

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a non-porous material.

  • Respiratory Protection: Use a certified chemical fume hood for all manipulations of this compound.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical to prevent accidental exposure and ensure correct disposal.[2][4] Do not mix hazardous waste with non-hazardous waste.[2]

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred).[4] The container must be clearly labeled as "Hazardous Waste: this compound, Mutagenic."

  • Solid Waste: All contaminated lab supplies (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, puncture-resistant waste container.

  • Sharps Waste: Needles, scalpels, or glass items (like Pasteur pipettes and slides) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for mutagenic waste.[5]

All waste containers must remain closed when not in use and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

Decontamination Procedures

Decontamination is a key step in managing this compound. Chemical inactivation is often the preferred method for treating surfaces and equipment.[6] Oxidation using a strong oxidizing agent like sodium hypochlorite (bleach) can be effective for many mutagens.[6]

ParameterGuidelinePurpose
Decontaminant 10% Sodium Hypochlorite Solution (Freshly Prepared)Chemical inactivation of this compound.
Application Apply liberally to contaminated surfaces.Ensures complete coverage of the potential mutagen.
Contact Time 30 minutes minimumAllows sufficient time for the chemical reaction to degrade the mutagen.
Neutralization 5% Sodium Thiosulfate SolutionNeutralizes residual hypochlorite to prevent corrosion of surfaces.
Final Rinse Deionized WaterRemoves any remaining chemical residue.
Final Disposal Plan

Disposal of this compound waste must be handled by the institution's certified hazardous waste management provider.

  • Labeling: Ensure all waste containers are accurately and securely labeled with their contents and associated hazards.

  • Container Integrity: Check that all containers are sealed, clean on the outside, and show no signs of leakage.

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[4] Do not dispose of this compound waste down the drain or in the regular trash.[3]

Experimental Protocol: Surface Contamination Wipe Test

This protocol details a method to validate the effectiveness of the this compound decontamination procedure on laboratory surfaces.

Objective: To determine if detectable levels of this compound remain on a surface after standard decontamination.

Materials:

  • Sterile cotton or rayon swabs

  • Wetting agent (e.g., 70% ethanol)

  • Sterile, sealable sample tubes

  • Appropriate analytical instrument (e.g., HPLC, LC-MS) for detecting this compound

  • Personal Protective Equipment (PPE)

Methodology:

  • Define a 10 cm x 10 cm square area on the decontaminated surface to be tested.

  • Moisten a sterile swab with the wetting agent.

  • Firmly wipe the defined area with the swab, using overlapping "S" strokes in one direction.

  • Rotate the swab and repeat the wiping process at a 90-degree angle to the first set of strokes.

  • Aseptically place the swab head into a sterile sample tube and break off the shaft.

  • Seal the tube and label it with a unique identifier, noting the date, time, and location of the sample.

  • Prepare a control sample by moistening a swab and placing it directly into a sample tube without wiping a surface.

  • Submit the samples for analysis to quantify the amount of this compound present. A result below the established limit of detection indicates successful decontamination.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of waste contaminated with this compound.

T100_Mut_Disposal_Workflow start Waste Generation (this compound Contaminated) waste_type Determine Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste (Gloves, Tubes, etc.) waste_type->solid Solid sharps Sharps Waste (Needles, Glass) waste_type->sharps Sharps collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_solid Collect in Labeled, Puncture-Resistant Bin solid->collect_solid collect_sharps Collect in Labeled, Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store collect_sharps->store full Container Full? store->full Add Waste full->store No seal Seal & Decontaminate Exterior of Container full->seal Yes pickup Schedule Pickup with EH&S Department seal->pickup end Final Disposal by Hazardous Waste Vendor pickup->end

References

Standard Operating Procedure: Handling and Disposal of T100-Mut

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and handling procedures for T100-Mut, a potent, non-volatile, powdered mutagenic compound. Adherence to these guidelines is mandatory for all personnel involved in the handling, storage, and disposal of this substance to minimize exposure risk and ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

This compound is a confirmed mutagen and is suspected to be a carcinogen and reproductive toxicant. The primary routes of exposure are inhalation of aerosolized powder and dermal absorption. All handling of this compound powder must be performed within a certified Class II, Type B2 Biosafety Cabinet (BSC) or a powder containment hood that is vented to the outside. A dedicated, labeled area for this compound work must be established.

Required Personal Protective Equipment (PPE)

Full PPE is required at all times when handling this compound in any form (powder or solution). The following table summarizes the required equipment and specifications.

Table 1: PPE Requirements for this compound Handling

PPE CategorySpecificationPurpose
Primary Gloves Nitrile, 4 mil minimum thicknessPrimary barrier against dermal contact.
Secondary Gloves Neoprene or thicker nitrile, 8 mil minimumOuter protection, changed frequently.
Body Protection Disposable, solid-front gown with tight-fitting cuffsProtects against spills and contamination.
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes or aerosols.
Respiratory N95 or higher respiratorRequired for handling powder outside of a containment hood.

Quantitative Safety Data

The selection of appropriate PPE is critical. The following data provides guidance on the protective limitations of commonly used laboratory safety equipment against this compound or its recommended solvent, Dimethyl Sulfoxide (DMSO).

Table 2: Glove Breakthrough Time (ASTM F739)

Glove MaterialThicknessThis compound (in DMSO) Breakthrough TimeRating
Nitrile4 mil> 60 minutesGood
Nitrile8 mil> 240 minutesExcellent
Neoprene8 mil> 480 minutesExcellent
Latex4 mil< 10 minutesNot Recommended

Table 3: Respirator Filter Efficiency

Respirator TypeFilter ClassEfficiency against 0.3 Micron ParticlesRecommended Use
N95N95≥ 95%Standard for powder handling inside containment.
P100P100≥ 99.97%Recommended for spill cleanup or emergency response.

Operational Plan: Handling and Workflow

Proper workflow is essential to prevent contamination. The following diagram illustrates the required sequence for gowning and de-gowning when working with this compound.

G cluster_0 PPE Donning Sequence (Enter Clean Area) cluster_1 PPE Doffing Sequence (Exit into Ante-Room) don1 1. Don Inner Gloves don2 2. Don Disposable Gown don1->don2 don3 3. Don Outer Gloves (over cuffs) don2->don3 don4 4. Don Eye Protection don3->don4 doff1 1. Wipe Down Outer Gloves doff2 2. Remove Outer Gloves doff1->doff2 doff3 3. Remove Gown (turn inside out) doff2->doff3 doff4 4. Remove Eye Protection doff3->doff4 doff5 5. Remove Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Workflow for this compound.

Experimental Protocol: Preparation of 10mM this compound Stock Solution

This protocol details the steps for safely weighing this compound powder and reconstituting it in a solvent.

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Certified analytical balance inside a powder containment hood

  • Weighing paper

  • Spatula

  • 1.5 mL sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: Don all required PPE as per the donning sequence in Section 4.0. Ensure the powder containment hood is operational.

  • Tare Balance: Place a piece of weighing paper on the analytical balance and tare the weight.

  • Weighing: Carefully weigh 4.5 mg of this compound powder onto the weighing paper. Critical Step: Perform this action slowly to avoid creating aerosols.

  • Transfer: Carefully fold the weighing paper and transfer the powder into a 1.5 mL microcentrifuge tube.

  • Solubilization: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex for 60 seconds or until the powder is completely dissolved.

  • Labeling: Clearly label the tube with "this compound," the concentration (10mM), the solvent (DMSO), the date, and the preparer's initials.

  • Storage: Store the stock solution at -20°C in a clearly marked, secondary container.

  • Decontamination: Decontaminate the spatula, weighing paper, and any surfaces with a 10% bleach solution followed by a 70% ethanol wipe. Dispose of all contaminated disposables as this compound waste.

  • Doffing: Remove PPE according to the doffing sequence in Section 4.0.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, pipette tips, and tubes must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be lined with a yellow chemotherapy waste bag.

  • Liquid Waste: Unused or expired this compound solutions must be collected in a labeled, sealed hazardous liquid waste container. Do not mix with other chemical waste streams.

  • Sharps Waste: Needles or syringes used for administering this compound solutions must be disposed of immediately in a designated chemotherapy sharps container.

Emergency Procedures: Spill Response

In the event of a this compound spill, follow the procedure outlined below. A spill kit containing all necessary materials must be readily accessible in the laboratory.

G start Spill Detected n1 1. Alert Others & Evacuate Area start->n1 n2 2. Don P100 Respirator & Full PPE n1->n2 n3 3. Cover Spill with Absorbent Pads n2->n3 n4 4. Apply 10% Bleach Solution n3->n4 n5 5. Wait 15 Minutes Contact Time n4->n5 n6 6. Collect Waste into HazMat Bag n5->n6 n7 7. Wipe Area with 70% Ethanol n6->n7 end Spill Neutralized n7->end

Caption: Emergency Spill Response Plan for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.